Clindamycin 2,4-diphosphate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C18H35ClN2O11P2S |
|---|---|
Molekulargewicht |
584.9 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4-hydroxy-6-methylsulfanyl-5-phosphonooxyoxan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C18H35ClN2O11P2S/c1-5-6-10-7-11(21(3)8-10)17(23)20-12(9(2)19)14-15(31-33(24,25)26)13(22)16(18(30-14)35-4)32-34(27,28)29/h9-16,18,22H,5-8H2,1-4H3,(H,20,23)(H2,24,25,26)(H2,27,28,29)/t9-,10+,11-,12+,13-,14+,15+,16+,18+/m0/s1 |
InChI-Schlüssel |
SPZJAFHRZHRDNU-AWPVFWJPSA-N |
Isomerische SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O)O)OP(=O)(O)O)[C@H](C)Cl |
Kanonische SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)OP(=O)(O)O)C(C)Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Clindamycin 2,4-diphosphate
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for Clindamycin 2,4-diphosphate. Intended for researchers, scientists, and professionals in drug development, this document consolidates available data to facilitate a deeper understanding of this compound.
Chemical Structure and Properties
This compound is a phosphate ester derivative of Clindamycin, a lincosamide antibiotic. The addition of two phosphate groups at the 2 and 4 positions of the sugar moiety is intended to increase the water solubility of the parent drug, a common strategy in prodrug design.
Structure:
The chemical structure of this compound is presented below:
-
IUPAC Name: [(2R,3R,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4-hydroxy-6-methylsulfanyl-5-phosphonooxyoxan-3-yl] dihydrogen phosphate[1]
-
SMILES: CCC[C@@H]1C--INVALID-LINK--C(=O)N--INVALID-LINK--Cl">C@H[C@H]2O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]2OP(=O)(O)O[1]
Physicochemical Properties:
Quantitative data for this compound is limited as it is primarily recognized as an impurity of Clindamycin phosphate. However, a comparative summary with Clindamycin and its well-characterized 2-phosphate derivative is provided in the table below.
| Property | Clindamycin | Clindamycin 2-phosphate | This compound |
| Molecular Formula | C18H33ClN2O5S | C18H34ClN2O8PS | C18H35ClN2O11P2S |
| Molecular Weight ( g/mol ) | 424.98 | 504.96 | 584.94[1][2] |
| CAS Number | 18323-44-9 | 24729-96-2 | 1309048-48-3[1][3] |
| Appearance | White crystalline powder | White to off-white, hygroscopic, crystalline powder | White to Off-White Solid[3] |
| Solubility | - | Soluble in DMSO (224 mg/mL at 25 °C)[4] | Slightly soluble in Methanol and Water[3] |
| Stability | - | - | Hygroscopic, Moisture Sensitive[3] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not extensively published. However, based on established methods for similar compounds, the following protocols can be proposed.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from the known synthesis of Clindamycin 2-phosphate. This would likely involve a multi-step process including protection of reactive groups, phosphorylation, and subsequent deprotection.
Materials:
-
Clindamycin hydrochloride
-
Protecting agent (e.g., an isopropylidene group precursor like 2,2-dimethoxypropane)
-
Phosphorylating agent (e.g., phosphorus oxychloride)
-
Acid scavenger (e.g., pyridine or triethylamine)
-
Appropriate solvents (e.g., dichloromethane, pyridine)
-
Reagents for deprotection (e.g., mild acid)
Procedure:
-
Protection of Hydroxyl Groups: The 3- and 4-hydroxyl groups of the sugar moiety of Clindamycin are first protected to ensure selective phosphorylation at the 2-position. This can be achieved by reacting Clindamycin with a suitable protecting group, such as forming an acetonide.
-
Phosphorylation: The protected Clindamycin is then reacted with a phosphorylating agent like phosphorus oxychloride in the presence of an acid scavenger. This step introduces the phosphate group at the 2-position. To achieve diphosphorylation, a stronger phosphorylating agent or modified reaction conditions might be necessary to also phosphorylate the 4-position.
-
Hydrolysis/Deprotection: The protecting groups are removed under controlled conditions, typically with mild acid hydrolysis, to yield the final this compound product.
-
Purification: The final product is purified using chromatographic techniques, such as column chromatography, to isolate it from reaction byproducts and unreacted starting materials.
Characterization of this compound
2.2.1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This technique is crucial for the identification and purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (based on analysis of impurities)[5]:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or acetate)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: Scan from m/z 100 to 1000
-
Fragmentation Analysis: Tandem MS (MS/MS) can be used to confirm the structure by analyzing the fragmentation pattern of the [M+H]+ ion (expected around m/z 585.1).
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the definitive structural elucidation of the molecule.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., D2O, due to the phosphate groups).
Experiments:
-
¹H NMR: To identify the number and environment of protons. The presence of two phosphate groups would likely cause significant downfield shifts for the protons on the carbons to which they are attached (C-2 and C-4).
-
¹³C NMR: To determine the number and types of carbon atoms.
-
³¹P NMR: This is a key experiment to confirm the presence and environment of the two phosphate groups. Two distinct signals would be expected if their chemical environments are different.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to assign all signals unambiguously.
Mechanism of Action and Biological Relevance
This compound is a prodrug, meaning it is inactive in its administered form and requires in vivo conversion to the active drug, Clindamycin.
The diagram below illustrates the conversion of this compound and the subsequent mechanism of action of Clindamycin.
Caption: Prodrug activation and mechanism of action.
Experimental and Analytical Workflow
The following diagram outlines a general workflow for the synthesis, purification, and characterization of this compound.
Caption: A typical experimental workflow.
References
- 1. This compound | 1309048-48-3 [chemicalbook.com]
- 2. Clindamycin phosphate CAS#: 24729-96-2 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Clindamycin | C18H33ClN2O5S | CID 446598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN102062758B - Impurity Analysis and Preparation Method of Clindamycin Phosphate - Google Patents [patents.google.com]
Spectroscopic Analysis of Clindamycin 2,4-Diphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methodologies used for the analysis and characterization of Clindamycin 2,4-diphosphate, a known impurity and phosphorylated derivative of the lincosamide antibiotic, clindamycin. This document outlines the core spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy—offering detailed experimental protocols and data interpretation frameworks.
This compound (CAS 1309048-48-3) is identified as a key related substance in clindamycin phosphate active pharmaceutical ingredients (APIs).[1][2] Its characterization is crucial for impurity profiling, stability studies, and ensuring the quality and safety of clindamycin-based drug products. The molecular formula of this compound is C18H35ClN2O11P2S, with a molecular weight of approximately 584.94 g/mol .[3][4]
Data Presentation: Spectroscopic Characteristics
Detailed, primary spectroscopic data for this compound is typically provided with commercially available reference standards.[3][4][5][6] The following tables summarize the expected quantitative data based on its chemical structure and published data on related clindamycin compounds.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Expected Value/Information | Notes |
| Molecular Formula | C18H35ClN2O11P2S | - |
| Monoisotopic Mass | 584.10 g/mol | Calculated for the most abundant isotopes. |
| [M+H]⁺ | m/z 585.11 | Expected quasi-molecular ion in positive ESI-MS. |
| [M-H]⁻ | m/z 583.09 | Expected quasi-molecular ion in negative ESI-MS. |
| Key Fragments | Loss of H₃PO₄ (98 Da), cleavage of the amide bond, loss of the sugar moiety. | Fragmentation patterns are used to confirm the structure.[7] |
Table 2: Expected ¹H, ¹³C, and ³¹P NMR Spectral Data
| Nucleus | Functional Group / Moiety | Expected Chemical Shift Range (ppm) | Notes |
| ¹H NMR | Pyrrolidine Ring Protons | 1.0 - 4.0 | Complex multiplets are expected due to the substituted ring. |
| Sugar Moiety Protons | 3.5 - 5.5 | Protons on carbons bearing phosphate groups will show P-H coupling. | |
| N-CH₃ | ~2.3 | Typically a singlet. | |
| S-CH₃ | ~2.1 | Typically a singlet. | |
| ¹³C NMR | Pyrrolidine Ring Carbons | 20 - 70 | - |
| Sugar Moiety Carbons | 60 - 100 | Carbons bonded to phosphate groups (C2, C4) will show C-P coupling. | |
| Carbonyl (C=O) | ~175 | Amide carbonyl. | |
| ³¹P NMR | Phosphate Groups | 0 - 5 | Two distinct signals may be observed for the two phosphate groups. |
Table 3: Key Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 - 3200 | O-H Stretch | Hydroxyl groups, P-OH |
| ~2960 - 2850 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |
| ~1650 | C=O Stretch | Amide I band |
| ~1550 | N-H Bend | Amide II band |
| ~1250 - 1150 | P=O Stretch | Phosphate group |
| ~1100 - 950 | P-O-C Stretch | Phosphate ester linkage |
| ~750 - 650 | C-Cl Stretch | Alkyl chloride |
Experimental Protocols and Methodologies
The following protocols are generalized from established methods for the analysis of clindamycin and its related substances.[7][8]
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This is the primary technique for the separation, detection, and identification of this compound in bulk drug substances.
Methodology:
-
Chromatography System: HPLC or UHPLC system coupled to a mass spectrometer.
-
Mass Spectrometer: Electrospray Ionization (ESI) source with a Quadrupole Time-of-Flight (Q-TOF) or Ion Trap analyzer.[7]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used.
-
Mobile Phase A: Ammonium acetate or formate buffer (e.g., 10 mM, pH 4.0).
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection (MS):
-
Ionization Mode: ESI positive and/or negative mode.
-
Scan Range: m/z 100 - 1000.
-
Data Acquisition: Full scan for identification of molecular ions and tandem MS (MS/MS) for structural fragmentation analysis.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the clindamycin phosphate API sample in the mobile phase or a suitable diluent (e.g., methanol/water mixture).
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for the unambiguous structural elucidation of the molecule.
Methodology:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Nuclei: ¹H, ¹³C, ³¹P, and 2D experiments (COSY, HSQC, HMBC).
-
Solvent: Deuterium oxide (D₂O) is a suitable solvent due to the polarity of the phosphate groups.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the isolated impurity or reference standard in 0.5 - 0.7 mL of D₂O.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire standard 1D spectra for ¹H, ¹³C, and ³¹P.
-
Perform 2D NMR experiments to establish proton-proton (COSY) and proton-carbon (HSQC, HMBC) correlations for complete structural assignment.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups present in the molecule.
Methodology:
-
Spectrometer: FTIR spectrometer.
-
Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples. Alternatively, a KBr pellet can be prepared.
-
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by taking a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
-
Data Acquisition:
-
Scan Range: Typically 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Accumulate 16-32 scans to achieve a good signal-to-noise ratio.
-
Mandatory Visualizations
The following diagrams illustrate key relationships and workflows relevant to the analysis of this compound.
Caption: Logical relationship between Clindamycin and its phosphate derivatives.
Caption: Workflow for the isolation and identification of impurities.
References
- 1. [Isolation and identification of impurities from raw material of clindamycin phosphate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clindamycin-2,4-diphosphate | 1309048-48-3 | AC46673 [biosynth.com]
- 4. allmpus.com [allmpus.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound - Acanthus Research [acanthusresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification, isolation and characterization of impurities of clindamycin palmitate hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Clindamycin 2,4-Diphosphate: A Technical Guide to its Mechanism of Action as a Prodrug
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clindamycin, a potent lincosamide antibiotic, is effective against a range of anaerobic and Gram-positive bacteria. Its therapeutic efficacy is often limited by poor water solubility, which can be overcome by utilizing a prodrug strategy. This technical guide provides an in-depth analysis of clindamycin 2,4-diphosphate, a phosphate ester prodrug of clindamycin. The core mechanism of action involves the enzymatic hydrolysis of the phosphate groups by endogenous alkaline phosphatases, leading to the release of the active clindamycin. This guide details the enzymatic conversion, the role of alkaline phosphatase isoenzymes, and provides comprehensive experimental protocols for the analysis of this activation. Due to its enhanced solubility, this compound holds potential for various pharmaceutical formulations, offering improved delivery and pharmacokinetic profiles.
Introduction to Clindamycin and the Prodrug Concept
Clindamycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby suppressing bacterial growth.[1] While effective, its limited water solubility can pose challenges in formulation development, particularly for parenteral administration. Phosphate ester prodrugs, such as clindamycin 2-phosphate and this compound, are designed to enhance water solubility.[2] These prodrugs are inactive in their esterified form and require in vivo bioactivation to release the pharmacologically active parent drug.[2]
Mechanism of Action: Enzymatic Activation of this compound
The activation of this compound is a bio-conversion process mediated by endogenous enzymes.
The Role of Alkaline Phosphatase
Alkaline phosphatases (ALPs) are a group of enzymes that catalyze the hydrolysis of phosphate monoesters at alkaline pH.[3] These enzymes are ubiquitous throughout the human body and are crucial for the activation of phosphate ester prodrugs.[3] The enzymatic action of ALP on this compound results in the sequential cleavage of the two phosphate groups, ultimately liberating the active clindamycin molecule.
Tissue Distribution of Alkaline Phosphatase Isoenzymes
The in vivo activation of this compound is dependent on the distribution of ALP isoenzymes. There are four main isoenzymes:
-
Intestinal ALP (IALP): Found in the intestinal mucosa.
-
Placental ALP (PLAP): Expressed in the placenta.
-
Germ Cell ALP (GCALP): Located in germ cells.
-
Tissue-Nonspecific ALP (TNALP): Abundantly present in the liver, bone, and kidneys.
The widespread distribution of these isoenzymes ensures that this compound can be activated systemically following administration.
Data Presentation: Hydrolysis Kinetics
| Alkaline Phosphatase Isoenzyme | Substrate | Km (mM) (Hypothetical) | Vmax (µmol/min/mg) (Hypothetical) |
| Intestinal (IALP) | This compound | 0.5 | 10 |
| Liver/Bone/Kidney (TNALP) | This compound | 0.8 | 7 |
| Placental (PLAP) | This compound | 1.2 | 5 |
Experimental Protocols
Determination of Alkaline Phosphatase-Mediated Hydrolysis of this compound
This protocol outlines a method to determine the kinetic parameters (Km and Vmax) for the conversion of this compound to clindamycin by a specific alkaline phosphatase isoenzyme.
Materials:
-
This compound
-
Recombinant human alkaline phosphatase (e.g., intestinal, liver)
-
Tris-HCl buffer (pH 9.0)
-
Magnesium chloride (MgCl2)
-
Zinc chloride (ZnCl2)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (for mobile phase)
-
Microcentrifuge tubes
-
Incubator
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in water.
-
Prepare a series of dilutions of the this compound stock solution in Tris-HCl buffer to achieve a range of substrate concentrations.
-
Prepare a solution of alkaline phosphatase in Tris-HCl buffer containing MgCl2 and ZnCl2.
-
-
Enzymatic Reaction:
-
Pre-warm the substrate dilutions and the enzyme solution to 37°C.
-
Initiate the reaction by adding a fixed amount of the enzyme solution to each substrate dilution.
-
Incubate the reaction mixtures at 37°C for various time points (e.g., 0, 5, 10, 15, 30 minutes).
-
Terminate the reaction at each time point by adding a quenching solution (e.g., a strong acid like trichloroacetic acid).
-
-
Sample Analysis by HPLC:
-
Centrifuge the quenched reaction mixtures to pellet any precipitated protein.
-
Analyze the supernatant for the presence of clindamycin and remaining this compound using a validated HPLC method (see Section 5.2).
-
-
Data Analysis:
-
Calculate the initial velocity (V0) of the reaction at each substrate concentration by plotting the concentration of clindamycin formed against time and determining the initial linear slope.
-
Plot the initial velocities (V0) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. A Lineweaver-Burk plot (1/V0 vs. 1/[S]) can also be used for this purpose.
-
HPLC Method for the Quantification of Clindamycin and this compound
This protocol describes a reverse-phase HPLC method for the separation and quantification of clindamycin and its phosphate prodrug.[4]
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, and UV detector.
-
Column: Zorbax Eclipse Plus C8 (or equivalent), 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 2.5). The exact ratio should be optimized for best separation. An isocratic elution is typically sufficient.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.[4]
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation:
-
Prepare stock solutions of clindamycin and this compound of known concentrations in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solutions.
-
-
Sample Preparation:
-
Dilute the samples from the enzymatic assay (Section 5.1) with the mobile phase to fall within the range of the calibration standards.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Identify the peaks for clindamycin and this compound based on their retention times, as determined from the analysis of the individual standards.
-
Quantify the concentrations of each compound in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Clindamycin | C18H33ClN2O5S | CID 446598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publisher.medfak.ni.ac.rs [publisher.medfak.ni.ac.rs]
A Technical Guide to the Enzymatic Conversion of Clindamycin 2-Phosphate to Clindamycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic conversion of the prodrug clindamycin 2-phosphate to its active form, clindamycin. This biotransformation is a critical step in the activation of this widely used lincosamide antibiotic. This document details the enzymatic process, optimal reaction conditions, and analytical methodologies for monitoring the conversion, supplemented with experimental protocols and data presented for scientific and drug development applications.
Introduction
Clindamycin, a potent antibiotic effective against a wide range of Gram-positive and anaerobic bacteria, is often administered as its water-soluble prodrug, clindamycin 2-phosphate. This phosphate ester derivative is biologically inactive and requires enzymatic hydrolysis to release the active clindamycin. This conversion is primarily catalyzed by alkaline phosphatases, ubiquitous enzymes found in various tissues. Understanding the kinetics and optimal conditions for this enzymatic reaction is crucial for drug formulation, delivery, and ensuring therapeutic efficacy. Although the user's query mentioned clindamycin 2,4-diphosphate, the scientifically and commercially relevant compound is clindamycin 2-phosphate, which will be the focus of this guide.
The Enzymatic Conversion Pathway
The core of the conversion process is the hydrolysis of the phosphate ester bond at the 2-position of the clindamycin molecule. This reaction is catalyzed by alkaline phosphatase (ALP), a hydrolase enzyme that removes phosphate groups from various molecules.
The overall reaction can be summarized as follows:
Clindamycin 2-Phosphate + H₂O --(Alkaline Phosphatase)--> Clindamycin + Inorganic Phosphate
This process is subject to product inhibition, where the accumulation of inorganic phosphate can slow down the reaction rate.
Quantitative Data
Enzyme Kinetics
Table 1: Michaelis-Menten Kinetic Parameters for Alkaline Phosphatase
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Bovine Intestinal Mucosa | p-Nitrophenyl Phosphate | 0.5 - 1.5 | 25 - 50 | ~1500 | ~1 x 10⁶ | Generic Data |
| Rat Intestinal Alkaline Phosphatase | Clindamycin 2-Phosphate | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [1] |
| Monkey Intestinal Alkaline Phosphatase | Clindamycin 2-Phosphate | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [1] |
Note: The kinetic parameters for pNPP are representative and can vary with the specific enzyme and reaction conditions. The study with rat and monkey IALPs showed efficient conversion of clindamycin 2-phosphate but did not provide specific numerical kinetic constants.
Optimal Reaction Conditions for Alkaline Phosphatase
The catalytic activity of alkaline phosphatase is highly dependent on pH and temperature. The optimal conditions can vary depending on the source of the enzyme.
Table 2: General Optimal Conditions for Alkaline Phosphatase Activity
| Parameter | Optimal Range | Notes |
| pH | 8.0 - 10.0 | Activity significantly decreases at neutral or acidic pH. |
| Temperature | 37 - 45 °C | Higher temperatures can lead to enzyme denaturation. |
| Cofactors | Zn²⁺, Mg²⁺ | These divalent cations are essential for catalytic activity. |
| Inhibitors | Inorganic Phosphate, Chelating agents (e.g., EDTA) | Product inhibition by phosphate is a key consideration. |
Experimental Protocols
Enzymatic Conversion of Clindamycin 2-Phosphate
This protocol provides a general framework for the laboratory-scale enzymatic conversion of clindamycin 2-phosphate to clindamycin using a commercially available alkaline phosphatase.
Materials:
-
Clindamycin 2-Phosphate
-
Alkaline Phosphatase (e.g., from bovine intestinal mucosa or E. coli)
-
Tris-HCl buffer (1 M, pH 9.0)
-
Magnesium Chloride (MgCl₂) solution (1 M)
-
Zinc Chloride (ZnCl₂) solution (10 mM)
-
Hydrochloric Acid (HCl) (1 M)
-
Sodium Hydroxide (NaOH) (1 M)
-
Deionized water
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, prepare the reaction mixture by adding the following in order:
-
Deionized water
-
Tris-HCl buffer (to a final concentration of 100 mM)
-
MgCl₂ solution (to a final concentration of 1 mM)
-
ZnCl₂ solution (to a final concentration of 0.1 mM)
-
Clindamycin 2-Phosphate (to a desired final concentration, e.g., 1-10 mg/mL)
-
-
Adjust the pH of the reaction mixture to 9.0 using 1 M HCl or 1 M NaOH.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37 °C).
-
-
Enzyme Addition:
-
Prepare a stock solution of alkaline phosphatase in Tris-HCl buffer.
-
Initiate the reaction by adding the alkaline phosphatase solution to the reaction mixture. The final enzyme concentration will need to be optimized depending on the desired reaction rate.
-
-
Incubation and Monitoring:
-
Incubate the reaction mixture at the optimal temperature with gentle agitation.
-
At regular time intervals, withdraw aliquots of the reaction mixture for analysis.
-
To stop the reaction in the aliquots, immediately add a quenching solution (e.g., by acidifying with HCl or by adding a phosphatase inhibitor like EDTA).
-
-
Analysis:
-
Analyze the quenched samples using a validated HPLC method (see Protocol 4.2) to determine the concentrations of clindamycin 2-phosphate and clindamycin.
-
Calculate the percentage conversion over time.
-
HPLC Analysis of Clindamycin and Clindamycin 2-Phosphate
This protocol outlines a reverse-phase HPLC method for the simultaneous quantification of clindamycin and its phosphate prodrug.
Table 3: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and a phosphate or acetate buffer (pH adjusted) |
| Flow Rate | Typically 1.0 mL/min |
| Detection Wavelength | UV detection at 210 nm |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 10 - 20 µL |
| Standard Preparation | Prepare standard solutions of both clindamycin and clindamycin 2-phosphate in the mobile phase or a suitable diluent. |
Example Mobile Phase Composition: A mixture of acetonitrile and 0.05 M potassium phosphate buffer (pH 3.0) in a ratio of 30:70 (v/v). The exact ratio may need to be optimized for specific columns and systems to achieve baseline separation.
Purification of Clindamycin Post-Conversion
Following the enzymatic reaction, clindamycin can be purified from the reaction mixture using standard chromatographic techniques.
Procedure:
-
Reaction Quenching: Stop the enzymatic reaction by adjusting the pH to acidic conditions (e.g., pH 3-4) with a suitable acid. This will also precipitate the enzyme.
-
Enzyme Removal: Centrifuge the quenched reaction mixture to pellet the precipitated enzyme and other insoluble materials. Filter the supernatant.
-
Chromatographic Purification:
-
The clarified supernatant containing clindamycin, unreacted clindamycin 2-phosphate, and inorganic salts can be purified using preparative reverse-phase chromatography.
-
Alternatively, ion-exchange chromatography can be employed to separate the positively charged clindamycin from the negatively charged clindamycin 2-phosphate and inorganic phosphate.
-
-
Desalting and Lyophilization: The fractions containing pure clindamycin can be desalted if necessary and then lyophilized to obtain the final product as a powder.
Conclusion
The enzymatic conversion of clindamycin 2-phosphate to clindamycin by alkaline phosphatase is a fundamental process in the activation of this important antibiotic. This guide has provided a comprehensive technical overview of this reaction, including the underlying biochemistry, quantitative data, and detailed experimental protocols. While specific kinetic data for the clindamycin 2-phosphate/alkaline phosphatase system remains an area for further investigation, the information and methodologies presented here offer a solid foundation for researchers and drug development professionals working with this and similar prodrug activation systems. The provided protocols for enzymatic conversion, HPLC analysis, and purification can be adapted and optimized for various research and development applications.
References
In Vitro Antibacterial Spectrum of Clindamycin 2,4-diphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Clindamycin 2,4-diphosphate. As a prodrug, this compound is inactive in vitro and requires enzymatic hydrolysis to its active form, clindamycin. Consequently, the antibacterial spectrum detailed herein is that of clindamycin. This document synthesizes available quantitative data on the minimum inhibitory concentrations (MICs) of clindamycin against a broad range of clinically significant Gram-positive aerobic and anaerobic bacteria. Detailed experimental protocols for determining antibacterial susceptibility are provided, adhering to established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Furthermore, this guide includes visualizations of key biological and experimental pathways to facilitate a deeper understanding of clindamycin's mechanism of action and the methodologies for its evaluation.
Introduction: this compound as a Prodrug
This compound is a phosphate ester prodrug of the lincosamide antibiotic, clindamycin. In its administered form, it is biologically inactive. In vivo, it is rapidly hydrolyzed by phosphatases to yield the active clindamycin molecule. Therefore, the in vitro antibacterial spectrum of this compound is identical to that of clindamycin. The primary rationale for developing phosphate ester prodrugs of clindamycin, such as the commercially available clindamycin 2-phosphate, is to improve its solubility for parenteral administration.
Mechanism of Action
Clindamycin exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1] It binds to the 23S RNA of the 50S subunit of the bacterial ribosome, interfering with the translocation of peptidyl-tRNA from the A-site to the P-site, thereby preventing the elongation of the peptide chain.[1]
In Vitro Antibacterial Spectrum
Clindamycin is active against a wide range of Gram-positive aerobic bacteria and both Gram-positive and Gram-negative anaerobic bacteria. It is generally not effective against Gram-negative aerobic bacteria such as Enterobacteriaceae and Pseudomonas aeruginosa.
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the in vitro activity of clindamycin against various bacterial species, presented as MIC50 (the concentration required to inhibit 50% of isolates), MIC90 (the concentration required to inhibit 90% of isolates), and the MIC range.
Table 1: In Vitro Activity of Clindamycin against Gram-Positive Aerobes
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (methicillin-susceptible) | 300 | <0.016 - 0.230 | 0.016 | 0.230 |
| Staphylococcus aureus (methicillin-resistant) | 2,709 | ≤0.06 - >256 | 0.12 | >256 |
| Streptococcus pneumoniae | 6,566 | ≤0.03 - >256 | 0.06 | >32 |
| Streptococcus pyogenes | 222 | ≤0.12 - >1 | ≤0.12 | ≤0.12 |
Table 2: In Vitro Activity of Clindamycin against Anaerobic Bacteria
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Bacteroides fragilis group | 180 | ≤0.06 - >256 | 4 | 128 |
| Prevotella spp. | 30 | <0.25 - >64 | 0.5 | 32 |
| Fusobacterium spp. | - | 0.03 - 256 | 0.06 | 0.125 |
| Clostridium perfringens | - | - | - | - |
| Peptostreptococcus spp. | - | 0.06 - 128 | 0.25 | 8 |
Note: MIC values can vary based on geographical location and testing methodology.
Experimental Protocols
The determination of the in vitro antibacterial spectrum of clindamycin is performed using standardized susceptibility testing methods. The most common methods are broth microdilution, agar dilution, and disk diffusion.
Broth Microdilution Method (CLSI M07)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of clindamycin. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations.
-
Inoculum Preparation: From a pure culture of 4-5 morphologically similar colonies, prepare a bacterial suspension in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microdilution tray.
-
Inoculation: Dispense the standardized inoculum into each well of a 96-well microdilution tray containing the serially diluted clindamycin. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the trays at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric and nutritional requirements may be necessary.
-
Reading Results: The MIC is the lowest concentration of clindamycin that completely inhibits visible growth of the organism as detected by the unaided eye.
Agar Dilution Method (CLSI M11 for Anaerobes)
This is the reference method for anaerobic bacteria and can also be used for aerobic bacteria.
Protocol:
-
Media Preparation: Prepare a series of agar plates (e.g., Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood for anaerobes) containing serial twofold dilutions of clindamycin.
-
Inoculum Preparation: Grow the anaerobic bacteria on an appropriate agar medium. Prepare a suspension of the organism in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a multipoint inoculator, spot a standardized volume of the bacterial suspension onto the surface of each agar plate, including a growth control plate without any antibiotic.
-
Incubation: Incubate the plates in an anaerobic atmosphere at 35°C ± 2°C for 48 hours.
-
Reading Results: The MIC is the lowest concentration of clindamycin that prevents the growth of more than one colony or a fine film of growth.
Disk Diffusion Method (EUCAST)
This method provides a qualitative result (susceptible, intermediate, or resistant) based on the size of the zone of inhibition around a disk impregnated with a specific amount of the antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Dip a sterile cotton swab into the suspension and streak it evenly over the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically apply a clindamycin disk (2 µg) to the surface of the inoculated agar plate.
-
Incubation: Invert the plates and incubate at 35°C ± 1°C for 16-20 hours in ambient air.
-
Reading Results: Measure the diameter of the zone of complete inhibition in millimeters. Interpret the result as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by EUCAST.
D-zone Test for Inducible Resistance: For staphylococci and streptococci that appear erythromycin-resistant and clindamycin-susceptible, a D-zone test should be performed. Place an erythromycin (15 µg) disk and a clindamycin (2 µg) disk 15-20 mm apart on the inoculated agar plate. A flattening of the clindamycin inhibition zone adjacent to the erythromycin disk (forming a "D" shape) indicates inducible clindamycin resistance.
Conclusion
This compound relies on its conversion to the active moiety, clindamycin, to exert its antibacterial effects. Clindamycin demonstrates a potent in vitro activity against a broad spectrum of Gram-positive aerobic bacteria and a wide range of anaerobic bacteria. The standardized methodologies outlined in this guide are crucial for the accurate determination of its antibacterial spectrum and for monitoring the emergence of resistance. This information is vital for drug development professionals and researchers in the field of infectious diseases.
References
Clindamycin 2,4-diphosphate solubility and stability studies
An In-depth Technical Guide to the Physicochemical Properties of Clindamycin Phosphates
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility and stability of clindamycin phosphate. While public data on clindamycin 2,4-diphosphate is scarce, as it is primarily identified as an impurity, this document focuses on the well-characterized clindamycin 2-phosphate. The data presented for this mono-phosphate ester serves as a critical reference for understanding the physicochemical behavior of related phosphate prodrugs. The guide includes quantitative data, detailed experimental protocols, and visualizations of key processes to support research and development efforts.
Introduction
Clindamycin, a lincosamide antibiotic, is effective against a wide range of bacteria. Its utility is enhanced through the creation of prodrugs, such as clindamycin phosphate, to improve properties like water solubility for parenteral formulations. While the most common and clinically utilized form is clindamycin 2-phosphate, other phosphorylated variants, including this compound, have been identified as impurities in bulk drug material.[1]
This guide synthesizes available data on the solubility and stability of clindamycin phosphate, with a primary focus on the 2-phosphate ester due to the limited availability of specific data for the 2,4-diphosphate form. The principles, experimental methodologies, and degradation pathways discussed provide a foundational understanding applicable to the broader class of clindamycin phosphate compounds.
Solubility Studies of Clindamycin Phosphate
Clindamycin phosphate is characterized as a white to pale yellowish-white crystalline powder. Its solubility is a critical factor in formulation development, particularly for parenteral and topical products.
Aqueous and Organic Solvent Solubility
Clindamycin phosphate is freely soluble in water and dimethyl sulfoxide (DMSO), sparingly soluble in methanol, and practically insoluble in ethanol and diethyl ether.[2][3][4][5][6] The solubility in organic solvents has been shown to increase with temperature.[3][4][5]
Table 1: Solubility of Clindamycin Phosphate in Various Solvents at Different Temperatures [3][4][5]
| Temperature (K) | Mole Fraction Solubility (x10³) in Methanol | Mole Fraction Solubility (x10³) in Ethanol | Mole Fraction Solubility (x10³) in Dimethyl Sulfoxide |
| 283.15 | 1.05 | 0.35 | 13.92 |
| 288.15 | 1.16 | 0.39 | 15.63 |
| 293.15 | 1.28 | 0.43 | 17.55 |
| 298.15 | 1.41 | 0.48 | 19.69 |
| 303.15 | 1.56 | 0.54 | 22.08 |
| 308.15 | 1.73 | 0.60 | 24.76 |
| 313.15 | 1.91 | 0.67 | 27.75 |
| 318.15 | 2.12 | 0.75 | 31.11 |
| 323.15 | 2.36 | 0.84 | 34.88 |
| 328.15 | 2.62 | 0.94 | 39.11 |
| 333.15 | 2.91 | 1.06 | 43.86 |
Experimental Protocol: Solubility Determination by the Synthetic Method
The solubility data presented in Table 1 was determined using a synthetic method at atmospheric pressure.[3]
-
Apparatus: A 100-mL glass vessel equipped with a magnetic stirrer, a precision thermometer, and a condenser was used. The vessel was placed in a thermostatic bath to control the temperature.
-
Procedure:
-
A known mass of the solvent (methanol, ethanol, or DMSO) was added to the glass vessel.
-
Small, known amounts of clindamycin phosphate were incrementally added to the solvent while stirring.
-
The solution was heated slowly until all solid material completely dissolved.
-
The system was then cooled at a controlled rate (0.1 K/min) to observe the temperature at which the first crystals appeared.
-
To ensure accuracy, the solution was reheated to dissolve the crystals and the cooling process was repeated multiple times. The average temperature of crystallization was recorded as the solubility temperature for that specific concentration.
-
-
Data Correlation: The experimental mole fraction solubility data (x) at different temperatures (T) was correlated using the modified Apelblat equation: ln(x) = A + B/T + C ln(T) where A, B, and C are model parameters determined by data regression.
Stability Studies of Clindamycin Phosphate
The stability of clindamycin phosphate is influenced by temperature, pH, light, and the composition of the formulation vehicle. The primary degradation pathway is the hydrolysis of the phosphate ester to the active clindamycin.[7]
pH and Temperature Stability
Aqueous solutions of clindamycin 2-phosphate exhibit maximum stability in the pH range of 3.5 to 6.5.[8][9] At pH values below 4, the stability of topical formulations has been observed to decrease.[10] The major degradation pathway in acidic conditions (pH 0.4-4) is the hydrolysis of the thioglycoside linkage. In the pH range of 5-10, the primary degradation involves the scission of the 7-(S)-Cl group.[10]
Thermal degradation studies on clindamycin phosphate injections show that it is unstable under moist heat sterilization conditions, with a notable increase in impurities.[1][11] However, when admixed in various intravenous fluids, it demonstrates good stability under refrigerated, room temperature, and frozen conditions for extended periods.
Table 2: Stability of Clindamycin Phosphate (6, 9, and 12 mg/mL) in IV Admixtures [12]
| Storage Temperature | IV Fluids | Storage Containers | Duration of Stability (>90% of initial concentration) |
| -10°C (dark) | 0.9% NaCl, 5% Dextrose, Lactated Ringer's | Glass bottles, PVC bags | 8 weeks |
| 4°C (dark) | 0.9% NaCl, 5% Dextrose, Lactated Ringer's | Glass bottles, PVC bags | 32 days |
| 25°C (illuminated) | 0.9% NaCl, 5% Dextrose, Lactated Ringer's | Glass bottles, PVC bags | 16 days |
A study on a 1% clindamycin phosphate lotion found that it maintained 92% of its activity for 180 days at 5°C and 88% at 25°C.[13]
Degradation Products
Forced degradation studies and analysis of bulk materials have identified several related substances and degradation products. Under thermal stress, the content of clindamycin and other major impurities increases.[11] Key identified impurities in clindamycin phosphate raw material include clindamycin-B-phosphate, epi-clindamycin phosphate, and clindamycin-2,4-diphosphate.[1] In solution, a primary degradation product is lincomycin-2-phosphate.[13]
Experimental Protocol: Stability-Indicating HPLC Method
A common technique to assess the stability of clindamycin phosphate and quantify its degradation products is High-Performance Liquid Chromatography (HPLC).[11][13][14][15][16]
-
Chromatographic System:
-
Column: A reversed-phase column, such as a Thermo BDS HYPERSIL C18 (4.6 mm × 150 mm, 5 µm) or a Zorbax Eclipse XDB C8 (250 x 4.6 mm, 5 µm), is typically used.[11][16]
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of potassium dihydrogen phosphate buffer (pH adjusted to 2.5 with phosphoric acid) and acetonitrile in a ratio of 80:20.[1][11]
-
Detection: UV detection at 210 nm is commonly employed.[11][13]
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.[14][16]
-
-
Sample Preparation:
-
Standard Solution: A standard solution is prepared by accurately weighing and dissolving USP Clindamycin Phosphate Reference Standard in the diluent (often the mobile phase or a component of it) to a known concentration.
-
Sample Solution: The drug product (e.g., injection, lotion) is diluted with the same diluent to achieve a target concentration within the linear range of the assay.
-
-
Procedure:
-
Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.[14][16]
-
Record the chromatograms and measure the peak areas for clindamycin phosphate and any degradation products.
-
The stability is assessed by comparing the concentration of clindamycin phosphate in the sample stored under stress conditions to its initial concentration (t=0).
-
The method must be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines to be considered stability-indicating.[17]
-
Conclusion
The solubility and stability of clindamycin phosphate are well-documented, particularly for the clinically relevant 2-phosphate ester. It is highly water-soluble and demonstrates optimal stability in the pH range of 3.5 to 6.5. Degradation is primarily driven by hydrolysis of the phosphate group and is accelerated by non-optimal pH and high temperatures. While specific quantitative data for this compound is not widely available, its identification as a thermal stress impurity suggests its formation under specific manufacturing or storage conditions. The analytical methods and stability profiles detailed in this guide for clindamycin 2-phosphate provide a robust framework for researchers and formulation scientists working with this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. publisher.medfak.ni.ac.rs [publisher.medfak.ni.ac.rs]
- 9. publications.ashp.org [publications.ashp.org]
- 10. researchgate.net [researchgate.net]
- 11. Study on Thermal Stability of Clindamycin Phosphate Injection and Identification of Its Degradation Products by LC-MS [journal11.magtechjournal.com]
- 12. academic.oup.com [academic.oup.com]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. Methods for the Analysis of Clindamycin Phosphate Injection | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 15. Stability of Clindamycin Phosphate in AutoDose Infusion System Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. emergingstandards.usp.org [emergingstandards.usp.org]
- 17. Novel Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Clindamycin Phosphate and Adapalene along with Preservatives in Topical Gel Formulations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Clindamycin 2,4-Diphosphate as a Clindamycin Impurity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clindamycin phosphate, a widely used lincosamide antibiotic, is the 2-phosphate ester of clindamycin. While highly effective, the manufacturing process and subsequent storage of clindamycin phosphate can lead to the formation of various impurities. These impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. One such critical impurity is Clindamycin 2,4-diphosphate , also identified as Clindamycin Phosphate EP Impurity I. This technical guide provides a comprehensive overview of this compound, including its identification, analytical methodologies for its detection, and its potential formation pathways.
Chemical Profile of this compound
This compound is a derivative of clindamycin where phosphate groups are attached at both the 2 and 4 positions of the sugar moiety. This diphosphorylation significantly alters the polarity and chemical properties of the molecule compared to the active pharmaceutical ingredient (API), clindamycin phosphate.
Structural Information
Below is a table summarizing the key chemical identifiers for this compound.
| Parameter | Value | Reference |
| Systematic Name | Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propylpyrrolidin-2-yl]carbonyl]amino]-2,4-di-O-phosphono-1-thio-L-threo-α-D-galacto-octopyranoside | [1] |
| Synonyms | Clindamycin 2,4-bisphosphate, Clindamycin Phosphate EP Impurity I | [1][2] |
| CAS Number | 1309048-48-3 | |
| Molecular Formula | C18H35ClN2O11P2S | |
| Molecular Weight | 584.95 g/mol |
Potential Formation Pathway
The formation of this compound is likely a byproduct of the clindamycin phosphate synthesis process. The synthesis of clindamycin phosphate typically involves the phosphorylation of clindamycin, which has multiple free hydroxyl groups. While the 2-hydroxyl group is the primary target for phosphorylation, the 4-hydroxyl group can also be phosphorylated under certain reaction conditions, leading to the formation of the 2,4-diphosphate impurity. The use of excess phosphorylating agents or non-optimized reaction conditions can increase the likelihood of this side reaction.
Analytical Methodologies
The detection and quantification of this compound require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques employed.
High-Performance Liquid Chromatography (HPLC-UV)
A robust HPLC-UV method is essential for the routine quality control of clindamycin phosphate to monitor for the presence of this compound and other impurities.
The following protocol is a composite based on methods described in the literature for the analysis of clindamycin and its impurities.
| Parameter | Description |
| Instrument | HPLC system with a UV/Vis detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | 25-40 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 - 20 µL |
Note: Method optimization and validation are crucial for accurate and reliable results.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a higher level of specificity and sensitivity for the identification and characterization of impurities.
| Parameter | Description |
| LC System | As described for HPLC-UV |
| Mass Spectrometer | Electrospray Ionization (ESI) source, typically in positive ion mode |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection | Full scan mode for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification |
| Expected Ion | [M+H]+ at m/z 585 |
Experimental Workflow for Impurity Analysis
The general workflow for the analysis of this compound as an impurity is outlined below.
Data Presentation
The following table summarizes the key analytical data for this compound.
| Analytical Technique | Parameter | Value | Reference |
| LC-MS | [M+H]⁺ (m/z) | 585 | |
| HPLC | Relative Retention Time | Varies depending on the specific method | |
| Structural Elucidation | Methods | High-Resolution Mass Spectrometry (HR-MS), Nuclear Magnetic Resonance (NMR) | [3] |
Conclusion
The control of impurities is a critical aspect of drug development and manufacturing. This compound has been identified as a potential impurity in clindamycin phosphate. A thorough understanding of its formation and the implementation of robust analytical methods are essential to ensure the quality, safety, and efficacy of clindamycin-based pharmaceutical products. The information presented in this guide provides a foundational resource for researchers and professionals working with clindamycin and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. The application of quantitative NMR for the facile, rapid and reliable determination of clindamycin phosphate in a conventional tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Isolation and identification of impurities from raw material of clindamycin phosphate] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetics of Clindamycin and its Phosphate Prodrugs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of the lincosamide antibiotic, clindamycin, and its clinically significant prodrug, clindamycin 2-phosphate. While the primary focus of research and clinical use has been on the 2-phosphate derivative, this document also addresses the synthesis, analysis, and relevance of clindamycin 2,4-diphosphate as a related impurity.
Introduction to Clindamycin and its Phosphate Prodrugs
Clindamycin is a semi-synthetic antibiotic derived from lincomycin, effective against a wide range of Gram-positive and anaerobic bacteria. It functions by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. Due to its poor water solubility and bitter taste, prodrug strategies have been employed to improve its pharmaceutical properties.
The most common prodrug is clindamycin 2-phosphate , a water-soluble ester that is rapidly hydrolyzed in vivo by alkaline phosphatases to yield the active parent drug, clindamycin. This conversion is crucial for its therapeutic efficacy. Another related compound, This compound , has been identified, primarily as an impurity in the synthesis of clindamycin 2-phosphate. There is limited public domain information on the specific pharmacokinetics of this compound as a therapeutic agent itself.
Synthesis and Analysis
2.1. Synthesis of Clindamycin Phosphate
The synthesis of clindamycin phosphate typically involves the selective phosphorylation of the 2-hydroxyl group of clindamycin. A common method involves the following steps:
-
Protection of Hydroxyl Groups: The 3- and 4-hydroxyl groups of clindamycin are first protected, often using a ketal protection strategy with a reagent like acetone.
-
Phosphorylation: The protected clindamycin then undergoes phosphorylation at the 2-position using a phosphorylating agent such as phosphorus oxychloride. This reaction is often carried out in the presence of a base like pyridine, which also acts as an acid scavenger.
-
Deprotection: The protecting groups are subsequently removed, typically by hydrolysis, to yield clindamycin 2-phosphate.
During the phosphorylation step, the formation of impurities such as this compound can occur.
2.2. Analytical Methods for Clindamycin Phosphate and its Impurities
High-performance liquid chromatography (HPLC) is the most widely used analytical technique for the quantification of clindamycin phosphate and the detection of related substances, including this compound.
Table 1: Typical HPLC Parameters for the Analysis of Clindamycin Phosphate
| Parameter | Description |
| Column | Reversed-phase C8 or C18 |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic modifier (e.g., acetonitrile or methanol). |
| Detection | UV detection at a low wavelength, typically around 210 nm, as clindamycin lacks a strong chromophore. |
| Flow Rate | Typically 1.0 - 1.5 mL/min. |
| Temperature | Controlled, often around 40°C. |
This method allows for the separation and quantification of clindamycin, clindamycin 2-phosphate, and impurities like this compound.
Pharmacokinetics of Clindamycin and Clindamycin 2-Phosphate
Clindamycin 2-phosphate is pharmacologically inactive until it is hydrolyzed to clindamycin. Therefore, the pharmacokinetics of clindamycin are of primary clinical importance.
3.1. Absorption
-
Oral Administration: Clindamycin hydrochloride is well-absorbed from the gastrointestinal tract.
-
Parenteral Administration: Following intravenous or intramuscular administration of clindamycin 2-phosphate, the prodrug is rapidly converted to active clindamycin.
3.2. Distribution
Clindamycin is widely distributed in body fluids and tissues, including bone. It exhibits good penetration into many tissues, with the notable exception of the cerebrospinal fluid, even in the presence of inflamed meninges.
3.3. Metabolism
Clindamycin is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP3A5. The major metabolites are clindamycin sulfoxide and a minor, active metabolite, N-desmethylclindamycin.
3.4. Excretion
The elimination half-life of clindamycin is approximately 2-3 hours in adults with normal renal function. It is excreted in the urine, feces, and bile as active drug and inactive metabolites.
3.5. Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of clindamycin from various studies.
Table 2: Pharmacokinetic Parameters of Clindamycin in Healthy Adult Volunteers after Intravenous Administration of Clindamycin Phosphate
| Dosage Regimen | Cmax (µg/mL) | Trough (µg/mL) | Half-life (hours) | Reference |
| 600 mg every 6 h | 16.8 ± 6.0 | 2.3 ± 0.9 | ~3 | [1] |
| 1200 mg every 12 h | 17.2 ± 3.5 | 0.6 ± 0.3 | ~3 | [1] |
Table 3: Pharmacokinetic Parameters of Clindamycin in Dogs
| Route | Dose (mg/kg) | Cmax (µg/mL) | T1/2 (hours) | Bioavailability (%) | Reference |
| IV | 11 | - | 3.24 | - | [2] |
| IM | 11 | - | 3.91 | 87 | [2] |
| SC | - | 20.8 | - | 310 | [3] |
Table 4: Pharmacokinetic Parameters of Clindamycin in Wallabies after IV Administration of Clindamycin Phosphate
| Parameter | Value | Reference |
| Dose | 20 mg/kg (IV infusion) | [4] |
| Distribution Half-life | 0.16 hours | [4] |
| Elimination Half-life | 1.79 hours | [4] |
| Volume of Distribution (Vss) | 898.25 mL/kg | [4] |
Experimental Protocols
4.1. In Vitro Permeation Testing (IVPT) for Topical Formulations
-
Objective: To assess the permeation of clindamycin phosphate and its conversion to clindamycin across the skin.
-
Methodology:
-
Dermatomed human cadaver skin is mounted on a diffusion cell system (e.g., Franz diffusion cell).
-
A topical formulation of clindamycin phosphate is applied to the skin surface.
-
The receptor fluid is sampled at predetermined time points.
-
Samples are analyzed by a validated HPLC-UV method to quantify both clindamycin phosphate and clindamycin.
-
-
Key Findings: Studies have shown that both clindamycin phosphate and clindamycin can permeate the skin, with evidence of the conversion of the prodrug to the active drug within the skin layers.[5]
4.2. In Vivo Pharmacokinetic Studies in Animal Models
-
Objective: To determine the pharmacokinetic profile of clindamycin after administration of clindamycin phosphate.
-
Methodology:
-
A specific dose of clindamycin phosphate is administered to the animal model (e.g., dog, rat) via the desired route (IV, IM, oral).
-
Blood samples are collected at various time points post-administration.
-
Plasma is separated and analyzed for clindamycin concentrations using a validated bioanalytical method (e.g., HPLC or microbiological assay).
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) are calculated from the concentration-time data.
-
Visualizations
5.1. Metabolic Pathway of Clindamycin
Caption: Metabolic conversion of clindamycin 2-phosphate to clindamycin and its subsequent metabolism.
5.2. Experimental Workflow for In Vivo Pharmacokinetic Analysis
Caption: A typical workflow for conducting an in vivo pharmacokinetic study of clindamycin.
This compound: An Impurity of Interest
This compound is primarily recognized as a process-related impurity in the synthesis of clindamycin 2-phosphate. Its presence is monitored during quality control of the active pharmaceutical ingredient (API). While it is structurally similar to the 2-phosphate prodrug, there is a lack of published data on its specific pharmacokinetic properties, such as its rate of hydrolysis and conversion to active clindamycin. It is plausible that it would also undergo hydrolysis by phosphatases, but the rate and extent of this conversion compared to the 2-phosphate are unknown. Further research would be required to fully characterize the pharmacokinetic profile of this diphosphate derivative and its potential contribution to the overall activity of clindamycin phosphate formulations.
Conclusion
The pharmacokinetic profile of clindamycin, following the administration of its 2-phosphate prodrug, is well-characterized. The rapid and efficient conversion to the active parent drug, coupled with its wide tissue distribution, makes it an effective antibiotic for various infections. While this compound is a known impurity, its pharmacokinetic and pharmacodynamic significance remains largely unexplored. This guide provides a foundational understanding for researchers and drug development professionals working with clindamycin and its derivatives, highlighting the established knowledge and areas where further investigation may be warranted.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. publisher.medfak.ni.ac.rs [publisher.medfak.ni.ac.rs]
- 3. Pharmacokinetic evaluation of two dosage regimens of clindamycin phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. Case Study: Clindamycin 2-Phosphate, A Prodrug of Clindamycin | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Basic Research of Clindamycin 2-Phosphate Against Anaerobic Bacteria
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Clindamycin, a lincosamide antibiotic, is a critical therapeutic agent for treating infections caused by anaerobic bacteria. Its efficacy is well-documented, particularly against clinically significant pathogens such as Bacteroides fragilis. Clindamycin is often administered intravenously as its water-soluble prodrug, Clindamycin 2-Phosphate, to improve its pharmaceutical properties. This prodrug is biologically inactive in vitro but is rapidly hydrolyzed in vivo by endogenous phosphatases to release the active clindamycin base.
This technical guide provides a comprehensive overview of the fundamental research concerning Clindamycin 2-Phosphate and its activity against anaerobic bacteria. It covers the mechanism of action, quantitative in vitro efficacy, pharmacokinetic profile, and detailed protocols for key experimental assays.
Note: The subject of this guide is Clindamycin 2-Phosphate, the widely studied and clinically used prodrug. The term "Clindamycin 2,4-diphosphate" is not standard in scientific literature; it is presumed the intended subject is the 2-phosphate ester.
Prodrug Activation and Mechanism of Action
Bioactivation of Clindamycin 2-Phosphate
Clindamycin 2-Phosphate serves as an inactive precursor to the active drug. Following parenteral administration, it is rapidly converted into clindamycin through hydrolysis by phosphatase enzymes present in the body[1][2][[“]]. This conversion is essential for its antimicrobial activity.
Caption: Bioactivation of the Clindamycin 2-Phosphate prodrug.
Molecular Mechanism of Action
The active clindamycin molecule exerts its bacteriostatic effect by inhibiting bacterial protein synthesis[4]. It specifically binds to the 23S RNA component of the 50S subunit of the bacterial ribosome[5]. This binding action interferes with the peptidyl transferase center (PTC) and blocks the translocation of the nascent peptide chain from the A-site to the P-site, effectively halting peptide elongation and protein synthesis[4][6][7].
Caption: Mechanism of action of Clindamycin on the bacterial ribosome.
Quantitative Data: In Vitro Activity
Clindamycin demonstrates potent activity against a wide range of anaerobic bacteria. Its efficacy is commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
Table 1: MIC Values of Clindamycin Against Bacteroides fragilis Group Isolates
The Bacteroides fragilis group is a major target for clindamycin therapy. However, resistance has been increasingly reported.
| Antibiotic | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible | % Resistant | Reference |
| Clindamycin | 100 | 0.125 - >128 | 2 | 32 | 46% | 49% | [8] |
| Clindamycin | 29 | N/A | N/A | 1.6* | 100% | 0% | [9] |
| Clindamycin | 507 | ≤0.125 - >8 | N/A | N/A | N/A | 1.8% | [10] |
*Value represents the concentration required to inhibit 100% of the tested strains.
Table 2: MIC Values of Clindamycin Against Various Gram-Positive Anaerobes
| Organism | Method | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Actinomyces spp. | E-test | 542 | ≤0.015 – >512 | 0.25 | 512 | [11] |
| Actinomyces spp. | Agar Dilution | 23 | ≤0.06 – >128 | 0.25 | >128 | [11] |
| Anaerococcus spp. | Agar Dilution | 10 | ≤0.03 – >32 | N/A | N/A | [11] |
| Clostridium spp. | N/A | N/A | 0.036 - >256 | N/A | >256 | [12] |
Pharmacokinetic Profile
The pharmacokinetic properties of intravenously administered Clindamycin 2-Phosphate have been characterized in healthy human volunteers. The prodrug is rapidly hydrolyzed, and the active clindamycin is distributed throughout the body.
Table 3: Pharmacokinetic Parameters of Clindamycin After IV Administration of Clindamycin 2-Phosphate
| Parameter | 600 mg IV q6h (Steady State) | 1200 mg IV q12h (Steady State) | Single 600 mg IV Dose | Reference |
| Cₘₐₓ (µg/mL) | 16.8 ± 6.0 | 17.2 ± 3.5 | N/A | [13] |
| Cₘᵢₙ (µg/mL) | 2.3 ± 0.9 | 0.6 ± 0.3 | N/A | [13] |
| Elimination Half-Life (t½) | N/A | N/A | ~3 hours (adults) | [14] |
| Clearance (L/h/kg) | N/A | N/A | 0.27 ± 0.06 | [15] |
| Volume of Distribution (Vd) | N/A | N/A | 0.79 ± 0.13 L/kg | [15] |
Note: The decay of clindamycin phosphate in serum is rapid, with nearly 100% eliminated within 1.5 hours post-dose[13].
Experimental Protocols
Standardized methods are crucial for assessing the antimicrobial activity of compounds like clindamycin. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods for testing anaerobic bacteria[16][17].
Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium in a liquid medium.
Caption: Experimental workflow for the Broth Microdilution MIC assay.
Detailed Methodology:
-
Inoculum Preparation:
-
Subculture the anaerobic bacterial isolate onto a suitable agar plate (e.g., Brucella agar supplemented with hemin and vitamin K1).
-
Incubate under anaerobic conditions at 35-37°C for 24-48 hours.
-
Harvest several colonies and suspend them in a suitable broth (e.g., Schaedler broth) to achieve a turbidity equivalent to a 0.5 McFarland standard[18].
-
-
Antimicrobial Dilution:
-
In a 96-well microtiter plate, prepare serial two-fold dilutions of clindamycin in an appropriate anaerobic broth medium (e.g., Brucella broth).
-
The final volume in each well after inoculation should be 100-200 µL[19][20].
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Dilute the standardized 0.5 McFarland inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well[18].
-
Add the standardized bacterial suspension to each well of the microtiter plate.
-
-
Incubation:
-
Place the microtiter plate in an anaerobic jar or chamber.
-
Incubate at 35-37°C for 48 hours[18].
-
-
Result Interpretation:
-
Following incubation, determine the MIC by visually inspecting the wells for turbidity.
-
The MIC is the lowest concentration of clindamycin at which the visible growth of the organism is completely inhibited[18]. For bacteriostatic agents like clindamycin, disregard pinpoint growth at the bottom of the well[18].
-
Protocol: Time-Kill Kinetic Assay
This dynamic assay measures the rate of bacterial killing over time when exposed to a specific concentration of an antimicrobial agent.
Caption: Experimental workflow for the Time-Kill Kinetic Assay.
Detailed Methodology:
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum in a suitable broth, adjusted to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL[21].
-
-
Assay Setup:
-
Prepare flasks or tubes containing supplemented anaerobic broth with desired concentrations of clindamycin (typically multiples of the predetermined MIC, e.g., 1x, 2x, 4x MIC).
-
Include a positive growth control flask without any antibiotic[21].
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each flask and mix thoroughly.
-
Incubate all flasks under anaerobic conditions at 35-37°C, often with gentle agitation.
-
-
Sampling:
-
Viable Cell Counting:
-
Immediately perform serial ten-fold dilutions of the collected sample in a sterile saline or broth solution.
-
Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
Incubate the plates anaerobically for 48 hours or until colonies are visible.
-
Count the number of colonies to determine the CFU/mL at each time point[23].
-
-
Data Analysis:
-
Plot the results as log₁₀ CFU/mL versus time for each clindamycin concentration and the growth control.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL, while a bacteriostatic effect is characterized by the inhibition of growth compared to the control[24].
-
Conclusion
Clindamycin 2-Phosphate remains a valuable agent in the treatment of anaerobic infections due to its favorable pharmacokinetic profile and potent intrinsic activity upon conversion to clindamycin. Its mechanism of action, centered on the inhibition of bacterial protein synthesis, is well-understood. While quantitative data confirm its efficacy against key anaerobes like the B. fragilis group, the emergence of resistance necessitates continuous surveillance through standardized methodologies such as MIC determination and time-kill assays. The detailed protocols and data presented in this guide serve as a foundational resource for researchers and developers working to understand and optimize the use of this important antibiotic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. What is the mechanism of Clindamycin Phosphate? [synapse.patsnap.com]
- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Clindamycin [pdb101.rcsb.org]
- 6. Clindamycin binding to ribosomes revisited: foot printing and computational detection of two binding sites within the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brainly.com [brainly.com]
- 8. academic.oup.com [academic.oup.com]
- 9. In vitro activity and clinical efficacy of clindamycin in the treatment of infections due to anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bacteroides fragilis resistance to clindamycin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Trends in Antimicrobial Resistance among Anaerobic Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Pharmacokinetic evaluation of two dosage regimens of clindamycin phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 21. benchchem.com [benchchem.com]
- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. nelsonlabs.com [nelsonlabs.com]
- 24. emerypharma.com [emerypharma.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography Method for the Quantification of Clindamycin 2,4-Diphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Clindamycin 2,4-diphosphate. This compound is identified as Impurity I of Clindamycin Phosphate in the European Pharmacopoeia (EP)[1][2][3]. Given its highly polar nature due to the two phosphate groups, a reversed-phase HPLC method utilizing an ion-pairing agent is proposed for effective retention and separation. This method is designed to be specific, linear, accurate, and precise, making it suitable for quality control and stability testing in pharmaceutical development and manufacturing.
Introduction
Clindamycin is a lincosamide antibiotic with a broad spectrum of activity against anaerobic bacteria and gram-positive cocci. Its phosphate ester prodrugs, such as the commercially available Clindamycin 2-phosphate, are commonly used in pharmaceutical formulations to improve water solubility. This compound is a related compound and a known impurity that must be monitored to ensure the quality and safety of the drug product[1][2][3][4]. The presence of two phosphate moieties makes this compound highly hydrophilic, posing a challenge for retention on traditional reversed-phase HPLC columns.
To overcome this, the presented method employs an ion-pairing agent in the mobile phase. The ion-pairing reagent forms a neutral complex with the anionic phosphate groups of the analyte, increasing its hydrophobicity and enabling its retention and separation on a C18 stationary phase. The method is designed to provide a reliable and reproducible quantification of this compound.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Tetrabutylammonium hydroxide (TBAOH) or a similar ion-pairing agent.
-
Phosphoric acid (for pH adjustment)
-
This compound reference standard.
-
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Condition |
| Mobile Phase A | 20 mM Potassium dihydrogen phosphate buffer with 5 mM Tetrabutylammonium hydroxide, pH adjusted to 3.5 with phosphoric acid. |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-40% B; 20-25 min: 40% B; 25.1-30 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, dissolve the appropriate amount of KH₂PO₄ and TBAOH in HPLC-grade water.
-
Adjust the pH to 3.5 using phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas.
-
Mobile Phase B is HPLC-grade acetonitrile.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample containing this compound.
-
Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range.
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Method Validation Summary
The proposed HPLC method should be validated according to ICH guidelines. The following table summarizes the expected performance characteristics of the method.
| Validation Parameter | Expected Results |
| Linearity (r²) | ≥ 0.999 over the concentration range of 1-100 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0% |
| Limit of Detection (LOD) | To be determined experimentally (typically S/N ratio of 3:1). |
| Limit of Quantification (LOQ) | To be determined experimentally (typically S/N ratio of 10:1). |
| Specificity | No interference from blank, placebo, or other related substances at the retention time of this compound. |
| Robustness | The method should be robust to small, deliberate variations in mobile phase composition, pH, flow rate, and column temperature. |
Experimental Workflow and Logical Relationships
Caption: Workflow for the HPLC quantification of this compound.
Conclusion
The described HPLC method provides a reliable and accurate approach for the quantification of this compound. The use of an ion-pairing agent is crucial for achieving adequate retention and separation of this highly polar analyte on a reversed-phase column. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control and analysis of Clindamycin and its related substances. The method is suitable for routine analysis and stability studies in a pharmaceutical setting.
References
Application Notes and Protocols for Clindamycin 2,4-Diphosphate in Antimicrobial Susceptibility Testing
Introduction
Clindamycin is a lincosamide antibiotic with a primary bacteriostatic effect against a wide range of Gram-positive aerobes and both Gram-positive and Gram-negative anaerobic bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit, which ultimately prevents peptide chain elongation.[3][4][5] Clindamycin 2,4-diphosphate is a phosphorylated derivative of clindamycin, designed to enhance solubility for potential research applications.[3] It is important to note that clindamycin phosphate is a prodrug, meaning it is inactive in its initial form and requires in vivo hydrolysis to be converted to the active clindamycin.[1][2][6]
These application notes provide detailed protocols for utilizing this compound in antimicrobial susceptibility testing (AST), with a focus on standardized methods such as broth microdilution and disk diffusion. The protocols are intended for researchers, scientists, and drug development professionals.
Mechanism of Action of Clindamycin
Clindamycin exerts its antimicrobial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.
Caption: Mechanism of action of Clindamycin.
Data Presentation: Quality Control Ranges
Standardized quality control (QC) procedures are essential to ensure the accuracy and precision of AST results.[7] The following tables provide the acceptable quality control ranges for clindamycin against reference bacterial strains as recommended by the Clinical and Laboratory Standards Institute (CLSI). These ranges are applicable for the active form of clindamycin. When using this compound, it is crucial to verify that the testing conditions allow for conversion to the active form to achieve results within these ranges.
Table 1: Quality Control Ranges for Broth Dilution (MIC in µg/mL)
| Quality Control Strain | ATCC® Number | Clindamycin MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.06 - 0.25 |
| Enterococcus faecalis | 29212 | 4 - 16 |
| Streptococcus pneumoniae | 49619 | 0.03 - 0.12 |
| Bacteroides fragilis | 25285 | 0.5 - 2 |
| Bacteroides thetaiotaomicron | 29741 | 2 - 8 |
Table 2: Quality Control Ranges for Disk Diffusion (Zone Diameter in mm)
| Quality Control Strain | ATCC® Number | Clindamycin (2 µg) Disk Zone Diameter Range (mm) |
| Staphylococcus aureus | 25923 | 24 - 30 |
| Bacteroides fragilis | 25285 | 17 - 23 (using Brucella agar) |
Experimental Protocols
The following are detailed protocols for performing antimicrobial susceptibility testing with clindamycin. These are based on established CLSI standards.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Caption: Broth Microdilution Workflow.
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (test organisms and QC strains)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Clindamycin Stock Solution:
-
Accurately weigh the this compound powder. Note: The molecular weight of the diphosphate form will be different from clindamycin hydrochloride. Adjust the weight to account for the potency and the phosphate groups to achieve the desired concentration of the active clindamycin base.
-
Dissolve the powder in a suitable solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Serial Dilutions:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the clindamycin stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will result in a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 50 µL of the diluted bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of clindamycin that completely inhibits visible growth.
-
Protocol 2: Disk Diffusion (Kirby-Bauer) Method
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent based on the size of the zone of growth inhibition.
Caption: Disk Diffusion Workflow.
Materials:
-
Clindamycin disks (2 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains (test organisms and QC strains)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and rotate it several times against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Antibiotic Disk:
-
Aseptically apply a clindamycin (2 µg) disk to the surface of the inoculated agar.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plate and incubate at 35°C ± 2°C for 16-18 hours in ambient air.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm).
-
Interpret the results as Susceptible, Intermediate, or Resistant based on the interpretive criteria provided by CLSI.
-
Considerations for Using this compound
-
Prodrug Activation: this compound is a prodrug and requires hydrolysis to the active clindamycin. While this conversion readily occurs in vivo, it is essential to confirm that the conditions of the in vitro AST (e.g., media components, pH, temperature, and incubation time) are sufficient to facilitate this conversion. The stability of clindamycin phosphate can be influenced by pH, with greater stability observed between pH 3-5.[8]
-
Potency Adjustment: When preparing stock solutions from this compound powder, it is critical to account for the molecular weight difference and the potency of the powder to ensure that the final concentrations in the assay reflect the equivalent concentration of the active clindamycin base.
-
Quality Control: Rigorous quality control is paramount. Always include the appropriate ATCC® reference strains in each run to ensure the validity of the results. If QC results are out of the acceptable range, it may indicate an issue with the test system, including incomplete conversion of the prodrug.
-
Storage: Clindamycin solutions should be stored at appropriate temperatures to maintain stability. Studies have shown that clindamycin phosphate solutions are stable for extended periods when refrigerated (4°C) and for shorter durations at room temperature (23°C).[9] Discs should be stored at 2 to 8°C for routine use and at -20°C for long-term storage.[10]
References
- 1. emergingstandards.usp.org [emergingstandards.usp.org]
- 2. Methods for the Analysis of Clindamycin Phosphate Injection | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 3. Clindamycin-2,4-diphosphate | 1309048-48-3 | AC46673 [biosynth.com]
- 4. Clindamycin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. US4895934A - Process for the preparation of clindamycin phosphate - Google Patents [patents.google.com]
- 6. drugs.com [drugs.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability of Clindamycin Phosphate in AutoDose Infusion System Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. analisisavanzados.com [analisisavanzados.com]
Application Notes and Protocols: Clindamycin Phosphate as a Reference Standard
Introduction
These application notes provide a comprehensive overview of the use of Clindamycin Phosphate as a reference standard in research and quality control. While the initial focus was on Clindamycin 2,4-diphosphate, available scientific literature primarily details the applications and analytical methodologies for Clindamycin 2-phosphate. This compound is identified as an impurity of Clindamycin Phosphate.[1][2] This document will therefore focus on the well-established use of Clindamycin Phosphate as a reference material, with notes on the relevance of its impurities.
Clindamycin Phosphate is a water-soluble ester of the semi-synthetic antibiotic Clindamycin.[3] It is an inactive prodrug that is rapidly hydrolyzed in vivo to the active Clindamycin.[3][4] Clindamycin is a lincosamide antibiotic effective against a wide range of bacteria.[5][6] Due to its therapeutic importance, accurate and reliable analytical methods are crucial for ensuring the quality and potency of pharmaceutical formulations. The use of a well-characterized reference standard is essential for these analyses.
Physicochemical Properties of Clindamycin Phosphate
| Property | Value | Reference |
| CAS Number | 24729-96-2 | [7][8] |
| Molecular Formula | C18H34ClN2O8PS | [7][8] |
| Molecular Weight | 504.96 g/mol | [7][8] |
| Appearance | White or practically white, crystalline powder | |
| Solubility | Freely soluble in water, slightly soluble in alcohol | [3] |
Applications in Research and Drug Development
Clindamycin Phosphate is utilized as a reference standard in various applications, including:
-
Pharmaceutical Analysis: To identify and quantify Clindamycin Phosphate in bulk drug substances and finished pharmaceutical products such as injections, gels, and creams.[4][5]
-
Impurity Profiling: As a primary reference to identify and quantify related substances and degradation products, including this compound, to ensure the purity of the active pharmaceutical ingredient (API).[1][9]
-
Pharmacokinetic Studies: To develop and validate analytical methods for the determination of Clindamycin and its phosphate ester in biological matrices.[10]
-
Formulation Development: To assess the stability and release characteristics of various Clindamycin Phosphate formulations.[3]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for the Assay of Clindamycin Phosphate Injection
This protocol is based on methodologies developed for the analysis of Clindamycin Phosphate Injection.
Objective: To determine the concentration of Clindamycin in a sample of Clindamycin Phosphate injection using an external standard method.
Materials:
-
Clindamycin Phosphate Reference Standard (RS)
-
Clindamycin Phosphate Injection sample
-
Diluent (as specified in the relevant pharmacopeia, often a buffered aqueous solution)
-
HPLC grade water
-
HPLC grade acetonitrile
-
Phosphoric acid or other suitable buffer components
-
0.45 µm membrane filters
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Sonication bath
Chromatographic Conditions:
| Parameter | Condition |
| Column | Eclipse XDB C8 (250 x 4.6) mm, 5 µm, or equivalent L7 packing |
| Mobile Phase | Gradient or isocratic mixture of a suitable buffer and organic solvent (e.g., acetonitrile:phosphate buffer) |
| Flow Rate | 1.0 - 1.2 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 205 nm or 210 nm |
| Injection Volume | 20 µL |
Standard Solution Preparation:
-
Accurately weigh a suitable amount of Clindamycin Phosphate RS.
-
Dissolve the weighed standard in the Diluent to obtain a final concentration of approximately 0.5 mg/mL of Clindamycin.[4]
-
Sonication may be used to aid dissolution.[11]
Sample Solution Preparation:
-
Based on the labeled concentration of the Clindamycin Phosphate injection, accurately transfer a volume equivalent to a known amount of Clindamycin into a volumetric flask.
-
Dilute with the Diluent to achieve a final concentration of approximately 0.5 mg/mL of Clindamycin.[4]
-
Filter the final solution through a 0.45 µm membrane filter before injection.
System Suitability:
Before sample analysis, inject a system suitability solution (which may contain Clindamycin Phosphate and known impurities like 7-epiclindamycin phosphate) to verify the performance of the chromatographic system.[11] Key parameters include:
-
Resolution: The resolution between the Clindamycin Phosphate peak and any closely eluting impurity peaks should be adequate (e.g., NLT 3.0).[11]
-
Tailing Factor: The tailing factor for the Clindamycin Phosphate peak should be within the acceptable range (e.g., NMT 2.0).[11]
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be NMT 0.73%.[11]
Analysis:
-
Inject the Standard solution and the Sample solution into the chromatograph.
-
Record the peak areas for the major peak in each chromatogram.
-
Calculate the quantity of Clindamycin in the portion of the injection taken using the following formula:
Result = (rU / rS) × (CS / CU) × P
Where:
-
rU = peak response from the Sample solution
-
rS = peak response from the Standard solution
-
CS = concentration of USP Clindamycin Phosphate RS in the Standard solution (mg/mL)
-
CU = concentration of Clindamycin Phosphate in the Sample solution (mg/mL)
-
P = potency of clindamycin in USP Clindamycin Phosphate RS (µg/mg)[11]
-
Visualizations
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | CAS No- 1309048-48-3 | Simson Pharma Limited [simsonpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Methods for the Analysis of Clindamycin Phosphate Injection | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 6. Clindamycin - Wikipedia [en.wikipedia.org]
- 7. Clindamycin phosphate European Pharmacopoeia (EP) Reference Standard | 24729-96-2 [sigmaaldrich.com]
- 8. Clindamycin phosphate EP Reference Standard CAS 24729-96-2 Sigma Aldrich [sigmaaldrich.com]
- 9. Separation and characterization of clindamycin phosphate and related impurities in injection by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. uspnf.com [uspnf.com]
Application Notes and Protocols for In Vitro Biofilm Disruption Assays Using Clindamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to biological or non-biological surfaces. Bacteria within biofilms exhibit significantly increased resistance to antimicrobial agents compared to their free-living planktonic counterparts, posing a major challenge in the treatment of chronic infections. Clindamycin, a lincosamide antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Beyond its bacteriostatic/bactericidal effects, clindamycin has been shown to modulate the biofilm matrix and, in some cases, disrupt established biofilms, particularly those of Gram-positive bacteria such as Staphylococcus aureus.[2][3]
These application notes provide detailed protocols for assessing the in vitro efficacy of Clindamycin against bacterial biofilms. The methodologies described herein are crucial for preclinical evaluation of Clindamycin's anti-biofilm activity and for understanding its potential in treating biofilm-associated infections. While the active compound is Clindamycin, it is often administered as a prodrug, such as Clindamycin 2,4-diphosphate, which is converted to the active form in vivo.[4] For in vitro studies, using the active Clindamycin hydrochloride is standard.
Key Experimental Protocols
Three primary methods are detailed for the quantitative and qualitative assessment of Clindamycin's effect on bacterial biofilms:
-
Crystal Violet (CV) Assay: For quantifying total biofilm biomass.
-
Colony Forming Unit (CFU) Assay: For determining the viability of bacteria within the biofilm.
-
Confocal Laser Scanning Microscopy (CLSM): For visualizing biofilm structure and bacterial viability.
Protocol 1: Crystal Violet Assay for Biofilm Biomass Quantification
This assay measures the total biomass of a biofilm, including bacteria and the EPS matrix, by staining with crystal violet.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with 1% glucose)
-
Clindamycin hydrochloride
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
Phosphate-buffered saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of TSB and incubate overnight at 37°C with shaking.
-
Inoculum Standardization: Dilute the overnight culture in fresh TSB to an optical density at 600 nm (OD₆₀₀) of 0.1 (approximately 1 x 10⁸ CFU/mL).
-
Biofilm Formation: Add 200 µL of the standardized bacterial suspension to each well of a 96-well plate. Include wells with sterile medium only as a negative control. Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Clindamycin Treatment: After incubation, carefully remove the planktonic bacteria by gently aspirating the medium. Wash the wells twice with 200 µL of sterile PBS. Add 200 µL of fresh TSB containing serial dilutions of Clindamycin to the wells with the established biofilms. Include wells with antibiotic-free medium as a positive control.
-
Incubation: Incubate the plate for a further 24 hours at 37°C.
-
Staining: Discard the medium and wash the wells three times with 200 µL of sterile PBS to remove non-adherent bacteria. Air dry the plate for 15 minutes. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells four times with 200 µL of sterile PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.
-
Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate. Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.
Protocol 2: Colony Forming Unit (CFU) Assay for Biofilm Viability
This method determines the number of viable bacterial cells within the biofilm after treatment with Clindamycin.
Materials:
-
Materials listed for the Crystal Violet Assay
-
Sterile PBS
-
Trypsin-EDTA or a cell scraper
-
Vortex mixer
-
Sonicator (optional)
-
Agar plates (e.g., Tryptic Soy Agar)
Procedure:
-
Biofilm Formation and Treatment: Follow steps 1-5 from the Crystal Violet Assay protocol.
-
Biofilm Disruption: After the treatment period, discard the medium and wash the wells twice with 200 µL of sterile PBS. Add 100 µL of sterile PBS to each well. Scrape the biofilm from the bottom and sides of the wells using a sterile pipette tip or cell scraper. Alternatively, the plate can be sonicated for 5-10 minutes to dislodge the biofilm.
-
Homogenization: Vigorously vortex the plate or the collected suspension for 1-2 minutes to break up bacterial aggregates.
-
Serial Dilution and Plating: Perform 10-fold serial dilutions of the bacterial suspension in sterile PBS. Plate 100 µL of the appropriate dilutions onto agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on the plates to determine the CFU/mL, which can then be used to calculate the CFU per well.
Protocol 3: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the three-dimensional visualization of the biofilm structure and the differentiation of live and dead cells.
Materials:
-
Bacterial strain of interest
-
Growth medium
-
Clindamycin hydrochloride
-
Glass-bottom dishes or chamber slides
-
Sterile PBS
-
Live/Dead BacLight Viability Kit (or similar fluorescent stains, e.g., SYTO 9 and propidium iodide)
-
Confocal microscope
Procedure:
-
Biofilm Growth: Grow biofilms on glass-bottom dishes or in chamber slides following the same procedure as for the microtiter plates (steps 1-3 of the CV assay protocol).
-
Clindamycin Treatment: Treat the mature biofilms with the desired concentrations of Clindamycin as described previously (step 4 of the CV assay protocol).
-
Staining: After treatment, gently wash the biofilms twice with sterile PBS. Stain the biofilms using a viability staining kit according to the manufacturer's instructions. Typically, this involves incubation with a mixture of SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red) for 15-30 minutes in the dark.
-
Imaging: Gently rinse the stained biofilms with PBS to remove excess stain. Immediately visualize the biofilms using a confocal microscope. Acquire z-stack images to reconstruct the three-dimensional architecture of the biofilm.
Data Presentation
Quantitative Efficacy of Clindamycin Against Bacterial Biofilms
The following tables summarize representative quantitative data on the anti-biofilm activity of Clindamycin against Staphylococcus aureus.
Table 1: Minimum Biofilm Inhibitory and Eradication Concentrations (MBIC & MBEC) of Clindamycin against S. aureus
| Parameter | Concentration Range (µg/mL) | Reference |
| MBIC | 0.5 - 128 | [2] |
| MBEC | ≥16 (with repeated exposure) | [5][6] |
MBIC (Minimum Biofilm Inhibitory Concentration): The lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm. MBEC (Minimum Biofilm Eradication Concentration): The lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
Table 2: Quantitative Reduction of S. aureus Biofilm by Clindamycin
| Treatment Strategy | Clindamycin Concentration | Biofilm Reduction | Reference |
| Single 24h Exposure | 128 mg/L | 0.6-log CFU/mL reduction | [5] |
| Repeated 24h Exposure (3rd & 4th dose) | ≥16 mg/L | >3-log CFU/mL reduction | [5][6] |
| Single Exposure | Not specified | 38% reduction in viable cells (62% survival) | [7] |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. theaspd.com [theaspd.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effectiveness of clindamycin-based exposure strategies in experimental mature staphylococcal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effectiveness of clindamycin-based exposure strategies in experimental mature staphylococcal biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of biofilm-associated cell survival following in vitro exposure of meticillin-resistant Staphylococcus aureus biofilms to the antibiotics clindamycin, daptomycin, linezolid, tigecycline and vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clindamycin 2,4-diphosphate (Clindamycin 2-phosphate) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clindamycin 2,4-diphosphate, commonly known as Clindamycin 2-phosphate, is a water-soluble ester prodrug of the lincosamide antibiotic, clindamycin.[1][2] While its primary clinical use is as an antibacterial agent, emerging research has highlighted its potential applications in eukaryotic cell culture, particularly in the modulation of inflammatory responses and cellular processes.[3][4] In cell culture, Clindamycin 2-phosphate may be hydrolyzed by cellular phosphatases to its active form, clindamycin, which inhibits protein synthesis in susceptible bacteria by binding to the 50S ribosomal subunit.[5][6] In eukaryotic cells, its effects are more nuanced and are thought to involve the modulation of signaling pathways related to inflammation and gene expression.[7][8]
These application notes provide a comprehensive overview of the use of Clindamycin 2-phosphate in cell culture, including its effects on cell viability, anti-inflammatory properties, and protocols for experimental use.
Data Presentation
Cytotoxicity of Clindamycin
The cytotoxic effects of clindamycin vary depending on the cell type and experimental conditions. The following table summarizes available quantitative data on the cytotoxicity of clindamycin in various cell lines.
| Cell Line | Assay Type | Concentration/IC50 | Incubation Time | Reference |
| 3T3 mouse fibroblasts | Cell Viability | No significant cytotoxicity at 10 mg/mL | 24 and 48 hours | [5] |
| Primary Human Osteoblasts (PHO) | Proliferation (IC20) | 20-40 µg/mL | 48 hours | [9] |
| Human Osteoblasts | Metabolism Stimulation | Lower concentrations | Not specified | |
| Human Osteoblasts | Cytotoxic Effects | 500 µg/mL | Not specified | |
| Mouse Sarcoma L-1 | Cytotoxicity | No cytotoxic activity | Not specified | [10] |
| Human Lung Cancer E-14 | Cytotoxicity | No cytotoxic activity | Not specified | [10] |
| Human Malignant Melanoma MEW | Cytotoxicity | No cytotoxic activity | Not specified | [10] |
Anti-inflammatory and Gene Regulatory Effects of Clindamycin
Clindamycin has been shown to modulate the production of inflammatory cytokines and regulate gene expression in various cell types.
| Cell Type | Stimulant | Clindamycin Concentration | Effect | Reference |
| Mouse Peritoneal Macrophages | LPS (100 ng/mL) | 5 - 100 µg/mL | Dose-dependent decrease in TNF-α and IL-1β; increase in IL-6 | [3][5] |
| Human Acute Monocytic Leukemia Cell Line (THP-1) | LPS | Not specified | Suppressed TNF-α release | [11] |
| Primary Human Osteoblasts (HOBs) | None | 150 µg/mL | Increased gene expression of TGF-β1, TGF-β receptors, RUNX-2, Col-1, OSX, OSC, BMP-2, BMP-7, ALP, VEGF, and RANKL | [1][7][8] |
Experimental Protocols
Preparation of Clindamycin 2-phosphate Stock Solution
Materials:
-
Clindamycin 2-phosphate powder
-
Sterile distilled water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
0.22 µm sterile filter
Protocol:
-
Calculate the required amount of Clindamycin 2-phosphate powder to prepare a stock solution of desired concentration (e.g., 10 mg/mL).
-
Weigh the powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile distilled water or PBS to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. Aqueous solutions of clindamycin show maximum stability at a pH range of 3-5.[11][12] For cell culture applications, where the pH is typically neutral, it is advisable to use freshly prepared solutions or store them for a limited time at 4°C.[13]
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of Clindamycin 2-phosphate.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Clindamycin 2-phosphate stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cell attachment.
-
Prepare serial dilutions of Clindamycin 2-phosphate in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the prepared Clindamycin 2-phosphate dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
In Vitro Anti-inflammatory Assay in Macrophages
This protocol describes how to assess the anti-inflammatory effects of Clindamycin 2-phosphate on lipopolysaccharide (LPS)-stimulated macrophages.[6]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
Clindamycin 2-phosphate stock solution
-
ELISA kits for TNF-α and IL-6
-
24-well cell culture plates
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well in 500 µL of complete DMEM.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Pre-treat the cells with various concentrations of Clindamycin 2-phosphate (e.g., 5, 10, 25, 50, 100 µg/mL) for 1-2 hours. Include a no-treatment control.
-
Stimulate the cells with LPS at a final concentration of 100 ng/mL for 4-6 hours. Include a control group with no LPS stimulation.
-
After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Analyze the data to determine the effect of Clindamycin 2-phosphate on cytokine production.
Mandatory Visualizations
Signaling Pathways
The anti-inflammatory effects of clindamycin are likely mediated through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. While direct evidence for clindamycin's interaction with all components of these pathways is still emerging, the following diagrams illustrate the hypothesized mechanism of action based on its observed effects on cytokine production.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by Clindamycin.
Caption: Potential modulation of the p38 MAPK signaling pathway by Clindamycin.
Experimental Workflow
Caption: Workflow for assessing the anti-inflammatory effect of Clindamycin 2-phosphate.
References
- 1. researchgate.net [researchgate.net]
- 2. Aqueous stability of clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. toku-e.com [toku-e.com]
- 5. Clindamycin Modulates Inflammatory-Cytokine Induction in Lipopolysaccharide-Stimulated Mouse Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Subinhibitory clindamycin differentially inhibits transcription of exoprotein genes in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Clindamycin Modulates Inflammatory-Cytokine Induction in Lipopolysaccharide-Stimulated Mouse Peritoneal Macrophages | Semantic Scholar [semanticscholar.org]
- 10. How to Inhibit Nuclear Factor-Kappa B Signaling: Lessons from Poxviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aqueous stability of clindamycin. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. uspnf.com [uspnf.com]
Application Notes and Protocols: Clindamycin 2,4-diphosphate for in vitro Studies of Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clindamycin is a lincosamide antibiotic with a primarily bacteriostatic mechanism of action against a range of Gram-positive aerobic bacteria, including Staphylococcus aureus (both methicillin-susceptible and some methicillin-resistant strains), and a broad spectrum of anaerobic bacteria.[1][2] It is a semi-synthetic derivative of lincomycin.[3] In research and clinical settings, it is often used as Clindamycin phosphate, a water-soluble ester pro-drug that is converted to active clindamycin in the body.[2][4] These application notes provide a comprehensive overview of the in vitro use of clindamycin, presumed here to be in its phosphate form as is standard, for the study of S. aureus.
Clindamycin's primary mechanism of action is the inhibition of bacterial protein synthesis.[2] It binds to the 23S RNA of the 50S subunit of the bacterial ribosome, interfering with the translocation step and halting the production of essential proteins required for bacterial growth and replication.[2][5][6] While primarily bacteriostatic, it may exhibit bactericidal activity at higher concentrations.[1][7]
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Clindamycin against Staphylococcus aureus
| S. aureus Strain(s) | MIC (µg/mL) | Notes | Reference(s) |
| LAC wt and various clinical isolates | 0.125 | Determined in BHIg broth. | [8] |
| Clinical isolate CI-9 | 0.06 | Determined in BHIg broth. | [8] |
| Clinical isolate CI-10 | 0.03 | Determined in BHIg broth. | [8] |
| Clindamycin-resistant clinical isolates | >256 | Showed visible growth up to 256 µg/mL. | [8] |
| S. aureus SH1000 | <0.625 | Determined for Clindamycin Phosphate. | [9] |
| Planktonic S. aureus LUH15392 | 32 (MBC) | Minimum Bactericidal Concentration. | [10] |
Table 2: Efficacy of Clindamycin against Staphylococcus aureus Biofilms
| Treatment Strategy | Clindamycin Concentration (mg/L) | Exposure Time | Bacterial Load Reduction (log CFU/mL) | Notes | Reference(s) |
| Single Exposure | 128 | 24 hours | 0.6 | Maximal reduction observed at the highest tested concentration. | [10] |
| Prolonged Single Exposure | 128 | 72 hours | 1.1 | Maximal reduction observed at the highest tested concentration. | [10] |
| Repeated Exposure (3rd dose) | ≥8 | 3 x 24 hours | up to 3.3 | Repeated daily dosing. | [10][11] |
| Repeated Exposure (4th dose) | ≥16 | 4 x 24 hours | >3 | Repeated daily dosing. | [10][12] |
| Sequential (Rifampicin/Ciprofloxacin followed by Clindamycin) | Clinically achievable levels | 24h + 24h | 3 to 4 | Similar reduction to continued rifampicin/ciprofloxacin treatment. | [12] |
Mechanism of Action and Signaling Pathways
Clindamycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This action prevents the elongation of peptide chains, thereby halting bacterial growth.[3][4][7] At sub-inhibitory concentrations, clindamycin can have more complex effects on S. aureus. It has been shown to trigger a transcriptional stress response mediated by the alternative sigma factor B (σB).[8] This can lead to an upregulation of genes associated with biofilm formation, such as atlA, lrgA, agrA, psm, fnbA, and fnbB, and can alter the biofilm matrix composition, leading to a higher content of extracellular DNA (eDNA).[8]
References
- 1. Clindamycin - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Clindamycin Phosphate? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Modulation of Staphylococcus aureus Biofilm Matrix by Subinhibitory Concentrations of Clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Effectiveness of clindamycin-based exposure strategies in experimental mature staphylococcal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effectiveness of clindamycin-based exposure strategies in experimental mature staphylococcal biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Clindamycin in Phagocytosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clindamycin, a lincosamide antibiotic, is primarily known for its bacteriostatic action through the inhibition of bacterial protein synthesis.[1][2][3] It achieves this by binding to the 50S ribosomal subunit of susceptible bacteria, thereby preventing peptide bond formation.[1][2][3][4] Beyond its direct antimicrobial activity, emerging evidence highlights its role as an immunomodulatory agent that can significantly enhance the phagocytic activity of immune cells such as neutrophils and macrophages. These application notes provide a comprehensive overview of the use of clindamycin in phagocytosis assays, including its mechanism of action, experimental protocols, and relevant data.
While the specific compound "Clindamycin 2,4-diphosphate" was not extensively documented in the reviewed literature, the active form, clindamycin, and its common prodrug, clindamycin phosphate, have been shown to influence phagocytosis. Clindamycin phosphate is readily converted to active clindamycin in the body.[2][3][4]
Mechanism of Action in Phagocytosis
Clindamycin appears to enhance phagocytosis through a dual mechanism: by directly acting on phagocytic cells and by altering the bacterial surface to promote opsonization.
-
Direct Effects on Phagocytes: Clindamycin is actively transported into and concentrated within phagocytic cells like polymorphonuclear leukocytes (PMNs) and alveolar macrophages.[5] This accumulation may contribute to enhanced intracellular killing of ingested bacteria.
-
Enhanced Opsonization: At sub-inhibitory concentrations, clindamycin can alter the surface of bacteria, making them more susceptible to phagocytosis.[6][7][8] For instance, it can reduce the expression of anti-phagocytic factors like the M-protein on the surface of Streptococcus pyogenes.[7][9] This leads to more efficient opsonization—the coating of bacteria with host proteins such as complement component C3b—which flags them for recognition and engulfment by phagocytes.[6][7]
Signaling and Experimental Workflow Diagrams
Signaling Pathway of Clindamycin-Enhanced Phagocytosis
Caption: Clindamycin's dual action on bacteria and phagocytes.
General Experimental Workflow for Phagocytosis Assay
Caption: A typical workflow for assessing phagocytosis in vitro.
Quantitative Data Summary
The following tables summarize the quantitative effects of clindamycin on phagocytosis from published studies.
Table 1: Effect of Clindamycin on Phagocytosis of Porphyromonas gingivalis by PMNs from Periodontitis Patients and Healthy Controls
| Group | Treatment | Phagocytosing PMNs (%) | PMNs with >10 Bacteria (%) |
| Healthy Controls | Control | 45.3 ± 8.1 | 10.2 ± 3.5 |
| Clindamycin | 58.7 ± 9.2 | 18.9 ± 5.1 | |
| Adult Periodontitis | Control | 38.6 ± 7.5 | 8.7 ± 2.9 |
| Clindamycin | 52.1 ± 8.9 | 16.4 ± 4.3** | |
| p < 0.05, **p < 0.01 compared to control. Data adapted from Eick et al.[10] |
Table 2: Effect of Clindamycin on Phagocytosis of Actinobacillus actinomycetemcomitans by PMNs
| Group | Treatment | Phagocytosing PMNs (%) | PMNs with >10 Bacteria (%) |
| Healthy Controls | Control | 42.1 ± 7.6 | 9.8 ± 3.1 |
| Clindamycin | 55.4 ± 8.5 | 17.5 ± 4.8 | |
| Localized Juvenile Periodontitis | Control | 35.2 ± 6.9 | 7.9 ± 2.5 |
| Clindamycin | 49.8 ± 7.8 | 15.2 ± 3.9 | |
| *p < 0.05 compared to control. Data adapted from Eick et al.[10] |
Experimental Protocols
Protocol 1: In Vitro Phagocytosis and Intracellular Killing Assay using Fluorescence Microscopy
This protocol is adapted from a study assessing the effect of clindamycin on crevicular granulocytes.[10][11]
Objective: To determine the percentage of phagocytosing cells and intracellular killing of bacteria.
Materials:
-
Phagocytes (e.g., polymorphonuclear neutrophils (PMNs) isolated from peripheral blood or crevicular fluid).
-
Bacterial strains (e.g., P. gingivalis, A. actinomycetemcomitans).
-
Clindamycin solution.
-
Phosphate-buffered saline (PBS).
-
Acridine orange staining solution (2.5 mg in 7.5 mL PBS).
-
Microscope slides.
-
Incubator (37°C, 5% CO₂).
-
Fluorescence microscope.
Procedure:
-
Bacterial Preparation: Culture bacteria to the logarithmic growth phase. Prepare a bacterial suspension in PBS adjusted to a concentration of 10⁹ bacteria/mL.
-
Phagocyte Preparation: Isolate PMNs from blood using a standard method like Ficoll-Paque density gradient centrifugation. Resuspend the cells in a suitable buffer.
-
Phagocytosis Assay: a. On a microscope slide, mix a suspension of PMNs with the bacterial suspension. b. Add clindamycin to the desired final concentration (e.g., a sub-inhibitory concentration). A control sample without clindamycin should be prepared in parallel. c. Incubate the slides in a humidified chamber at 37°C with 5% CO₂ for 30 minutes.
-
Staining: a. After incubation, add acridine orange solution to the slide. b. Immediately examine the slide under a fluorescence microscope. Viable intracellular bacteria will appear green, while killed bacteria will appear red/orange.
-
Data Analysis: a. Count a total of 100 PMNs. b. Determine the percentage of PMNs that have ingested at least one bacterium. c. Among the phagocytosing cells, determine the percentage containing only viable (green), only killed (red/orange), or a mix of viable and killed bacteria.
Protocol 2: Flow Cytometry-Based Phagocytosis Assay
This is a general protocol that can be adapted for use with clindamycin, based on standard phagocytosis assay methods.[12][13]
Objective: To quantify the phagocytic activity of a cell population.
Materials:
-
Phagocytic cell line (e.g., RAW 264.7 macrophages) or primary phagocytes.
-
Fluorescently labeled particles (e.g., CFSE-stained bacteria or fluorescent beads).
-
Clindamycin solution.
-
Cell culture medium.
-
FACS buffer (PBS with 2% Fetal Bovine Serum).
-
Trypan Blue or other viability dye.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Culture phagocytic cells to an appropriate density in a multi-well plate.
-
Bacterial Preparation (if applicable): a. Grow bacteria in the presence or absence of sub-inhibitory concentrations of clindamycin. b. Wash the bacteria and label them with a fluorescent dye like CFSE according to the manufacturer's protocol.
-
Phagocytosis: a. Add the fluorescently labeled particles to the phagocyte culture wells at a specific particle-to-cell ratio. b. If assessing the direct effect of clindamycin on phagocytes, pre-incubate the phagocytes with clindamycin before adding the particles. c. Incubate for a defined period (e.g., 1-2.5 hours) at 37°C. Include a negative control at 4°C to assess non-specific binding.
-
Sample Preparation for Flow Cytometry: a. Gently wash the cells with cold PBS to remove non-ingested particles. b. Detach the cells from the plate using a gentle cell scraper or an enzyme like TrypLE. c. Resuspend the cells in FACS buffer. d. Add a viability dye to exclude dead cells from the analysis.
-
Flow Cytometry Analysis: a. Acquire the samples on a flow cytometer. b. Gate on the live, single-cell population. c. Quantify the percentage of fluorescently positive cells (cells that have phagocytosed particles) and the mean fluorescence intensity (indicating the number of particles per cell).
Conclusion
Clindamycin demonstrates a significant ability to enhance the phagocytic function of immune cells, both by directly influencing the cells and by making bacteria more susceptible to opsonization and subsequent engulfment. The provided protocols offer robust methods for researchers to investigate and quantify these immunomodulatory effects in various experimental settings. These findings suggest that in addition to its antimicrobial properties, the pro-phagocytic activity of clindamycin may contribute to its therapeutic efficacy in treating certain bacterial infections.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Clindamycin Phosphate? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Interactions of antibiotics and phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clindamycin enhances opsonization of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potentiation of opsonization and phagocytosis of Streptococcus pyogenes following growth in the presence of clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clindamycin at subinhibitory concentrations enhances antibody- and complement-dependent phagocytosis by human polymorphonuclear leukocytes of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Clindamycin promotes phagocytosis and intracellular killing of periodontopathogenic bacteria by crevicular granulocytes: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocols — The Fleischman Lab [mpnlab.org]
- 13. media.jax.org [media.jax.org]
Troubleshooting & Optimization
Stability of Clindamycin 2,4-diphosphate in different buffer solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Clindamycin 2,4-diphosphate in various buffer solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for ensuring the stability of this compound in aqueous solutions?
A1: this compound exhibits maximum stability in the pH range of 3 to 5.[1][2] An acceptable long-term shelf life is generally achieved within a pH range of 1 to 6.5.[3] At pH values below 4, the stability of clindamycin formulations has been observed to decrease.[1]
Q2: What are the primary degradation pathways for this compound?
A2: The degradation of this compound is pH-dependent and follows two main pathways:
-
Acidic Conditions (pH 0.4-4): The major degradation route is the hydrolysis of the thioglycoside linkage, which results in the formation of 1-dethiomethyl-1-hydroxy clindamycin and methyl mercaptan.[1][2]
-
Neutral to Basic Conditions (pH 5-10): The primary degradation pathway involves the scission of the 7-(S)-Cl bond, leading to the formation of the 7-(R)-OH analog, lincomycin.[1][2] This conversion is thought to proceed through an oxazolonium intermediate.[1][2]
Q3: How does temperature affect the stability of this compound solutions?
A3: The stability of this compound is temperature-dependent. In frozen solutions at -10°C, the compound is stable for up to 56 days.[3] At 4°C, it remains stable for 32 days, and at 25°C, for 16 days in glass and polyvinyl chloride containers.[4] One study found that clindamycin phosphate admixtures were stable for 30 days at 4°C and for 7 days at 23°C.[5]
Q4: Are there specific buffer components that are known to be incompatible with this compound?
A4: While specific incompatibilities with common buffer salts like phosphate, citrate, or Tris are not extensively documented in the provided search results, it is crucial to consider the final pH of the solution. Since stability is optimal between pH 3 and 5, the choice of buffer should be one that can effectively maintain the pH in this range. For instance, a citrate buffer would be a suitable choice for this pH range.
Troubleshooting Guides
Issue 1: Rapid degradation of this compound is observed in my buffered solution.
-
Verify the pH of your buffer solution: Ensure that the final pH of your solution is within the optimal stability range of 3 to 5.[1][2] Deviations outside of this range, particularly below pH 4 or above pH 6.5, can lead to accelerated degradation.[1][3]
-
Check the storage temperature: Elevated temperatures will increase the rate of degradation. For short-term storage, it is advisable to keep solutions at 4°C.[4][5] For longer-term storage, freezing at -10°C is recommended.[3]
-
Consider the buffer composition: While direct incompatibilities are not widely reported, interactions with certain buffer species cannot be entirely ruled out. If pH and temperature are well-controlled, consider preparing a fresh buffer solution or using an alternative buffer system within the same pH range.
Issue 2: Inconsistent results in stability studies using HPLC analysis.
-
Ensure proper sample handling: this compound solutions should be protected from light and stored in appropriate containers.[6] Stability in glass containers has been noted to be generally better than in plastic containers.[1]
-
Validate your HPLC method: A validated, stability-indicating HPLC method is crucial for accurate quantification. This involves ensuring the method can separate the intact drug from its degradation products.[7][8] The method should be validated for specificity, accuracy, precision, linearity, and robustness.[7][9]
-
Check for solution stability in the autosampler: Standard and sample solutions should be stable under the conditions of the autosampler. For instance, one study noted stability for 40 hours at a sample cooler temperature of 10°C.[6][7]
Data Summary
Table 1: Stability of Clindamycin Phosphate under Different Storage Conditions
| Temperature | Diluent/Container | Concentration | Duration of Stability | Reference |
| -10°C | 5% Dextrose, 0.9% NaCl, or Lactated Ringer's | 6, 9, and 12 mg/mL | 56 days | [3] |
| 4°C | Glass and PVC containers | 6, 9, and 12 mg/mL | 32 days | [4] |
| 25°C | Glass and PVC containers | 6, 9, and 12 mg/mL | 16 days | [4] |
| 4°C | AutoDose Infusion System Bags in 0.9% NaCl | 600mg/100mL and 1.2g/100mL | 30 days | [5] |
| 23°C | AutoDose Infusion System Bags in 0.9% NaCl | 600mg/100mL and 1.2g/100mL | 7 days | [5] |
Table 2: Summary of Forced Degradation Studies of Clindamycin Phosphate
| Stress Condition | Observations | Reference |
| Acid Hydrolysis (0.1N HCl) | Significant degradation.[10] 63.9% degradation reported in one study.[8] | [8][10] |
| Base Hydrolysis (0.2N NaOH) | Significant degradation.[10] 65.9% degradation reported in one study.[8] | [8][10] |
| Oxidative (3% H2O2) | Major degradants were found.[7] 8.7% degradation reported in one study.[8] | [7][8] |
| Thermal (105°C) | Stable, no degradation observed.[8] | [8] |
| Photolytic (UV light) | Stable, no degradation observed.[8] | [8] |
| Humidity | Underwent degradation to clindamycin.[7] | [7] |
Experimental Protocols
Protocol 1: General Procedure for Stability Testing of this compound in Buffer Solutions
This protocol outlines a general method for assessing the stability of this compound in different buffer solutions using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Buffer Solutions:
-
Prepare buffer solutions (e.g., 0.1 M phosphate, 0.1 M citrate, 0.1 M Tris) at the desired pH values.
-
Ensure the pH is accurately measured and adjusted.
-
-
Preparation of this compound Stock Solution:
-
Accurately weigh and dissolve this compound in the appropriate diluent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with each of the prepared buffer solutions to achieve the final desired concentration for the stability study (e.g., 100 µg/mL).
-
Divide each solution into aliquots in appropriate storage containers (e.g., glass vials).
-
-
Storage Conditions:
-
Store the prepared samples under controlled temperature and humidity conditions. It is recommended to include samples at both refrigerated (4°C) and accelerated (e.g., 25°C or 40°C) temperatures.
-
-
Sample Analysis by HPLC:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, etc.), withdraw an aliquot from each sample.
-
Analyze the samples using a validated stability-indicating HPLC method. A common method involves a C8 or C18 column with a mobile phase consisting of a phosphate buffer and an organic solvent like acetonitrile, with UV detection around 205-210 nm.[7][8]
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant and half-life.
-
Visualizations
Caption: Experimental workflow for stability testing of this compound.
Caption: pH-dependent degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Aqueous stability of clindamycin. | Semantic Scholar [semanticscholar.org]
- 3. publications.ashp.org [publications.ashp.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Stability of Clindamycin Phosphate in AutoDose Infusion System Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for the Analysis of Clindamycin Phosphate Injection | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 7. emergingstandards.usp.org [emergingstandards.usp.org]
- 8. tsijournals.com [tsijournals.com]
- 9. Novel Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Clindamycin Phosphate and Adapalene along with Preservatives in Topical Gel Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. saudijournals.com [saudijournals.com]
Technical Support Center: Degradation of Clindamycin 2,4-Diphosphate in Aqueous Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clindamycin 2,4-diphosphate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Clindamycin Phosphate?
This compound is a diphosphorylated derivative of the lincosamide antibiotic, clindamycin. It is recognized as an impurity in clindamycin phosphate preparations, specifically designated as Clindamycin Phosphate EP Impurity I.[1][2] While clindamycin 2-phosphate is a well-known prodrug that is rapidly hydrolyzed in the body to the active clindamycin, the diphosphate form is typically an unintended byproduct of the synthesis process.[3][4]
Q2: What are the expected degradation products of this compound in an aqueous solution?
Direct and comprehensive studies on the degradation of this compound in aqueous solutions are limited. However, based on the known degradation pathways of clindamycin and clindamycin 2-phosphate, a logical degradation pathway can be proposed. The degradation is expected to occur in a stepwise manner:
-
Hydrolysis of Phosphate Groups: The primary degradation steps would likely involve the hydrolysis of the phosphate esters. This would lead to the formation of clindamycin 2-phosphate and/or clindamycin 4-phosphate, and subsequently clindamycin, through the loss of the phosphate groups.
-
Degradation of the Clindamycin Moiety: Once clindamycin is formed, it will undergo further degradation through established pathways, which are pH-dependent.[5]
-
Acidic Conditions (pH 0.4-4): The major degradation pathway is the hydrolysis of the thioglycoside linkage, resulting in the formation of 1-dethiomethyl-1-hydroxy clindamycin and methyl mercaptan.[5]
-
Neutral to Basic Conditions (pH 5-10): The primary degradation route is the scission of the 7-(S)-Cl group, leading to the formation of the 7-(R)-OH analog, which is lincomycin.[5]
-
Q3: What analytical methods are suitable for studying the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most appropriate techniques for analyzing the degradation of this compound and identifying its degradation products.[6][7] A stability-indicating HPLC method, typically using a C8 or C18 reversed-phase column with UV detection, can effectively separate the parent compound from its degradation products.[7] LC-MS is invaluable for the structural elucidation of unknown degradation products.[6]
Troubleshooting Guides
Problem: I am observing unexpected peaks in the chromatogram of my this compound solution.
-
Possible Cause 1: Degradation of the compound.
-
Troubleshooting Steps:
-
Verify the pH and temperature of your solution. Clindamycin and its phosphate esters exhibit pH-dependent stability.[5][8]
-
Analyze a freshly prepared sample to use as a baseline (T=0).
-
Compare the retention times of the unknown peaks with those of known impurities and degradation products of clindamycin and clindamycin phosphate, if standards are available.
-
Consider performing forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) to intentionally generate degradation products and aid in peak identification.
-
-
-
Possible Cause 2: Presence of impurities from synthesis.
-
Troubleshooting Steps:
-
Obtain a certificate of analysis for your batch of this compound to check for known impurities.
-
If possible, use a higher purity standard for comparison.
-
-
Problem: The concentration of my this compound solution is decreasing over time.
-
Possible Cause: Chemical instability and degradation.
-
Troubleshooting Steps:
-
Review your storage conditions. For optimal stability, aqueous solutions should be freshly prepared. If storage is necessary, it should be at a low temperature (e.g., 2-8°C) and protected from light.[9]
-
Evaluate the pH of your aqueous solution. Clindamycin phosphate has maximum stability around pH 4.[8] Significant deviations from this may accelerate degradation.
-
Ensure the container material is appropriate. Studies on clindamycin phosphate have shown better stability in glass containers compared to some plastic containers.[5]
-
-
Data Presentation
Table 1: Known and Potential Degradation Products of this compound in Aqueous Solution
| Compound | Molecular Formula | Molecular Weight | Notes |
| This compound | C₁₈H₃₅ClN₂O₁₁P₂S | 584.94 | Starting material. |
| Clindamycin 2-phosphate | C₁₈H₃₄ClN₂O₈PS | 504.96 | Product of hydrolysis of one phosphate group.[4] |
| Clindamycin | C₁₈H₃₃ClN₂O₅S | 424.98 | Product of complete dephosphorylation.[3] |
| Lincomycin | C₁₈H₃₄N₂O₆S | 406.54 | Degradation product under neutral to basic conditions.[5] |
| 1-dethiomethyl-1-hydroxy clindamycin | C₁₇H₃₁ClN₂O₆ | 410.89 | Degradation product under acidic conditions.[5] |
| Lincomycin-2-phosphate | C₁₈H₃₅N₂O₉PS | 486.51 | Potential degradation product.[10] |
| Clindamycin B-2-phosphate | C₁₇H₃₂ClN₂O₈PS | 490.94 | Known related substance.[6] |
Experimental Protocols
Protocol 1: Stability Study of this compound in Aqueous Solution
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable aqueous buffer (e.g., phosphate, citrate) at a known concentration.
-
Prepare a series of solutions at different pH values (e.g., pH 2, 4, 7, 9) and temperatures (e.g., 4°C, 25°C, 40°C).
-
-
Sample Storage:
-
Store the solutions in tightly sealed, light-protected containers (e.g., amber glass vials).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, and weekly), withdraw an aliquot from each solution.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify the major degradation products by comparing their peak areas to that of the parent compound at T=0.
-
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for a specified duration.
-
Analysis: Analyze all stressed samples by HPLC and LC-MS to identify and characterize the degradation products.
Mandatory Visualizations
Caption: Proposed degradation pathway of this compound in aqueous solution.
Caption: General experimental workflow for analyzing the stability of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. drugs.com [drugs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation and characterization of clindamycin phosphate and related impurities in injection by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emergingstandards.usp.org [emergingstandards.usp.org]
- 8. publications.ashp.org [publications.ashp.org]
- 9. Stability of Clindamycin Phosphate in AutoDose Infusion System Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: Optimizing Clindamycin 2,4-Diphosphate Concentration for In Vitro Experiments
Welcome to the technical support center for the use of Clindamycin 2,4-diphosphate in in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a water-soluble prodrug that is converted to its active form, clindamycin, by enzymatic hydrolysis in vitro and in vivo.[1] The active clindamycin inhibits protein synthesis in susceptible bacteria by binding to the 50S ribosomal subunit, which can result in bacteriostatic (inhibiting growth) or bactericidal (killing bacteria) effects depending on the concentration and the organism.[2][3][4]
Q2: What is the primary application of this compound in in vitro experiments?
A2: It is primarily used as an antibiotic to study its efficacy against various bacterial strains, particularly Gram-positive and anaerobic bacteria.[5][6] Additionally, due to its anti-inflammatory properties, it is used in cell culture to investigate its effects on mammalian cell signaling, such as the modulation of cytokine production.[5][7]
Q3: Is this compound active upon addition to my cell culture?
A3: this compound itself is largely inactive.[1] It requires conversion to active clindamycin by phosphatases present in cell culture media containing serum or secreted by cells. The rate of this conversion can vary depending on the experimental conditions.
Q4: What is a typical starting concentration range for in vitro experiments?
A4: The optimal concentration is highly dependent on the cell type and the experimental objective. For antibacterial studies, concentrations often range from sub-MIC (Minimum Inhibitory Concentration) levels (e.g., 0.02 µg/mL) to multiples of the MIC.[8] For anti-inflammatory or cytotoxicity studies in mammalian cells, a broader range might be tested, for example, from 1 µg/mL to 500 µg/mL.[9][10]
Q5: How should I prepare a stock solution of this compound?
A5: this compound is freely soluble in water and can be prepared in sterile distilled water or phosphate-buffered saline (PBS).[11][12] It is recommended to prepare a concentrated stock solution, filter-sterilize it through a 0.22 µm filter, and then dilute it to the final working concentration in your cell culture medium.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation in Media | - High concentration of the compound.- Interaction with media components.- pH of the media. | - Ensure the final concentration does not exceed its solubility limit in your specific media. Prepare fresh dilutions from a sterile stock solution for each experiment.- Test solubility in a small volume of your specific cell culture medium before preparing a large batch.- Clindamycin phosphate stability is optimal at a pH of 3.5 to 6.5, though it is generally stable in standard culture media.[13] If you are using custom media with a significantly different pH, this could be a factor. |
| Inconsistent Results | - Instability of the compound in solution.- Variability in cell density or passage number.- Inducible resistance in bacteria. | - Prepare fresh dilutions from your stock solution for each experiment. Aqueous solutions are best used fresh, though some studies show stability for up to 30 days at 4°C.[14]- Standardize your cell seeding density and use cells within a consistent passage number range.- For bacterial studies, particularly with Staphylococcus aureus, perform a D-test to check for inducible resistance to clindamycin, as this can lead to apparent susceptibility in vitro but failure in other contexts.[15][16] |
| Unexpected Cytotoxicity in Mammalian Cells | - Concentration is too high.- Off-target effects. | - Perform a dose-response curve to determine the cytotoxic threshold for your specific cell line using an assay like MTT or LDH release.[]- Concentrations as high as 500 µg/mL have been shown to be cytotoxic to human osteoblasts.[9] Consider testing a lower concentration range.- Review literature for known off-target effects of clindamycin on your cell type of interest. |
| No Antibacterial Effect | - Bacterial strain is resistant.- Insufficient concentration.- Prodrug not activated. | - Confirm the susceptibility of your bacterial strain to clindamycin using a standard method like MIC determination.- Ensure your working concentration is appropriate to inhibit the growth of your target organism.- Ensure your in vitro system (e.g., presence of serum with phosphatases) allows for the conversion of the phosphate prodrug to active clindamycin. |
Data Presentation
Table 1: Reported In Vitro Concentrations of Clindamycin
| Application | Organism/Cell Type | Concentration Range | Effect Observed | Citation(s) |
| Antibacterial | Staphylococcus aureus | ≥16 mg/L | >3-log reduction in biofilm | [18] |
| Streptococcus pyogenes | Sub-inhibitory | Inhibition of exoprotein production | [11] | |
| Anti-inflammatory | Human Keratinocytes | 30 µg/mL | Inhibition of IL-6 production | [5] |
| Mouse Macrophages | 5 to 100 µg/mL | Modulation of TNF-α, IL-1β, and IL-6 | [2][19] | |
| Cytotoxicity | Human Osteoblasts | 500 µg/mL | Significant increase in LDH activity | [9] |
| Human Chondrocytes | 0.5 - 1 mg/mL | Increased LDH release | [] | |
| Cellular Function | Human Fibroblasts | 1 - 3 µg/mL | No effect on cell number or viability | [10] |
Table 2: Minimum Inhibitory Concentration (MIC) Breakpoints for Clindamycin
| Organism | MIC (µg/mL) |
| Staphylococcus aureus | 0.1 |
| Group A Streptococci | 0.04 |
| Bacteroides fragilis | 0.5–2 |
Note: These values are general and can vary between strains. It is essential to determine the MIC for the specific strain used in your experiments.[6][20]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
-
Prepare this compound dilutions: Prepare a series of twofold dilutions of your sterile stock solution in a 96-well plate using appropriate sterile broth (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL. Concentrations should span a clinically relevant range.
-
Prepare bacterial inoculum: Culture the bacterial strain overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculate the plate: Add 50 µL of the bacterial suspension to each well containing the clindamycin dilutions. This will bring the final volume to 100 µL.
-
Controls: Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Read results: The MIC is the lowest concentration of clindamycin that completely inhibits visible growth of the organism.[21]
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on mammalian cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the drug.
-
Controls: Include untreated control wells (cells with medium and the vehicle used for the drug) and blank wells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will convert the MTT into formazan crystals.
-
Solubilize Formazan: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate Viability: Cell viability is expressed as a percentage relative to the untreated control cells.[22][23]
Visualizations
References
- 1. Clindamycin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. Clindamycin Modulates Inflammatory-Cytokine Induction in Lipopolysaccharide-Stimulated Mouse Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Clindamycin: A Comprehensive Status Report with Emphasis on Use in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pretreatment of Mice with Clindamycin Improves Survival of Endotoxic Shock by Modulating the Release of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current indications for the use of clindamycin: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein synthesis inhibiting clindamycin improves outcome in a mouse model of Staphylococcus aureus sepsis compared with the cell wall active ceftriaxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. lume.ufrgs.br [lume.ufrgs.br]
- 11. Growth Phase-Dependent Effect of Clindamycin on Production of Exoproteins by Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 13. publications.ashp.org [publications.ashp.org]
- 14. Stability of Clindamycin Phosphate in AutoDose Infusion System Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inducible Clindamycin Resistance in <i>Staphylococcus aureus</i> Isolated from Clinical Samples - Journal of Laboratory Physicians [jlabphy.org]
- 16. Inducible Clindamycin Resistance in Staphylococcus aureus Isolated from Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Clindamycin modulates inflammatory-cytokine induction in lipopolysaccharide-stimulated mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. Ways to Improve Insights into Clindamycin Pharmacology and Pharmacokinetics Tailored to Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rsc.org [rsc.org]
- 23. Clindamycin Derivatives: Unveiling New Prospects as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing Clindamycin 2,4-diphosphate impurities
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and minimizing Clindamycin 2,4-diphosphate and other related impurities in Clindamycin Phosphate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
A1: this compound is a known impurity found in Clindamycin Phosphate raw material.[1][2] It is a process-related impurity that can also arise from degradation. Like all impurities in an active pharmaceutical ingredient (API), its presence must be monitored and controlled to ensure the safety and efficacy of the final drug product. Regulatory bodies like the FDA and European Pharmacopoeia require that impurities present above a certain threshold (typically 0.1%) be identified, and their potential for toxicological effects assessed.[3]
Q2: How is this compound formed?
A2: this compound can be formed as a byproduct during the synthesis of Clindamycin Phosphate. The synthesis involves the phosphorylation of clindamycin, and while the primary target for phosphorylation is the hydroxyl group at the 2-position, the hydroxyl group at the 4-position can also be phosphorylated, leading to the formation of the 2,4-diphosphate impurity.[4][5] Additionally, it may be formed through degradation pathways under certain stress conditions.
Q3: What are the regulatory limits for this compound?
A3: Specific regulatory limits for this compound are not publicly detailed. However, the International Council for Harmonisation (ICH) provides general guidelines for impurities in new drug substances.[6] These guidelines recommend that for any impurity found at a level greater than 0.10%, its structure should be identified, and for levels greater than 0.15% or a lower, justifiable threshold, it should be qualified for its potential biological safety. The acceptable limits for any given impurity are typically established during the drug development and approval process and are specific to the final drug product and its dosage.
Troubleshooting Guide
Issue 1: Detection and Quantification of this compound
Problem: Difficulty in separating and accurately quantifying the this compound peak from the main Clindamycin Phosphate peak and other impurities.
Solution: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.
Experimental Protocol: HPLC Method for Impurity Profiling
-
Column: A C18 reversed-phase column is commonly used. For example, a Zorbax Eclipse XDB C8, 80Å, (250 × 4.6) mm, 5 µm column has been shown to be effective.[7]
-
Mobile Phase: A gradient elution is typically employed to achieve optimal separation. A common mobile phase consists of a mixture of an acidic aqueous buffer (e.g., potassium dihydrogen phosphate adjusted to a low pH with phosphoric acid) and an organic solvent like acetonitrile.[8]
-
Detection: UV detection at a wavelength of around 210 nm is suitable for clindamycin and its related substances.[3]
-
Column Temperature: Maintaining a consistent column temperature, for instance at 30°C, is crucial for reproducible results.
-
Flow Rate: A flow rate of approximately 1.0 mL/min is often used.[3]
Table 1: Example HPLC Gradient Program
| Time (minutes) | % Mobile Phase A (Aqueous Buffer) | % Mobile Phase B (Acetonitrile) |
| 0-35 | 79 | 21 |
| 35-40 | 65 | 35 |
| 40-78 | 65 | 35 |
| 78-79 | 79 | 21 |
| 79-90 | 79 | 21 |
This is an example gradient and may need to be optimized for your specific column and system.
Issue 2: Minimizing the Formation of this compound During Synthesis
Problem: High levels of this compound are detected in the crude Clindamycin Phosphate product.
Solution: Careful control of the reaction conditions during the phosphorylation step is critical.
Recommendations:
-
Protecting Groups: The use of protecting groups for the hydroxyl groups at the 3 and 4-positions of clindamycin before the phosphorylation reaction can prevent the formation of the 2,4-diphosphate impurity.[4][5]
-
Stoichiometry of Reagents: Precise control over the molar ratio of the phosphorylating agent to clindamycin is essential to avoid over-phosphorylation.
-
Reaction Temperature and Time: The phosphorylation reaction should be conducted at a controlled, low temperature and for a specific duration to minimize the formation of byproducts.
-
Purification: An effective purification method for the crude product is necessary to remove any formed impurities. Techniques such as recrystallization or chromatography can be employed.
Issue 3: Degradation of Clindamycin Phosphate Leading to Impurity Formation
Problem: An increase in the levels of this compound and other degradation products is observed during stability studies or upon storage.
Solution: Proper storage and handling of Clindamycin Phosphate are crucial to prevent degradation.
Recommendations:
-
Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to understand the degradation pathways and the stability of the molecule.[9] This will help in identifying the conditions that lead to the formation of the 2,4-diphosphate impurity.
-
Storage Conditions: Store Clindamycin Phosphate in well-closed containers, protected from light and moisture, and at a controlled room temperature.
-
pH Control: The pH of solutions containing Clindamycin Phosphate should be carefully controlled, as extremes in pH can lead to hydrolysis and other degradation reactions.
Visualizations
Caption: Workflow for Synthesis, Analysis, and Minimization of Clindamycin Phosphate Impurities.
References
- 1. [Isolation and identification of impurities from raw material of clindamycin phosphate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CN102062758B - Impurity Analysis and Preparation Method of Clindamycin Phosphate - Google Patents [patents.google.com]
- 4. US5182374A - Clindamycin phosphate synthesis - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. database.ich.org [database.ich.org]
- 7. emergingstandards.usp.org [emergingstandards.usp.org]
- 8. CN101830946B - Method for synthesizing clindamycin phosphate - Google Patents [patents.google.com]
- 9. tsijournals.com [tsijournals.com]
Technical Support Center: pH-Dependent Stability of Clindamycin 2,4-Diphosphate
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the pH-dependent stability of Clindamycin 2,4-diphosphate in various formulations.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of clindamycin phosphate compounds in aqueous formulations?
A1: Generally, clindamycin phosphate compounds exhibit maximum stability in the pH range of 3 to 5.[1] Formulations with pH values below 4 may show decreased stability.[1] While specific data for this compound is limited, this range is a recommended starting point for formulation development.
Q2: What are the primary degradation pathways for clindamycin and its phosphate esters?
A2: The degradation of clindamycin is pH-dependent. At acidic pH (0.4-4), the major degradation pathway is the hydrolysis of the thioglycoside linkage.[1] In the pH range of 5-10, the primary degradation involves the scission of the 7-(S)-Cl group to form the 7-(R)-OH analog, lincomycin.[1] It is anticipated that this compound would follow similar degradation patterns, with the addition of phosphate ester hydrolysis.
Q3: Are there any known excipients that can affect the stability of this compound?
Q4: How should stock solutions of this compound be prepared and stored for stability studies?
A4: For accurate stability studies, it is crucial to use a high-purity standard of this compound. Stock solutions should be prepared in a suitable solvent, such as purified water or a buffer that maintains a pH within the expected stable range (e.g., pH 4-5). It is recommended to store stock solutions at refrigerated temperatures (2-8 °C) and protect them from light to minimize degradation. The stability of the stock solution itself should be verified over the duration of the experiment.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of parent compound in all pH conditions. | 1. High storage temperature.2. Presence of catalytic impurities in the formulation.3. Inaccurate initial concentration measurement. | 1. Ensure storage at controlled, and if necessary, refrigerated temperatures.2. Analyze individual formulation components for reactive impurities.3. Re-validate the analytical method for accuracy and precision. |
| Inconsistent or non-reproducible stability data. | 1. Fluctuation in pH of the formulation.2. Inconsistent storage conditions (temperature, light exposure).3. Issues with the analytical method (e.g., column degradation, mobile phase variability). | 1. Use buffers with sufficient capacity to maintain a constant pH.2. Utilize a calibrated stability chamber with controlled temperature and light.3. Perform system suitability tests before each analytical run and monitor HPLC column performance. |
| Appearance of unexpected peaks in the chromatogram. | 1. Formation of novel degradation products.2. Interaction with formulation excipients.3. Contamination of the sample or mobile phase. | 1. Use a stability-indicating method and consider LC-MS to identify the unknown peaks.2. Conduct compatibility studies with individual excipients.3. Ensure proper cleaning of all glassware and use high-purity solvents. |
| Poor peak shape (tailing or fronting) in HPLC analysis. | 1. Mismatch between sample solvent and mobile phase.2. Secondary interactions with the stationary phase.3. Column overloading. | 1. Dilute the sample in the mobile phase if possible.2. Adjust the mobile phase pH or ionic strength.3. Reduce the injection volume or sample concentration. |
Data Summary
While specific quantitative stability data for this compound is not extensively available in the literature, the following table summarizes the known stability profile of the parent drug, Clindamycin, which can serve as a foundational reference.
| pH Range | Predominant Degradation Pathway for Clindamycin | Relative Stability |
| 0.4 - 4.0 | Hydrolysis of the thioglycoside linkage[1] | Less Stable |
| 3.0 - 5.0 | Minimal Degradation[1] | Most Stable |
| 5.0 - 10.0 | Scission of the 7-(S)-Cl to form the 7-(R)-OH analog[1] | Moderately Stable |
| > 10.0 | Base-catalyzed degradation | Less Stable |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Stability of this compound
Objective: To evaluate the degradation kinetics of this compound in aqueous buffered solutions at various pH levels.
Materials:
-
This compound reference standard
-
Phosphate, citrate, and borate buffer systems to cover a pH range of 2-10
-
HPLC-grade acetonitrile and water
-
High-purity phosphoric acid for pH adjustment
-
Class A volumetric flasks and pipettes
-
Calibrated pH meter
-
HPLC system with UV detector
-
Stability chamber
Procedure:
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate for pH 2-4, phosphate for pH 5-8, borate for pH 9-10) at a concentration of 50 mM.
-
Sample Preparation:
-
Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.
-
For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration of 100 µg/mL.
-
-
Stability Study:
-
Place the prepared samples in a stability chamber at a controlled temperature (e.g., 40°C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately analyze the aliquots by HPLC.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (e.g., 25 mM potassium phosphate, pH 2.5) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Calculate the concentration of this compound remaining at each time point.
-
Plot the natural logarithm of the concentration versus time to determine the first-order degradation rate constant (k) for each pH.
-
Calculate the half-life (t½) at each pH using the formula: t½ = 0.693 / k.
-
Visualizations
Caption: Hypothetical pH-dependent degradation pathways for this compound.
Caption: Experimental workflow for a pH-dependent stability study.
Caption: A logical troubleshooting tree for inconsistent stability study results.
References
Preventing degradation of Clindamycin 2,4-diphosphate during storage
Welcome to the technical support center for Clindamycin 2,4-diphosphate. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, this compound should be stored in tightly closed containers in a dry, cool, and well-ventilated area.[1][2] The recommended storage temperature is generally controlled room temperature, between 20°C to 25°C (68°F to 77°F).[3] It is also advised to protect the compound from light.[2] Some manufacturers recommend avoiding refrigeration for vials of clindamycin phosphate to prevent crystallization.[4] If crystals form, they can be redissolved by warming to room temperature.[4]
Q2: How does pH affect the stability of this compound?
A2: The pH of the formulation is a critical factor in the stability of clindamycin compounds. While specific data for the 2,4-diphosphate ester is limited, studies on related clindamycin salts show that stability is pH-dependent. For instance, clindamycin shows maximum stability in the pH range of 3-5.[5] In topical formulations, the stability of clindamycin phosphate was observed to decrease at pH values below 4.[5] When formulating solutions, it is crucial to maintain the pH within the optimal range for the specific phosphate ester to prevent hydrolysis.
Q3: What are the common degradation pathways for this compound?
A3: The primary degradation pathway for this compound is hydrolysis of the phosphate ester bonds, which can be catalyzed by acidic or basic conditions and enzymatic activity.[6][7][8] This hydrolysis converts the inactive prodrug into the active clindamycin. Other potential degradation pathways include oxidation, which can lead to the formation of products like clindamycin phosphate sulfoxide.[9] One of the major degradation products from peroxide is known to interfere with analytical testing if not properly separated.[10][11]
Q4: Can I store solutions of this compound, and if so, for how long?
A4: The stability of this compound in solution depends on the solvent, concentration, storage temperature, and container. Studies on intravenous admixtures have shown that clindamycin phosphate is stable for extended periods under specific conditions. For example, in 0.9% sodium chloride, 5% dextrose, and lactated Ringer's injection, it is stable for up to 32 days at 4°C and 16 days at 25°C in both glass and PVC containers.[12][13] At -10°C, stability can be maintained for up to eight weeks.[12][13]
Troubleshooting Guides
Issue 1: Precipitate Observed in a Refrigerated Solution
-
Possible Cause: Crystallization of this compound due to low temperatures. Some manufacturers advise against refrigerating clindamycin phosphate vials for this reason.[4]
-
Troubleshooting Steps:
-
Gently warm the solution to room temperature.
-
Agitate the solution to ensure all crystals have redissolved before use.
-
For future storage, consider storing the solution at a controlled room temperature (20°C to 25°C) if stability data permits.
-
Issue 2: Loss of Potency in an Aqueous Formulation
-
Possible Cause: Hydrolysis of the phosphate ester, leading to the degradation of the parent compound. This can be influenced by pH.
-
Troubleshooting Steps:
-
Verify the pH of the formulation. The optimal pH for clindamycin stability is generally in the acidic to neutral range, with maximum stability for the parent drug observed between pH 3-5.[5]
-
If the pH is outside the optimal range, consider adjusting it with appropriate buffers.
-
Ensure that the storage temperature is appropriate, as elevated temperatures can accelerate hydrolysis.
-
Issue 3: Inconsistent Results in Analytical Assays
-
Possible Cause: Co-elution of degradation products with the parent compound or excipients. For instance, a major peroxide degradation product has been observed to merge with benzyl alcohol in some HPLC methods.[10][11]
-
Troubleshooting Steps:
-
Review your analytical method to ensure it is stability-indicating and capable of separating all known degradation products.
-
Consider using a different column or modifying the mobile phase composition to improve resolution.
-
Refer to validated methods for the analysis of clindamycin phosphate and its impurities.[10][11][14]
-
Quantitative Data Summary
Table 1: Stability of Clindamycin Phosphate in Intravenous Admixtures [12][13]
| Storage Temperature | Diluent | Container | Duration | Concentration Change |
| -10°C | 0.9% NaCl, 5% Dextrose, Lactated Ringer's | Glass & PVC | 8 weeks | Within 10% of initial |
| 4°C | 0.9% NaCl, 5% Dextrose, Lactated Ringer's | Glass & PVC | 32 days | Within 10% of initial |
| 25°C | 0.9% NaCl, 5% Dextrose, Lactated Ringer's | Glass & PVC | 16 days | Within 10% of initial |
Table 2: Effect of Temperature on Clindamycin Phosphate in an Emulgel Formulation (5 hours) [15]
| Storage Temperature | Clindamycin Phosphate Remaining |
| 30°C | 99.09% |
| 50°C | 96.93% |
| 70°C | 96.01% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis
This protocol is based on methods developed for the analysis of Clindamycin Phosphate injections and is suitable for assessing purity and identifying degradation products.[10][11]
-
Instrumentation:
-
HPLC system with a PDA detector (e.g., Waters Alliance e2695, Agilent Infinity 1260 series).
-
Data acquisition and processing software (e.g., Empower).
-
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB C8, 80Å, (250 × 4.6) mm, 5 µm.
-
Column Temperature: 40°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Autosampler Temperature: 10°C.
-
Detection Wavelength: 205 nm (with PDA scanning from 190-400 nm).
-
Mobile Phase: A gradient program is typically used. The specific gradient should be optimized to separate clindamycin phosphate from its known impurities and degradation products.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of USP Clindamycin Phosphate reference standard in a suitable diluent. Further dilute to a working concentration (e.g., 0.5 mg/mL of Clindamycin).
-
Sample Solution: Dilute the this compound sample with the same diluent to achieve a final concentration comparable to the standard solution.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify impurities and degradation products by comparing their peak areas to the area of the main peak or by using reference standards for known impurities.
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: General workflow for a stability study.
Caption: Troubleshooting decision tree for common issues.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. pfizermedical.com [pfizermedical.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis of lincomycin-2-phosphate and clindamycin-2-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolysis of lincomycin-2-phosphate and clindamycin-2-phosphate. | Semantic Scholar [semanticscholar.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. emergingstandards.usp.org [emergingstandards.usp.org]
- 11. Methods for the Analysis of Clindamycin Phosphate Injection | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Separation and characterization of clindamycin phosphate and related impurities in injection by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journal-jps.com [journal-jps.com]
Technical Support Center: Interference of Clindamycin 2,4-diphosphate in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference caused by Clindamycin 2,4-diphosphate in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: Is there documented evidence of this compound causing interference in biochemical assays?
A1: Direct and specific literature detailing the interference of this compound in a wide range of biochemical assays is not extensively available. However, based on its chemical structure as a phosphorylated small molecule, potential interferences can be predicted, particularly in assays involving phosphate group transfer or detection. It is crucial to perform appropriate controls to rule out assay artifacts.
Q2: What types of biochemical assays are most likely to be affected by this compound interference?
A2: Assays that are particularly susceptible to interference from phosphorylated compounds like this compound include:
-
Kinase Assays: Especially those that measure ATP consumption or utilize ATP-dependent reporters (e.g., luciferase-based assays). The phosphate moieties on the test compound could potentially interact with the kinase's active site or chelate necessary metal ions.
-
Phosphatase Assays: The compound might act as a competitive or non-competitive inhibitor of the phosphatase enzyme.
-
ATP-utilizing Enzyme Assays: Any assay that relies on the measurement of ATP could be affected if the test compound interferes with the detection chemistry.
-
Assays with Lanthanide-based Detection (e.g., TR-FRET): Phosphate groups can sometimes chelate lanthanide ions, leading to signal quenching or enhancement.
Q3: What are the potential mechanisms of interference by this compound?
A3: Potential mechanisms of interference include:
-
Direct Enzyme Inhibition/Activation: The compound may directly interact with the enzyme being assayed. For instance, clindamycin has been observed to affect mTORC1 kinase activity.[1]
-
Competition with Substrates: In kinase assays, the diphosphate group might compete with ATP for binding to the enzyme.
-
Chelation of Metal Ions: Diphosphates can chelate divalent cations (e.g., Mg2+, Mn2+) that are often essential cofactors for enzymes like kinases.
-
Light-Based Interference: If the compound absorbs light at the excitation or emission wavelengths of a fluorescence-based assay, it can cause signal quenching.[2]
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that may sequester the enzyme or substrate, leading to non-specific inhibition.[2]
Q4: How can I proactively design my assay to minimize potential interference from this compound?
A4: To minimize interference, consider the following during assay development:
-
Include Detergents: Adding a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 can help prevent compound aggregation.[2]
-
Optimize Reagent Concentrations: Use the lowest feasible concentrations of enzyme and substrate to increase the sensitivity to genuine inhibitors over non-specific ones.
-
Run Orthogonal Assays: Plan to confirm any findings using a secondary assay with a different detection principle.[2] For example, if you observe inhibition in a luminescence-based kinase assay, try to confirm it with a direct substrate phosphorylation assay.
Troubleshooting Guides
Issue 1: Unexpected Inhibition Observed in a Kinase Assay
If you observe inhibition in a kinase assay when testing this compound, follow this troubleshooting workflow to determine if it is a genuine effect or an artifact.
Issue 2: Variable Results in a Phosphatase Assay
Inconsistent results in a phosphatase assay could be due to the diphosphate moiety of the test compound. This guide helps to identify the source of variability.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be generated during a troubleshooting process for a kinase assay.
| Experimental Condition | This compound IC50 (µM) | Interpretation |
| Primary Kinase Assay (Luminescence-based) | 15 | Initial observation of inhibitory activity. |
| ATP-depletion Counter-Assay (No Kinase) | > 100 | No significant interference with the luciferase reporter. |
| Primary Kinase Assay + 0.01% Triton X-100 | 50 | 3.3-fold shift in IC50, suggesting a minor contribution from aggregation. |
| Orthogonal Assay (Direct 32P-substrate phosphorylation) | > 100 | Lack of inhibition in the orthogonal assay indicates the initial result was likely an artifact. |
Experimental Protocols
Protocol 1: ATP-Depletion Counter-Assay
Objective: To determine if this compound interferes with the ATP detection system (e.g., luciferase).
Methodology:
-
Prepare a dilution series of this compound in the assay buffer.
-
Add the compound dilutions to a multi-well plate.
-
Add ATP to each well at the same concentration used in the primary kinase assay.
-
Do not add the kinase enzyme.
-
Incubate for the standard duration of the kinase reaction.
-
Add the ATP detection reagent (e.g., Kinase-Glo®).
-
Measure the signal (e.g., luminescence).
-
Analysis: A dose-dependent decrease in signal indicates interference with the detection chemistry.
Protocol 2: Orthogonal Kinase Assay (Radiometric)
Objective: To confirm kinase inhibition using a method with a different detection principle.
Methodology:
-
Prepare a dilution series of this compound in the kinase reaction buffer.
-
In a reaction tube, combine the kinase, the peptide substrate, and the test compound.
-
Initiate the reaction by adding a mixture of cold ATP and [γ-32P]ATP.
-
Incubate the reaction at the optimal temperature for a predetermined time.
-
Stop the reaction by spotting the mixture onto a phosphocellulose membrane.
-
Wash the membrane extensively to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity on the membrane using a scintillation counter.
-
Analysis: A dose-dependent decrease in radioactive signal confirms genuine kinase inhibition.
References
Improving the bioavailability of Clindamycin 2,4-diphosphate in experimental models
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the bioavailability of Clindamycin 2,4-diphosphate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low Oral Bioavailability in Preclinical Animal Models
Question: We are observing significantly lower than expected oral bioavailability of our this compound formulation in our rat/porcine model. What are the potential causes and troubleshooting steps?
Answer:
Low oral bioavailability of clindamycin prodrugs in animal models can stem from several factors. Here’s a systematic approach to troubleshoot this issue:
-
Incomplete Prodrug Conversion: this compound requires enzymatic cleavage (by phosphatases) to release the active clindamycin. Inefficient conversion is a primary reason for low bioavailability.
-
Troubleshooting:
-
In Vitro-In Vivo Correlation (IVIVC): First, confirm the conversion of the prodrug in vitro using intestinal homogenates or relevant enzyme solutions (e.g., alkaline phosphatase) from the animal species you are using. This will help determine if the issue is with the formulation or the biological environment.
-
Species Differences: Be aware of potential species-specific differences in intestinal phosphatase activity. What works in one species may not translate to another.
-
-
-
First-Pass Metabolism: Clindamycin is metabolized in the liver, primarily by CYP3A4 enzymes.[1][2] A significant first-pass effect can reduce the amount of active drug reaching systemic circulation. In rats, a considerable gastric first-pass effect has been noted as a primary reason for low bioavailability.[3]
-
Troubleshooting:
-
Intraportal vs. Oral Administration: To distinguish between intestinal and hepatic first-pass metabolism, consider administering the compound intraportally and comparing the results with oral administration.[3]
-
CYP3A4 Inhibitors: In preclinical models, co-administration with a known CYP3A4 inhibitor can help quantify the extent of hepatic first-pass metabolism.
-
-
-
Formulation-Related Issues: The formulation itself might be hindering absorption.
-
Troubleshooting:
-
Dissolution and Release: Ensure your formulation allows for adequate dissolution and release of the prodrug in the gastrointestinal tract. Perform in vitro dissolution studies under different pH conditions to simulate the GI environment.
-
Excipient Interactions: Investigate potential interactions between this compound and the excipients in your formulation that might be impeding its release or absorption.
-
-
Issue 2: High Variability in Pharmacokinetic Data
Question: Our in vivo experimental results for this compound show high inter-individual variability in pharmacokinetic parameters (Cmax, AUC). How can we reduce this variability?
Answer:
High variability in pharmacokinetic data is a common challenge. Here are some strategies to identify the source and mitigate it:
-
Animal Handling and Dosing:
-
Standardized Procedures: Ensure strict standardization of animal handling, dosing procedures (e.g., gavage technique), and blood sampling times.
-
Fasting State: The presence of food can sometimes affect drug absorption.[1] While food does not significantly impact clindamycin's bioavailability, standardizing the fasting period for all animals before dosing can help reduce variability.
-
-
Animal Health and Genetics:
-
Health Status: Use healthy animals from a reputable supplier. Underlying health issues can affect drug metabolism and absorption.
-
Genetic Homogeneity: Use animals from a genetically homogenous strain to minimize variability in drug-metabolizing enzymes.
-
-
Analytical Method Validation:
-
Co-administered Medications:
-
Drug Interactions: Be aware of potential drug-drug interactions if other compounds are being administered. For instance, co-administration with rifampicin has been shown to significantly decrease clindamycin trough concentrations.[6]
-
Issue 3: Formulation Instability
Question: Our this compound formulation shows signs of degradation over time. What are the key stability considerations?
Answer:
Clindamycin phosphate is susceptible to degradation, particularly through hydrolysis. Key factors influencing its stability include:
-
pH: The stability of clindamycin phosphate is pH-dependent. Maximum stability is generally observed at a pH of around 4, with acceptable stability in the range of pH 1 to 6.5.[7] Stability decreases at pH values below 4.[4]
-
Troubleshooting:
-
Buffer Selection: Use appropriate buffering agents to maintain the pH of your formulation within the optimal stability range.
-
-
-
Temperature: Elevated temperatures can accelerate the degradation of clindamycin phosphate.[8]
-
Troubleshooting:
-
Storage Conditions: Store formulations at recommended temperatures (e.g., refrigerated or at controlled room temperature) and protect from heat.
-
Sterilization Methods: Be cautious with heat-based sterilization methods, as they may not be suitable for clindamycin phosphate injections due to thermal instability.[8]
-
-
-
Container Material: The type of container can also impact stability. Studies have shown better stability in glass containers compared to some plastic containers.[4][9]
-
Troubleshooting:
-
Compatibility Studies: Conduct compatibility studies with your chosen container material to ensure it does not contribute to degradation.
-
-
Frequently Asked Questions (FAQs)
Formulation Strategies
Q1: What are some promising formulation strategies to improve the bioavailability of this compound?
A1: Several advanced formulation strategies are being explored:
-
Nanoparticle-Based Systems: Encapsulating this compound in nanoparticles can protect it from degradation, enhance its absorption, and allow for targeted delivery.[10][11][12][13] Examples include:
-
Transfersomes: Ultradeformable vesicles that can enhance dermal penetration.[8]
-
Inorganic-Organic Hybrid Nanoparticles: These can achieve a high drug load and have shown significantly higher intracellular drug concentrations.[1][14]
-
Polymeric Nanoparticles (e.g., PLGA): These are biodegradable and can be surface-modified to target specific sites.[10]
-
-
Ion Exchange Resins: Complexing clindamycin with an ion exchange resin can mask its bitter taste, which is particularly beneficial for pediatric oral formulations, and can influence its release profile.[2][15][16]
-
Microsponges: Porous polymeric microspheres that can provide prolonged and controlled drug release.[17]
Experimental Models and Protocols
Q2: Which animal models are commonly used for studying the bioavailability of clindamycin formulations?
A2: The choice of animal model depends on the research question:
-
Rats (e.g., Wistar): Frequently used for initial pharmacokinetic screening and to study drug penetration into specific tissues.[3][4]
-
Porcine Model (Piglets): Considered a good model for pediatric formulations due to similarities in their gastrointestinal tract to humans.[2][15]
-
Dogs: Used for oral bioavailability and pharmacokinetic studies of capsule formulations.[6][18]
Q3: Can you provide a general protocol for an in vivo bioavailability study in a rat model?
A3: Below is a generalized protocol. Specific details should be optimized for your formulation and research objectives.
Experimental Protocol: Oral Bioavailability of a this compound Formulation in Wistar Rats
-
Animal Acclimatization: House male Wistar rats (200-250g) in a controlled environment for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Administer the test formulation of this compound orally via gavage at a predetermined dose.
-
For determination of absolute bioavailability, a separate group of rats should receive an intravenous (IV) administration of clindamycin.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis.
-
Calculate the absolute bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Different Clindamycin Formulations in Experimental Models
| Formulation | Animal Model | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
| Clindamycin HCl in Capsules | Dogs | 11 mg/kg (oral) | - | - | - | 72.55 ± 9.86 | [18] |
| Clindamycin-Resinate Complex | Piglets | 15 mg/kg (oral) | - | p < 0.05 (vs. ref) | p < 0.05 (vs. ref) | 78.8 (relative) | [2][15] |
| Clindamycin Phosphate Vaginal Ovule | Humans | 100 mg (intravaginal) | - | - | - | ~30 (absolute) | [20] |
| Clindamycin Phosphate Vaginal Cream | Humans | 100 mg (intravaginal) | - | - | - | ~4 (absolute) | [20] |
| Clindamycin | Rats | 150 mg/kg (oral) | - | - | - | 28.2 (absolute) | [3] |
Note: "-" indicates data not specified in the provided search results.
Table 2: Analytical Methods for Clindamycin Quantification
| Method | Matrix | Instrument | Linearity Range | Internal Standard | Reference |
| LC-MS/MS | Plasma | HPLC coupled to a mass spectrometer | 0.5-100 µg/mL | Lincomycin | [4][19] |
| LC-MS/MS | Microdialysate | HPLC coupled to a mass spectrometer | 25-1000 ng/mL | - | [4][19] |
| HPLC-UV | Human Plasma | HPLC with UV detection | - | - | [5] |
Note: "-" indicates data not specified in the provided search results.
Visualizations
Caption: Workflow for Bioavailability Studies.
Caption: Troubleshooting Low Bioavailability.
References
- 1. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dose-independent pharmacokinetics of clindamycin after intravenous and oral administration to rats: contribution of gastric first-pass effect to low bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Nonisothermal stability assessment of stable pharmaceuticals: testing of a clindamycin phosphate formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic variability of clindamycin and influence of rifampicin on clindamycin concentration in patients with bone and joint infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ashp.org [publications.ashp.org]
- 8. Study on Thermal Stability of Clindamycin Phosphate Injection and Identification of Its Degradation Products by LC-MS [journal11.magtechjournal.com]
- 9. ejhp.bmj.com [ejhp.bmj.com]
- 10. Population pharmacokinetics of clindamycin orally and intravenously administered in patients with osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bacteria-Targeted Clindamycin Loaded Polymeric Nanoparticles: Effect of Surface Charge on Nanoparticle Adhesion to MRSA, Antibacterial Activity, and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advanced Nanoparticles in Combating Antibiotic Resistance: Current Innovations and Future Directions [mdpi.com]
- 14. Comparative pharmacokinetics and serum inhibitory activity of clindamycin in different dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. mdpi.com [mdpi.com]
- 19. droracle.ai [droracle.ai]
- 20. Systemic absorption of clindamycin after intravaginal administration of clindamycin phosphate ovule or cream - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis: Clindamycin 2,4-Diphosphate vs. Clindamycin Hydrochloride
An objective examination of the in vitro antimicrobial activities of clindamycin in its prodrug and active forms, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the in vitro efficacy of clindamycin 2,4-diphosphate and clindamycin hydrochloride. It is important to note that this compound is not a commonly available or studied form of clindamycin. The widely used prodrug form is clindamycin 2-phosphate. For the purpose of this guide, we will consider the in vitro activity of clindamycin phosphate as the prodrug, in contrast to the active moiety, clindamycin hydrochloride. This comparison is fundamental for researchers designing in vitro studies and for professionals in drug development evaluating different formulations.
Clindamycin hydrochloride is the active form of the antibiotic, which directly exerts its antimicrobial effects. In contrast, clindamycin phosphate is a prodrug, a precursor that is biologically inactive in its initial form. It requires in vivo enzymatic hydrolysis, primarily by phosphatases, to be converted into the active clindamycin base.[1][2] Consequently, clindamycin phosphate exhibits little to no antibacterial activity in standard in vitro culture conditions.[1]
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.
This compound (as Clindamycin Phosphate)
As a prodrug, clindamycin phosphate is inherently inactive in a standard in vitro setting. The necessary enzymes to hydrolyze the phosphate group and release the active clindamycin are not present in typical bacterial culture media. Therefore, the MIC and MBC values for clindamycin phosphate against bacterial isolates are expected to be exceedingly high and not clinically relevant.
Clindamycin Hydrochloride
Clindamycin hydrochloride, being the active form, demonstrates potent in vitro activity against a range of Gram-positive cocci and anaerobic bacteria. The following tables summarize the MIC values for clindamycin hydrochloride against three clinically significant bacterial species: Staphylococcus aureus, Streptococcus pyogenes, and Bacteroides fragilis.
Table 1: Minimum Inhibitory Concentration (MIC) of Clindamycin Hydrochloride against Staphylococcus aureus
| Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Methicillin-Susceptible S. aureus (MSSA) | 0.1 | >32 | 0.06 - >32 |
| Methicillin-Resistant S. aureus (MRSA) | 0.06 | >32 | ≤0.5 - ≥128 |
Data compiled from multiple sources.[3][4][5]
Table 2: Minimum Inhibitory Concentration (MIC) of Clindamycin Hydrochloride against Streptococcus pyogenes
| MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| 0.04 | 0.023 | 0.02 - 0.1 |
Data compiled from multiple sources.[6][7][8]
Table 3: Minimum Inhibitory Concentration (MIC) of Clindamycin Hydrochloride against Bacteroides fragilis
| MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| ≤8.0 | - | 0.25 - 512 |
Data compiled from multiple sources.[9][10][11][12][13]
Experimental Protocols
The determination of MIC and MBC values is crucial for assessing the in vitro efficacy of antimicrobial agents. The broth microdilution method is a standardized and widely accepted technique for this purpose.
Broth Microdilution Method for MIC and MBC Determination
1. Preparation of Materials:
-
Bacterial Strains: Pure, overnight cultures of the test microorganisms.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for most aerobic bacteria. For fastidious organisms like Streptococcus pyogenes, supplementation with 2-5% lysed horse blood may be required. For anaerobic bacteria such as Bacteroides fragilis, use supplemented Brucella broth or another suitable anaerobic broth.
-
Antimicrobial Agent: Stock solution of clindamycin hydrochloride of a known concentration.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).
2. Inoculum Preparation:
-
From a fresh agar plate, select several morphologically similar colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]
3. Serial Dilution of Clindamycin Hydrochloride:
-
Dispense 50 µL of the appropriate sterile broth into each well of a 96-well microtiter plate.
-
Add 50 µL of the clindamycin hydrochloride stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to create a range of concentrations.
4. Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Incubate the plates at 35-37°C for 18-24 hours (for anaerobes, incubate in an anaerobic environment for 48 hours).[14][15]
5. Determination of MIC:
-
The MIC is the lowest concentration of clindamycin hydrochloride at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.
6. Determination of MBC:
-
Following MIC determination, subculture 10-100 µL from each well that shows no visible growth onto an appropriate agar medium.
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of clindamycin and the experimental workflow for in vitro efficacy testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Case Study: Clindamycin 2-Phosphate, A Prodrug of Clindamycin | Semantic Scholar [semanticscholar.org]
- 3. MIC and serum bactericidal activity of clindamycin against methicillin-resistant and -sensitive staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of Resistance Patterns Of Clindamycin in Methicillin Resistant Staphylococcus Aureus and Its Relation to Minimum Inhibitory Concentration amongst Clinical Samples Isolated In a Tertiary Care Hospital | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 5. researchgate.net [researchgate.net]
- 6. Current indications for the use of clindamycin: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Antimicrobial Effects of Various Combinations of Penicillin and Clindamycin against Four Strains of Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. In Vitro Activities of Clindamycin, Imipenem, Metronidazole, and Piperacillin-Tazobactam against Susceptible and Resistant Isolates of Bacteroides fragilis Evaluated by Kill Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relative antibacterial efficacy of clindamycin and metronidazole against Bacteroides fragilis in vitro and in experimentally infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibiotic resistance pattern of Bacteroides fragilis isolated from clinical and colorectal specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bacteroides fragilis resistance to clindamycin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Clindamycin and Other Lincosamides for Researchers
An Objective Guide for Drug Development Professionals and Scientists on the Performance and Characteristics of Lincosamide Antibiotics.
This guide provides a detailed comparative study of Clindamycin and its parent compound, Lincomycin, the primary lincosamides of clinical relevance. The information presented is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data.
Clarification on Clindamycin 2,4-diphosphate: It is important to note that this compound is recognized primarily as an impurity of Clindamycin Phosphate and is not itself a therapeutic agent. The focus of this guide is therefore on Clindamycin, which is administered clinically as a phosphate prodrug (Clindamycin 2-phosphate) for improved solubility and stability. This prodrug is rapidly converted to the active form, Clindamycin, within the body.
Executive Summary
Clindamycin, a semi-synthetic derivative of Lincomycin, has largely superseded its parent compound in clinical use due to its enhanced pharmacokinetic properties and broader spectrum of activity, particularly against anaerobic bacteria.[1][2] While both antibiotics function by inhibiting bacterial protein synthesis, key differences in their chemical structure lead to significant variations in their efficacy and clinical applications.[1]
Comparative Data
The following tables summarize the key quantitative differences between Clindamycin and Lincomycin.
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | Clindamycin | Lincomycin |
| Chemical Class | Lincosamide (semi-synthetic) | Lincosamide (natural) |
| Bioavailability (Oral) | ~90% | 20-30% |
| Protein Binding | ~90% | 72% |
| Elimination Half-life | 2-3 hours | 4-5 hours |
| Metabolism | Hepatic | Hepatic and Renal |
| Primary Excretion | Bile and Urine | Urine and Bile[3] |
Table 2: In Vitro Antibacterial Potency (Minimum Inhibitory Concentration - MIC)
The following data represents the concentration of the antibiotic required to inhibit the visible growth of a microorganism.
| Organism | Clindamycin MIC (µg/mL) | Lincomycin MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.05 | 0.8 - 1.56 |
| Streptococcus pyogenes | ≤0.015 - 0.12 | ≤0.015 - 0.25 |
| Streptococcus agalactiae | ≤0.015 - 0.25 | 0.06 - 0.5 |
| Bacteroides fragilis group | 0.06 - >128 | 0.25 - >128 |
Data compiled from multiple sources indicating general susceptibility ranges. Specific MIC values can vary between strains.[4]
Mechanism of Action and Resistance
Both Clindamycin and Lincomycin inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[1] This action interferes with the translocation of peptidyl-tRNA, thereby halting peptide chain elongation.
Resistance to lincosamides can emerge through several mechanisms:
-
Target site modification: Methylation of the 23S rRNA of the 50S ribosomal subunit prevents the binding of the antibiotic. This is a common mechanism and can confer cross-resistance to macrolides and streptogramins (MLSB resistance).
-
Enzymatic inactivation: Bacterial enzymes can modify and inactivate the antibiotic.
-
Active efflux: Bacteria may acquire pumps that actively transport the antibiotic out of the cell.
Experimental Protocols
Protocol for Determining Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide are typically determined using the broth microdilution method, a standardized protocol by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a specific bacterial strain.
Methodology:
-
Preparation of Antibiotic Solutions: A series of twofold serial dilutions of the antibiotic are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: The bacterial strain to be tested is cultured to a logarithmic growth phase and then diluted to a standardized concentration (typically 5 x 105 colony-forming units (CFU)/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).
-
Reading the Results: The MIC is determined as the lowest concentration of the antibiotic in which there is no visible turbidity (bacterial growth).
Visualizations
The following diagrams illustrate key concepts related to lincosamide antibiotics.
Caption: Mechanism of action of lincosamide antibiotics on the bacterial ribosome.
Caption: In vivo conversion of Clindamycin 2-Phosphate to active Clindamycin.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.
Clinical and Research Implications
The superior oral bioavailability and broader anaerobic coverage of Clindamycin make it a preferred option over Lincomycin for many infections.[1] However, both are associated with a risk of Clostridioides difficile-associated diarrhea, with some reports suggesting a higher incidence with Clindamycin. For researchers, the significant difference in in vitro potency against key pathogens like S. aureus underscores the impact of the structural modification of Clindamycin.[4] Future research in lincosamides may focus on developing derivatives with improved safety profiles and the ability to overcome existing resistance mechanisms.
References
Validating the Antibacterial Efficacy of Clindamycin Against Bacteroides fragilis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial activity of Clindamycin against Bacteroides fragilis, a clinically significant anaerobic bacterium. The information presented herein is supported by experimental data from peer-reviewed literature and established standardized protocols. This document is intended to assist researchers in designing and evaluating studies on the efficacy of Clindamycin and its derivatives.
Comparative Antibacterial Activity
The in vitro susceptibility of Bacteroides fragilis to Clindamycin has been well-documented, although resistance has been on the rise.[1] The primary metric for susceptibility is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Below is a summary of MIC data for Clindamycin against Bacteroides fragilis compared to other common anti-anaerobic agents. It is important to note that susceptibility can vary by geographic location and even between hospitals.[2]
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Breakpoint (Susceptible) |
| Clindamycin | 0.25 - 2 | 4 - >256 | ≤2 µg/mL |
| Metronidazole | 0.5 - 1 | 1 - 2 | ≤8 µg/mL |
| Piperacillin-Tazobactam | 2 - 8 | 16 - 64 | ≤16/4 µg/mL |
| Meropenem | 0.125 - 0.5 | 0.5 - 1 | ≤4 µg/mL |
Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Breakpoints are based on CLSI (Clinical and Laboratory Standards Institute) guidelines and may vary.
In vitro studies have demonstrated that Clindamycin is 8 to 16 times more effective than metronidazole based on MIC values.[3] However, kill-kinetic studies, which measure the rate of bacterial killing over time, show that metronidazole is more rapidly bactericidal.[2][4] For susceptible strains (MIC ≤8.0 μg/ml), clindamycin can exhibit bactericidal activity, but against resistant strains, its effect is primarily bacteriostatic.[2][5]
Experimental Protocols
To validate the antibacterial activity of a compound like Clindamycin 2,4-diphosphate against Bacteroides fragilis, standardized methods for antimicrobial susceptibility testing of anaerobic bacteria must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines in document M11-A8.[6][7][8]
Minimum Inhibitory Concentration (MIC) Determination
The gold standard for determining the MIC of anaerobic bacteria is the agar dilution method .[6][7]
Methodology:
-
Preparation of Media: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is prepared.[6]
-
Incorporation of Antimicrobial Agent: Serial twofold dilutions of Clindamycin (or the test compound) are incorporated into the molten agar. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: Bacteroides fragilis isolates are grown in an appropriate broth medium (e.g., Thioglycollate broth) to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: The standardized bacterial suspension is inoculated onto the surface of the antibiotic-containing agar plates using a Steers-Foltz replicator.
-
Incubation: Plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber or jar with a gas-generating system) at 35-37°C for 42-48 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
A broth microdilution method is also a suitable and often more practical alternative for clinical labs.[6][7]
Kill-Kinetics Assay
This assay provides more detailed information on the bactericidal or bacteriostatic nature of an antibiotic over time.[2][4][5][9]
Methodology:
-
Inoculum Preparation: A standardized suspension of Bacteroides fragilis is prepared in a suitable broth medium.
-
Exposure to Antibiotic: The bacterial suspension is aliquoted into tubes containing the antibiotic at various concentrations (e.g., 1x, 4x, 16x, and 64x the predetermined MIC). A growth control tube without the antibiotic is included.
-
Incubation: The tubes are incubated under anaerobic conditions.
-
Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), an aliquot is removed from each tube.
-
Viable Cell Count: The samples are serially diluted and plated onto appropriate agar to determine the number of colony-forming units (CFU)/mL.
-
Data Analysis: The log₁₀ CFU/mL is plotted against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% killing) from the initial inoculum.
Visualizations
Experimental Workflow for Antibacterial Activity Validation
References
- 1. Bacteroides species | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. In Vitro Activities of Clindamycin, Imipenem, Metronidazole, and Piperacillin-Tazobactam against Susceptible and Resistant Isolates of Bacteroides fragilis Evaluated by Kill Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relative antibacterial efficacy of clindamycin and metronidazole against Bacteroides fragilis in vitro and in experimentally infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of bactericidal activity of clindamycin against Bacteroides fragilis via kill curve methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik’s Cube of Clinical Microbiology? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 9. Characterization of bactericidal activity of clindamycin against Bacteroides fragilis via kill curve methods - PMC [pmc.ncbi.nlm.nih.gov]
In vitro comparison of Clindamycin 2,4-diphosphate and clindamycin phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of Clindamycin 2,4-diphosphate and the widely used Clindamycin phosphate. The information herein is intended to support research and development efforts by presenting objective data and established experimental protocols.
Clindamycin, a lincosamide antibiotic, is a potent inhibitor of bacterial protein synthesis.[1] However, its poor water solubility has led to the development of phosphate ester prodrugs, such as clindamycin phosphate, to improve its pharmaceutical properties.[2] this compound is another phosphate prodrug of clindamycin. Both compounds are designed to be inactive prodrugs that, upon administration, are hydrolyzed by phosphatases to release the active clindamycin.
This guide will delve into a comparative analysis of these two prodrugs, focusing on their in vitro characteristics. While extensive data is available for clindamycin phosphate, information regarding this compound is less prevalent in publicly available literature. The experimental protocols provided can be utilized to conduct a direct comparative analysis.
Chemical and Physical Properties
A fundamental comparison begins with the chemical and physical properties of the two phosphate prodrugs.
| Property | This compound | Clindamycin Phosphate |
| IUPAC Name | [(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate[3] | Methyl 7-chloro-6,7,8-trideoxy-6-(1-methyl-trans-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-L-threo-α-D-galacto-octopyranoside 2-(dihydrogen phosphate)[4] |
| Molecular Formula | C18H35ClN2O11P2S | C18H34ClN2O8PS[3] |
| Molecular Weight | 584.94 g/mol | 504.96 g/mol [3] |
| Water Solubility | Expected to be high | Water-soluble[2] |
| In Vitro Activity | Inactive until hydrolyzed | Inactive in vitro until hydrolyzed to clindamycin[4] |
In Vitro Antibacterial Activity of Active Clindamycin
Both this compound and clindamycin phosphate are prodrugs and are inactive in their initial state. Their antibacterial efficacy is dependent on their conversion to the active form, clindamycin. The following tables summarize the in vitro activity of clindamycin against two clinically relevant bacterial species: Staphylococcus aureus and Cutibacterium acnes (formerly Propionibacterium acnes).
Table 1: In Vitro Activity of Clindamycin against Staphylococcus aureus
| Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Methicillin-susceptible S. aureus (MSSA) | 0.12 | 0.25 | [5] |
| Methicillin-resistant S. aureus (MRSA) | 0.06 | >1 | [2] |
Table 2: In Vitro Activity of Clindamycin against Cutibacterium acnes
| Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Clinical Isolates | 0.032 | 8.5 | [4] |
| Acne Vulgaris Isolates | 0.125 | 0.5 | [6] |
Experimental Protocols
To facilitate a direct comparison of this compound and clindamycin phosphate, detailed experimental protocols are provided below.
Protocol 1: In Vitro Hydrolysis Assay
This protocol outlines a method to determine the rate of hydrolysis of the phosphate prodrugs to active clindamycin in the presence of a phosphatase.
Objective: To quantify the rate of conversion of this compound and clindamycin phosphate to clindamycin.
Materials:
-
This compound
-
Clindamycin phosphate
-
Alkaline Phosphatase (e.g., from bovine intestinal mucosa)
-
Tris-HCl buffer (pH 7.5)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Prepare stock solutions of this compound and clindamycin phosphate in Tris-HCl buffer.
-
Prepare a working solution of alkaline phosphatase in Tris-HCl buffer.
-
In separate reaction tubes, mix the prodrug stock solution with the alkaline phosphatase solution to initiate the enzymatic reaction. A control reaction without the enzyme should be included.
-
Incubate the reaction mixtures at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of acetonitrile with 0.1% formic acid.
-
Centrifuge the samples to precipitate the enzyme.
-
Analyze the supernatant using HPLC to quantify the concentration of the remaining prodrug and the formed clindamycin.
-
The rate of hydrolysis can be determined by plotting the concentration of clindamycin formed over time.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method to determine the MIC of the active clindamycin, which is essential for assessing the ultimate efficacy of the prodrugs.
Objective: To determine the minimum concentration of active clindamycin required to inhibit the visible growth of a microorganism.
Materials:
-
Clindamycin hydrochloride (as the active compound)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (Staphylococcus aureus ATCC 29213, Cutibacterium acnes ATCC 6919)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of clindamycin hydrochloride in sterile water.
-
Perform serial two-fold dilutions of the clindamycin stock solution in CAMHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
For C. acnes, incubate the plates under anaerobic conditions at 37°C for 48-72 hours. For S. aureus, incubate aerobically at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of clindamycin at which there is no visible growth.
Visualizations
Mechanism of Action of Clindamycin
The following diagram illustrates the mechanism by which active clindamycin inhibits bacterial protein synthesis.
Caption: Clindamycin binds to the 50S ribosomal subunit, inhibiting protein synthesis.
Experimental Workflow for In Vitro Comparison
The diagram below outlines a logical workflow for the in vitro comparison of this compound and clindamycin phosphate.
Caption: Workflow for comparing the in vitro performance of clindamycin prodrugs.
References
- 1. Current indications for the use of clindamycin: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activity of clindamycin against Staphylococcus aureus and Staphylococcus epidermidis from four UK centres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility of Propionibacterium acnes Isolates from Shoulder Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. jidc.org [jidc.org]
The Evolving Landscape of Clindamycin Delivery: A Comparative Analysis of Clindamycin Prodrugs and Advanced Nanoformulations
A detailed examination of clindamycin delivery systems, comparing the traditional prodrug, clindamycin phosphate, with innovative nanoformulations for enhanced antibacterial efficacy.
In the ongoing battle against bacterial infections, the effective delivery of antibiotics to the site of infection is paramount. Clindamycin, a potent lincosamide antibiotic, has been a mainstay in treating a variety of bacterial infections, particularly those caused by anaerobic bacteria and methicillin-resistant Staphylococcus aureus (MRSA).[1] To enhance its therapeutic profile, various formulations have been developed, ranging from simple prodrugs to sophisticated nano-delivery systems. This guide provides a comparative analysis of clindamycin phosphate, a widely used prodrug, and emerging clindamycin-loaded nanoformulations, offering researchers and drug development professionals a comprehensive overview of their respective advantages and disadvantages, supported by experimental data.
While the specific compound clindamycin-2,4-diphosphate is a known phosphorylated derivative of clindamycin used in research, publicly available comparative performance data against nanoformulations is scarce.[2] Therefore, this guide will focus on the more extensively studied and clinically relevant prodrug, clindamycin phosphate, as the primary comparator against various nanoformulations.
At a Glance: Clindamycin Phosphate vs. Nanoformulations
| Feature | Clindamycin Phosphate | Clindamycin Nanoformulations |
| Form | Prodrug of clindamycin.[3] | Encapsulation of clindamycin in various nanocarriers (e.g., liposomes, polymeric nanoparticles, solid lipid nanoparticles).[3] |
| Mechanism of Action | Inactive until hydrolyzed in the body to active clindamycin, which inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[4][5] | Delivers active clindamycin or its prodrug to the infection site; mechanism of clindamycin remains the same.[3] |
| Drug Release | Rapid conversion to active form in the body.[6] | Often designed for sustained and controlled release, prolonging the therapeutic effect.[1][7] |
| Targeting | Non-targeted systemic or topical distribution. | Can be engineered for targeted delivery to bacteria or specific tissues, potentially reducing side effects.[1] |
| Antibacterial Efficacy | Effective against a broad spectrum of bacteria, but susceptible to resistance mechanisms.[8] | Often show enhanced antibacterial activity, especially against resistant strains and biofilms, due to improved penetration and localized concentration.[9][10] |
| Bioavailability | Generally good, but can be affected by food.[4] | Can significantly increase the bioavailability of the drug.[11] |
| Stability | Generally stable as a salt. | Stability can vary depending on the type of nanoformulation. |
In-Depth Analysis of Nanoformulations
The limitations of conventional antibiotic therapies, such as the development of bacterial resistance and systemic side effects, have driven the development of nano-delivery systems for clindamycin. These formulations aim to improve the therapeutic index of clindamycin by controlling its release and targeting it to the site of infection.
Polymeric Nanoparticles
Poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been extensively studied for clindamycin delivery.[1] These biodegradable and biocompatible polymers can encapsulate clindamycin and provide a sustained release profile.[1] Studies have shown that the surface charge of these nanoparticles plays a crucial role in their interaction with bacteria. Positively charged clindamycin-loaded PLGA nanoparticles (Cly/PPNPs) have demonstrated enhanced adhesion to the negatively charged bacterial cell wall of MRSA, leading to improved bactericidal efficacy compared to their negatively charged counterparts (Cly/PNPs).[1]
Key Experimental Findings:
| Nanoparticle Formulation | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | In Vitro Release (48h) | Antibacterial Effect (MRSA) |
| Cly/PNPs (negatively charged) | ~180 | -25 | ~5 | Sustained release | Significant bacterial reduction |
| Cly/PPNPs (positively charged) | ~200 | +20 | ~5 | Sustained release | Greater bacterial reduction than Cly/PNPs[1] |
Liposomes
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. Liposomal formulations of clindamycin have been investigated for topical delivery, particularly for the treatment of acne vulgaris.[12][13] These formulations can enhance drug penetration into the skin and reduce systemic absorption, thereby minimizing side effects.[13] A clinical study demonstrated that a liposome-encapsulated 1% clindamycin solution was therapeutically superior to a conventional 1% clindamycin solution for acne treatment.[13]
Key Experimental Findings:
| Formulation | Encapsulation Efficiency (%) | In Vitro Drug Release (24h) |
| Clindamycin Liposomal Gel | 69.5 | 77.5 |
| Non-liposomal Marketed Gel | - | 90.5 |
While the non-liposomal gel showed a higher release rate, the liposomal formulation's enhanced therapeutic effect in clinical trials suggests that its mechanism of action involves more than just the rate of release, possibly including improved skin penetration and retention.[13]
Inorganic Nanoparticles
Inorganic nanoparticles, such as those made from zirconyl phosphate, offer a novel platform for clindamycin delivery.[14] These inorganic-organic hybrid nanoparticles can carry an exceptionally high load of clindamycin phosphate (up to 82 wt%).[14] This high drug loading capacity is a significant advantage over many other nano-delivery systems.[14] These nanoparticles have been shown to be highly effective at delivering clindamycin to intracellular infection sites, resulting in significantly higher antibiotic concentrations within cells compared to the free drug.[14][15] This is particularly important for treating infections caused by intracellular pathogens like S. aureus.
Key Experimental Findings:
| Nanoparticle Formulation | Drug Load (wt%) | Intracellular Drug Concentration (vs. free drug) | Efficacy against intracellular S. aureus |
| [ZrO]2+[CLP]2– IOH-NPs | 82 | 70-150 times higher | Significantly reduced bacterial survival[14][15] |
Signaling Pathways and Experimental Workflows
To better understand the mechanisms and experimental designs discussed, the following diagrams illustrate key concepts.
Caption: Workflow for the development and evaluation of antibacterial nanoformulations.
References
- 1. Bacteria-Targeted Clindamycin Loaded Polymeric Nanoparticles: Effect of Surface Charge on Nanoparticle Adhesion to MRSA, Antibacterial Activity, and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clindamycin-2,4-diphosphate | 1309048-48-3 | AC46673 [biosynth.com]
- 3. mdpi.com [mdpi.com]
- 4. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. drugs.com [drugs.com]
- 7. mdpi.com [mdpi.com]
- 8. Clindamycin Phosphate - LKT Labs [lktlabs.com]
- 9. Enhanced Antibacterial Activity of Clindamycin Using Molecularly Imprinted Polymer Nanoparticles Loaded with Polyurethane Nanofibrous Scaffolds for the Treatment of Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanobiotic formulations as promising advances for combating MRSA resistance: susceptibilities and post-antibiotic effects of clindamycin, doxycycline, and linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced efficacy of clindamycin hydrochloride encapsulated in PLA/PLGA based nanoparticle system for oral delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Development of liposome encapsulated clindamycin for treatment of acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. files.core.ac.uk [files.core.ac.uk]
Cross-Resistance Between Clindamycin 2,4-Diphosphate and Macrolides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cross-resistance patterns between clindamycin 2,4-diphosphate and macrolide antibiotics. Understanding these relationships is critical for the effective design of treatment strategies and the development of new antimicrobial agents. This document summarizes key experimental data, details relevant laboratory protocols, and illustrates the underlying molecular mechanisms.
Overview of Resistance Mechanisms
Cross-resistance between clindamycin (a lincosamide) and macrolides is primarily mediated by modifications at the ribosomal target site, a mechanism known as macrolide-lincosamide-streptogramin B (MLSB) resistance.[1][2][3][4] Other mechanisms, such as active efflux pumps, can confer resistance to macrolides while leaving clindamycin unaffected.[1][5]
Key Resistance Mechanisms:
-
Target Site Modification (MLSB Phenotype): This is the most common mechanism of cross-resistance.[3][4] It involves the methylation of the 23S ribosomal RNA (rRNA) by enzymes encoded by erm (erythromycin ribosome methylase) genes.[6][7] This modification reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics to the ribosome, leading to resistance.[6] MLSB resistance can be expressed in two ways:
-
Constitutive (cMLSB): The methylase enzyme is continuously produced, resulting in resistance to both macrolides and clindamycin.[2][5]
-
Inducible (iMLSB): The methylase is only produced in the presence of an inducing agent, typically a 14- or 15-membered macrolide like erythromycin.[2][5][8] In the absence of an inducer, these strains may appear susceptible to clindamycin in vitro, but resistance can emerge during therapy.[8][9]
-
-
Active Efflux (MS Phenotype): This mechanism is mediated by genes such as msrA (macrolide-streptogramin resistance).[5][10] These genes code for efflux pumps that actively transport 14- and 15-membered macrolides and streptogramin B antibiotics out of the bacterial cell.[1] Importantly, clindamycin is not a substrate for these pumps, so strains with this mechanism remain susceptible to clindamycin.[1]
-
Drug Inactivation: This is a less common mechanism involving enzymatic modification of the antibiotic.[1][6]
Comparative Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for clindamycin and various macrolides against bacterial strains with different resistance mechanisms. The data highlights the differential activity based on the underlying genetic determinants.
Table 1: MICs of Clindamycin and Macrolides against Staphylococcus aureus with Characterized Resistance Mechanisms
| Bacterial Strain / Resistance Gene | Clindamycin MIC (µg/mL) | Erythromycin MIC (µg/mL) | Azithromycin MIC (µg/mL) | Clarithromycin MIC (µg/mL) | Resistance Phenotype |
| RN4220 (Susceptible) | 0.05 | 0.20 | 0.78 | - | Susceptible |
| 4220(pMS97) (erm(Y), msr(A), mph(C)) | 0.05 | 800 | >100 | - | cMLSB |
| 4220(pND503) (erm(Y)) | 0.05 (inducible to >0.05) | 1.56 (inducible to >800) | 3.13 (inducible to >100) | - | iMLSB |
Data adapted from a study on a novel erm gene in Staphylococcus aureus.[8]
Table 2: MICs of Clindamycin and Clarithromycin against Macrolide-Resistant Streptococcus pneumoniae
| Resistance Gene | Number of Isolates | Clindamycin MIC Range (µg/mL) | Clindamycin MIC90 (µg/mL) | Clarithromycin MIC Range (µg/mL) | Clarithromycin MIC90 (µg/mL) | Resistance Phenotype |
| ermB | 70 | >256 | >256 | 2 to >256 | >256 | cMLSB |
| mefE | 125 | ≤0.25 | ≤0.25 | 4 to 32 | 32 | M Phenotype |
Data adapted from a study on detecting macrolide resistance in Streptococcus pneumoniae.[11]
Experimental Protocols
D-Test for Detection of Inducible Clindamycin Resistance
This is a disk diffusion method used to identify the iMLSB phenotype.
Principle: An erythromycin disk is placed in proximity to a clindamycin disk on an agar plate inoculated with the test organism. If the organism possesses an inducible erm gene, the erythromycin will induce the production of methylase, leading to resistance to clindamycin in the area between the two disks. This results in a flattening of the inhibition zone around the clindamycin disk, creating a "D" shape.
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Uniformly streak the suspension onto a Mueller-Hinton agar plate using a sterile swab.
-
Disk Placement: Place a 15 µg erythromycin disk and a 2 µg clindamycin disk on the agar surface. The distance between the edges of the disks should be 15-26 mm for Staphylococcus spp. and 12 mm for Streptococcus spp.[2]
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours in ambient air. For Streptococcus pneumoniae, incubate in a 5% CO2 atmosphere.
-
Interpretation:
-
Positive D-Test (iMLSB): A flattening of the zone of inhibition around the clindamycin disk on the side adjacent to the erythromycin disk.
-
Negative D-Test: A circular zone of inhibition around the clindamycin disk.
-
Broth Microdilution for MIC Determination
This method is used to determine the minimum concentration of an antibiotic that inhibits the visible growth of a microorganism.
Procedure:
-
Panel Preparation: Prepare a series of wells in a microtiter plate containing serial two-fold dilutions of the antibiotics (clindamycin and macrolides) in cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a standardized bacterial suspension as per CLSI guidelines.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
For detecting inducible clindamycin resistance in a broth format, specific combinations of erythromycin and clindamycin can be included in a single well. Growth in this well, while the organism appears susceptible to clindamycin alone, indicates inducible resistance.[12][13]
Molecular Detection of Resistance Genes
Polymerase Chain Reaction (PCR) is used to detect the presence of specific resistance genes such as ermA, ermB, ermC, and msrA.
General Procedure:
-
DNA Extraction: Isolate total genomic DNA from the bacterial culture. A rapid thermal lysis method can be employed.[14][15]
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, buffer, and specific primers for the target genes (ermA, ermC, etc.).
-
Add the extracted DNA to the master mix.
-
Perform PCR using a thermal cycler with appropriate annealing temperatures and cycling conditions for the specific primers used.
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose gel.
-
Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide).
-
The presence of a band of the expected size indicates a positive result for the specific resistance gene.
-
Visualizing Resistance Mechanisms and Workflows
Signaling Pathway of MLSB Resistance
Caption: Mechanism of MLSB resistance.
Experimental Workflow for Phenotypic and Genotypic Characterization
Caption: Workflow for resistance characterization.
Logical Relationship of Resistance Phenotypes
Caption: Decision tree for resistance phenotypes.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Inducible Clindamycin Resistance (D Test) • Microbe Online [microbeonline.com]
- 3. Macrolide Efflux in Streptococcus pneumoniae Is Mediated by a Dual Efflux Pump (mel and mef) and Is Erythromycin Inducible - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. New erm Gene in Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. Use of Clindamycin Disks To Detect Macrolide Resistance Mediated by ermB and mefE in Streptococcus pneumoniae Isolates from Adults and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Inducible Clindamycin Resistance in Beta-Hemolytic Streptococci by Using the CLSI Broth Microdilution Test and Erythromycin-Clindamycin Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of Inducible Clindamycin Resistance in Staphylococci by Broth Microdilution Using Erythromycin-Clindamycin Combination Wells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenotypic and molecular characterization of resistance to macrolides, lincosamides and type B streptogramin of clinical isolates of Staphylococcus spp. of a university hospital in Recife, Pernambuco, Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
Head-to-head comparison of Clindamycin 2,4-diphosphate and rifampicin in biofilm models
A Comprehensive Guide for Researchers and Drug Development Professionals
The escalating challenge of biofilm-associated infections necessitates a deeper understanding of the efficacy of antimicrobial agents against these resilient bacterial communities. This guide provides a detailed head-to-head comparison of clindamycin and rifampicin, two antibiotics frequently considered in the context of biofilm-related infections, particularly those caused by Staphylococcus aureus. The following analysis is based on available experimental data from various in vitro biofilm models.
Mechanism of Action in the Context of Biofilms
The differing modes of action of clindamycin and rifampicin are foundational to understanding their respective roles in combating biofilms.
-
Clindamycin : A lincosamide antibiotic, clindamycin primarily functions by inhibiting bacterial protein synthesis.[1][2][3] It binds to the 50S subunit of the bacterial ribosome, thereby disrupting the elongation of peptide chains.[2][3] Its effectiveness against biofilms is complex; while it can impact bacteria within the biofilm, its efficacy against mature, established biofilms when used as a standalone initial treatment can be limited.[4][5][6][7][8][9] Some studies even suggest that subinhibitory concentrations of clindamycin may, under certain conditions, alter the biofilm matrix composition.[10]
-
Rifampicin : As an ansamycin antibiotic, rifampicin's primary target is the bacterial DNA-dependent RNA polymerase.[11][12] By inhibiting this enzyme, it effectively halts the transcription of bacterial genes into RNA, a critical step for protein synthesis and cell viability. A key attribute of rifampicin is its ability to penetrate the extracellular polymeric substance (EPS) matrix of biofilms, enabling it to act on the less metabolically active, or "sessile," bacteria residing deep within the biofilm.[11][13] This penetrative ability makes it a potent agent against established biofilms.[11][13][14][15][16] However, a significant drawback is the rapid development of resistance when it is used as a monotherapy.[11][14]
Quantitative Performance Data
The following tables summarize the quantitative data on the efficacy of clindamycin and rifampicin against Staphylococcus aureus biofilms from various in vitro studies. It is important to note that these results are compiled from different studies and direct, side-by-side comparisons under identical conditions are limited.
Table 1: Efficacy of Single-Agent Therapy on Mature Biofilms
| Antibiotic | Biofilm Age | Concentration | Exposure Time | Result (Log Reduction in CFU/mL) | Reference |
| Clindamycin | 7 days | 128 mg/L | 24 hours | ~0.6 | [7][8] |
| Clindamycin | 7 days | High (up to 128 mg/L) | 48-72 hours | ~1.1 | [8] |
| Rifampicin | 7 days | ≥156.25 µg/L | 24 hours | ~2.0 | [7][8] |
Table 2: Efficacy of Different Dosing Strategies on Mature Biofilms
| Antibiotic | Dosing Strategy | Concentration | Result (Log Reduction in CFU/mL) | Reference |
| Clindamycin | Repeated 24h exposures | ≥16 mg/L | >3.0 (after 3rd and 4th doses) | [4][5][6][8][9] |
| Rifampicin-Ciprofloxacin followed by Clindamycin | Sequential exposure | N/A | 3.0 - 4.0 | [4][5][6][8][9] |
Experimental Protocols
To provide a clearer understanding of how such comparative data is generated, a detailed, representative methodology for assessing antibiotic efficacy in an in vitro S. aureus biofilm model is outlined below. This protocol is a synthesis of common practices described in the literature.[4][5][6]
Objective: To determine the efficacy of clindamycin and rifampicin in reducing the bacterial load of a mature Staphylococcus aureus biofilm.
Materials:
-
Staphylococcus aureus clinical isolate (e.g., from a prosthetic joint infection).
-
Tryptic Soy Broth (TSB) supplemented with glucose.
-
96-well polystyrene microtiter plates or titanium-aluminum-vanadium discs.
-
Clindamycin and Rifampicin stock solutions.
-
Phosphate-buffered saline (PBS).
-
Sonicator.
-
Plate reader, incubators.
Methodology:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of S. aureus into TSB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh TSB to a standardized optical density (e.g., OD600 of 0.1).
-
-
Biofilm Formation:
-
Add 200 µL of the diluted bacterial suspension to each well of a 96-well plate or to wells containing the discs.
-
Incubate the plates statically at 37°C for 7 days to allow for the formation of mature biofilms.
-
Replace the culture medium every 24 hours to ensure nutrient availability.
-
-
Antibiotic Exposure:
-
After 7 days, carefully remove the planktonic bacteria and wash the biofilms gently with PBS.
-
Add fresh medium containing serial dilutions of clindamycin or rifampicin to the wells. Include a no-antibiotic control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.
-
-
Quantification of Biofilm Viability (CFU Enumeration):
-
After antibiotic exposure, remove the antibiotic-containing medium and wash the biofilms with PBS.
-
Add 200 µL of PBS to each well and sonicate the plate to detach and disaggregate the biofilm bacteria.
-
Perform serial dilutions of the resulting bacterial suspension in PBS.
-
Plate the dilutions onto Tryptic Soy Agar (TSA) plates.
-
Incubate the TSA plates overnight at 37°C.
-
Count the number of colony-forming units (CFU) to determine the viable bacterial load in the biofilm.
-
Calculate the log reduction in CFU/mL compared to the no-antibiotic control.
-
Visualizing Experimental Workflows and Concepts
To further clarify the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Clindamycin: A Comprehensive Status Report with Emphasis on Use in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. nbinno.com [nbinno.com]
- 4. Effectiveness of clindamycin-based exposure strategies in experimental mature staphylococcal biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Effectiveness of clindamycin-based exposure strategies in experimental mature staphylococcal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Modulation of Staphylococcus aureus Biofilm Matrix by Subinhibitory Concentrations of Clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. contagionlive.com [contagionlive.com]
- 12. Rifampicin - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Antibiotics with antibiofilm activity – rifampicin and beyond [frontiersin.org]
- 14. Controversy about the Role of Rifampin in Biofilm Infections: Is It Justified? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of Rifampin against Staphylococcal Biofilm Infections In Vitro, in Animal Models, and in Orthopedic-Device-Related Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibiotics with antibiofilm activity – rifampicin and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of Clindamycin Phosphate: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-inflammatory properties of Clindamycin Phosphate against other established anti-inflammatory agents. This document synthesizes experimental data to offer an objective evaluation of its performance, supported by detailed methodologies for key experiments.
Clindamycin, a lincosamide antibiotic, has long been a cornerstone in the treatment of bacterial infections. Its phosphate ester, Clindamycin Phosphate, is a widely used topical formulation, particularly in dermatology for conditions like acne vulgaris. Beyond its well-established antimicrobial activity, a growing body of evidence highlights the intrinsic anti-inflammatory properties of clindamycin, which contribute significantly to its therapeutic efficacy. This guide focuses on Clindamycin Phosphate, as its diphosphate variant, Clindamycin 2,4-diphosphate, is primarily identified as a research chemical and an impurity, lacking extensive anti-inflammatory data.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory effects of Clindamycin Phosphate have been evaluated in various in vitro and in vivo models. These studies demonstrate its ability to modulate the host immune response, primarily by attenuating the production of pro-inflammatory cytokines. To provide a clear comparison, the following tables summarize the quantitative data on the anti-inflammatory performance of Clindamycin Phosphate alongside two standard anti-inflammatory drugs: the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen.
Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokines
| Compound | Cell Type | Stimulant | Cytokine Measured | Concentration | % Inhibition / Effect | Citation |
| Clindamycin | Mouse Peritoneal Macrophages | LPS | TNF-α | 5 - 100 µg/mL | Dose-dependent decrease | [1] |
| Clindamycin | Mouse Peritoneal Macrophages | LPS | IL-1β | 5 - 100 µg/mL | Dose-dependent decrease | [1] |
| Clindamycin | Mouse Peritoneal Macrophages | LPS | IL-6 | 5 - 100 µg/mL | Dose-dependent increase | [1] |
| Dexamethasone | Human Peripheral Blood Mononuclear Cells | LPS | TNF-α | 1 µmol/L | 86% inhibition | [2] |
| Ibuprofen | Human Peripheral Blood Monocytes | L-MTP-PE | TNF-α | 40 µg/mL | Suppression | [1] |
| Ibuprofen | Human Peripheral Blood Monocytes | L-MTP-PE | IL-1 | 40 µg/mL | Suppression | [1] |
Note: Direct comparative studies with IC50 values for cytokine inhibition by Clindamycin Phosphate are limited. The data presented is from individual studies and experimental conditions may vary.
Table 2: In Vivo Anti-Inflammatory Effects
| Compound | Animal Model | Condition | Key Findings | Dosage | Citation |
| Clindamycin | Mouse | Endotoxic shock (E. coli LPS) | Significantly lowered peak serum TNF-α and IL-1β; Increased peak serum IL-6; Improved survival rate. | 160 - 440 mg/kg | [3] |
| Clindamycin Phosphate (1% topical) | Human | Acne Vulgaris | 72% decrease in inflammatory lesions over 8 weeks. | Twice daily application | [4] |
| Tetracycline (oral) | Human | Acne Vulgaris | 57% decrease in inflammatory lesions over 8 weeks. | 500 mg twice daily | [4] |
| Clindamycin & Ibuprofen | Mouse | Chlamydial Salpingitis | Both decreased gross and histologic evidence of inflammation. | Not specified |
Table 3: Effects on Neutrophil Function
| Compound | Cell Type | Assay | Effect | Quantitative Data | Citation |
| Clindamycin | Human Neutrophils | Phagocytosis | Increased phagocytic activity | 48.09% higher than control | [5][6] |
| Clindamycin | Human Neutrophils | Chemotaxis | Dose-dependent enhancement | - | [5] |
| Clindamycin | Human Neutrophils | Oxidative Burst | Increased | - | [5] |
Experimental Protocols
To facilitate the validation and comparison of the anti-inflammatory properties of Clindamycin Phosphate, detailed methodologies for key experiments are provided below.
In Vitro Anti-Inflammatory Assay: Cytokine Release in Macrophages
This protocol outlines the procedure for measuring the effect of a test compound on the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture and Seeding:
-
Culture murine peritoneal macrophages or a suitable macrophage cell line (e.g., RAW 264.7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 96-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare stock solutions of Clindamycin Phosphate and comparator compounds (e.g., Dexamethasone, Ibuprofen) in a suitable solvent (e.g., DMSO).
-
Dilute the compounds to the desired final concentrations in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Pre-incubate the cells with the compounds for a specified period (e.g., 1-2 hours).
3. Stimulation:
-
Prepare a stock solution of Lipopolysaccharide (LPS) from E. coli.
-
Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control group without LPS stimulation.
4. Incubation and Supernatant Collection:
-
Incubate the plates for a specified duration (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, centrifuge the plates and carefully collect the cell culture supernatants.
5. Cytokine Measurement (ELISA):
-
Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
6. Data Analysis:
-
Calculate the percentage inhibition of cytokine release for each compound concentration compared to the LPS-stimulated control.
-
If applicable, determine the IC50 value (the concentration of the compound that causes 50% inhibition of cytokine release).
In Vivo Anti-Inflammatory Assay: Murine Model of Endotoxic Shock
This protocol describes an in vivo model to assess the anti-inflammatory efficacy of a test compound in mitigating the effects of endotoxic shock.
1. Animals:
-
Use specific pathogen-free male mice (e.g., C3H/HeN, 10 weeks old).
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
2. Compound Administration:
-
Prepare a solution of Clindamycin Phosphate for intraperitoneal (i.p.) injection.
-
Administer the test compound at various doses (e.g., 160, 300, 440 mg/kg) via i.p. injection. A control group should receive a vehicle (e.g., saline).
3. Induction of Endotoxic Shock:
-
Thirty minutes after compound administration, induce endotoxic shock by i.p. injection of a lethal dose of E. coli Lipopolysaccharide (LPS) combined with D-(+)-galactosamine (to sensitize the mice to the lethal effects of LPS).
4. Monitoring and Sample Collection:
-
Monitor the survival of the mice over a period of 48 hours.
-
At various time points post-LPS injection (e.g., 1, 2, 4, 6 hours), collect blood samples via cardiac puncture or retro-orbital bleeding.
5. Cytokine Analysis:
-
Separate the serum from the blood samples.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the serum using specific ELISA kits.
6. Data Analysis:
-
Compare the survival rates between the compound-treated groups and the control group using statistical methods such as the Fisher's exact test.
-
Analyze the serum cytokine levels at different time points to determine the effect of the compound on the systemic inflammatory response.
Visualizing the Mechanisms
To illustrate the key pathways and experimental processes discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Clindamycin's Anti-Inflammatory Signaling Pathway.
Caption: Workflow for In Vitro and In Vivo Anti-Inflammatory Assays.
References
- 1. Effect of ibuprofen on monocyte activation by liposome-encapsulated muramyl tripeptide phosphatidylethanolamine (CGP 19835A): Can ibuprofen reduce fever and chills without compromising immune stimulation? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dexamethasone suppresses release of soluble TNF receptors by human monocytes concurrently with TNF-alpha suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Inhibition of Lipopolysaccharide- and Lipoprotein-Induced Inflammation by Antitoxin Peptide Pep19-2.5 [frontiersin.org]
- 5. atsjournals.org [atsjournals.org]
- 6. The Effect of Ibuprofen on Cytokine Production by Mononuclear Cells from Schizophrenic Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Clindamycin 2,4-diphosphate and Dapsone in Skin Infection Models: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Clindamycin 2,4-diphosphate and Dapsone for the treatment of skin infections, with a focus on acne vulgaris as a clinical model. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the efficacy, mechanisms of action, and experimental evaluation of these two widely used topical agents.
Executive Summary
Clindamycin and Dapsone are both effective topical treatments for skin infections, particularly acne vulgaris. Clindamycin, a lincosamide antibiotic, primarily exerts its effect by inhibiting bacterial protein synthesis. Dapsone, a sulfone, possesses both antibacterial and potent anti-inflammatory properties. Clinical data suggests that while both drugs show comparable overall efficacy in reducing acne lesions, Dapsone may have a slight advantage in resolving inflammatory lesions. This guide presents a side-by-side comparison of their performance based on available clinical data, details on their mechanisms of action, and standardized protocols for their evaluation in preclinical skin infection models.
Data Presentation: Clinical Efficacy in Acne Vulgaris
The following tables summarize the quantitative data from clinical trials comparing the efficacy of topical 1% Clindamycin gel and 5% Dapsone gel in patients with acne vulgaris.
Table 1: Reduction in Acne Lesion Counts After 12 Weeks of Treatment
| Lesion Type | 1% Clindamycin Gel | 5% Dapsone Gel | Key Findings |
| Total Lesions | ~50.5% reduction[1][2] | ~50.0% reduction[1][2] | Both treatments show nearly equal efficacy in reducing the total number of acne lesions.[1][2] |
| Inflammatory Lesions (Papules & Pustules) | ~77.0% - 82.1% reduction in papules and pustules respectively[2] | ~91.0% - 90.6% reduction in papules and pustules respectively[2] | Dapsone demonstrates a notably better effect on inflammatory lesions compared to Clindamycin.[1][2][3] |
| Non-Inflammatory Lesions (Comedones) | ~48% reduction[2] | ~36.8% reduction[2] | Clindamycin shows a comparatively better performance in reducing non-inflammatory lesions.[1] |
Note: The percentages are derived from a split-face comparative study, providing a direct comparison of the two treatments on the same individuals.[1][2]
Mechanisms of Action
This compound
Clindamycin is a prodrug that is hydrolyzed to its active form, clindamycin, in the skin. Its primary mechanism of action is the inhibition of bacterial protein synthesis.[4] It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptides.[4] This action is primarily bacteriostatic. In the context of acne, it reduces the population of Cutibacterium acnes in the pilosebaceous unit.
Clindamycin also possesses secondary anti-inflammatory properties. These are thought to be a result of the reduction in C. acnes, which in turn decreases the production of pro-inflammatory bacterial products.[4][5] There is also evidence to suggest that clindamycin can directly inhibit the chemotaxis of polymorphonuclear leukocytes (PMNs).[6]
Dapsone
Dapsone has a dual mechanism of action, encompassing both antibacterial and anti-inflammatory effects.
-
Antibacterial Action: Similar to sulfonamides, dapsone inhibits the bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA).[7] This disrupts the folic acid pathway, which is essential for bacterial DNA and RNA synthesis.
-
Anti-inflammatory Action: Dapsone's anti-inflammatory properties are significant and are believed to be central to its efficacy in inflammatory skin conditions. It interferes with the function of neutrophils, a key cell type in the inflammatory response. This is achieved through two primary pathways:
-
Inhibition of Myeloperoxidase (MPO): Dapsone inhibits the MPO-H₂O₂-halide system within neutrophils.[7][8] MPO is an enzyme that produces highly reactive oxygen species (ROS) like hypochlorous acid, which contribute to tissue damage during inflammation. Dapsone achieves this by converting MPO into an inactive form.[9][10]
-
Interference with Neutrophil Chemotaxis and Signaling: Dapsone has been shown to interfere with the activation of G-proteins (specifically Gi-type) in neutrophils.[11][12] This disrupts the downstream signaling cascade that is triggered by chemoattractants, thereby inhibiting neutrophil adherence and migration to the site of inflammation.[11][12][13]
-
Signaling Pathways
Caption: Clindamycin's antibacterial and anti-inflammatory pathways.
Caption: Dapsone's dual anti-inflammatory action on neutrophils.
Experimental Protocols for Preclinical Skin Infection Models
Cutibacterium acnes-Induced Inflammatory Model in Mice
This model is suitable for evaluating the anti-inflammatory and antibacterial efficacy of topical agents against C. acnes.
Materials:
-
Cutibacterium acnes (e.g., ATCC 6919)
-
Female BALB/c mice (6-8 weeks old)
-
Phosphate-buffered saline (PBS)
-
Test articles (this compound, Dapsone) and vehicle control
-
Calipers for measuring ear thickness
-
Homogenizer and agar plates for CFU counting
-
Reagents for cytokine analysis (ELISA or multiplex assay)
Procedure:
-
Bacterial Culture: Culture C. acnes under anaerobic conditions to the mid-logarithmic phase.
-
Inoculum Preparation: Harvest and resuspend the bacteria in PBS to a final concentration of approximately 1 x 10⁸ CFU/mL.
-
Induction of Inflammation: Inject 20 µL of the bacterial suspension intradermally into the right ear of each mouse. Inject the left ear with 20 µL of sterile PBS as a control.
-
Treatment: Apply the topical test articles (e.g., 20 µL of a gel formulation) to the surface of the right ear at specified time points (e.g., 1 hour and 24 hours post-injection).
-
Assessment of Inflammation:
-
Measure ear thickness using calipers at baseline and at regular intervals (e.g., 24, 48, and 72 hours) post-injection.
-
At the end of the experiment, euthanize the mice and collect ear tissue.
-
-
Bacterial Load Determination:
-
Homogenize a portion of the ear tissue in sterile PBS.
-
Perform serial dilutions and plate on appropriate agar to determine the number of CFU per gram of tissue.
-
-
Cytokine Analysis:
-
Homogenize another portion of the ear tissue and measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-8) using ELISA or a multiplex assay.
-
Caption: Workflow for the C. acnes mouse skin infection model.
Staphylococcus aureus Superficial Skin Infection Model in Mice
This model is useful for evaluating the efficacy of topical agents against S. aureus, a common cause of skin and soft tissue infections.
Materials:
-
Staphylococcus aureus (e.g., USA300 strain)
-
Female BALB/c mice (6-8 weeks old)
-
Adhesive tape
-
Test articles and vehicle control
-
Swabs for bacterial collection
-
Homogenizer and agar plates for CFU counting
-
Materials for histological analysis (formalin, paraffin, H&E stain)
Procedure:
-
Bacterial Culture: Culture S. aureus to the mid-logarithmic phase.
-
Inoculum Preparation: Resuspend the bacteria in sterile PBS to a concentration of approximately 1 x 10⁹ CFU/mL.
-
Skin Preparation and Infection:
-
Anesthetize the mice and shave a small area on the back.
-
Disrupt the skin barrier by repeatedly applying and removing adhesive tape (tape stripping) until the skin is glistening.
-
Apply a small volume (e.g., 10 µL) of the bacterial suspension to the stripped area.
-
-
Treatment: Begin topical application of the test articles and vehicle control at a specified time post-infection (e.g., 2 hours) and continue for a set duration (e.g., twice daily for 3 days).
-
Assessment of Infection:
-
Visually score the lesions daily for signs of infection (e.g., erythema, crusting, abscess formation).
-
At the end of the treatment period, euthanize the mice.
-
-
Bacterial Load Determination:
-
Excise the infected skin area.
-
Homogenize the tissue and perform serial dilutions and plating to determine CFU per gram of tissue.
-
-
Histological Analysis:
-
Fix a portion of the excised skin in formalin, embed in paraffin, and section.
-
Stain with Hematoxylin and Eosin (H&E) to evaluate the inflammatory infiltrate and tissue damage.
-
Caption: Workflow for the S. aureus mouse skin infection model.
Conclusion
Both this compound and Dapsone are valuable tools in the management of skin infections. Clindamycin offers robust antibacterial activity with a focus on reducing non-inflammatory lesions. Dapsone provides a dual approach with both antibacterial and potent anti-inflammatory effects, showing a particular advantage in treating inflammatory lesions. The choice between these agents in a research or clinical setting may depend on the specific type of skin infection and the inflammatory component involved. The preclinical models and experimental protocols outlined in this guide provide a framework for the further evaluation and comparison of these and other novel therapeutic agents.
References
- 1. search.bvsalud.org [search.bvsalud.org]
- 2. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 3. ijbcp.com [ijbcp.com]
- 4. jcadonline.com [jcadonline.com]
- 5. cdn.mdedge.com [cdn.mdedge.com]
- 6. Scientific Rationale and Clinical Basis for Clindamycin Use in the Treatment of Dermatologic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Dapsone? [synapse.patsnap.com]
- 8. The Inhibition of Polymorphonuclear Leukocyte Cytotoxicity by Dapsone: A POSSIBLE MECHANISM IN THE TREATMENT OF DERMATITIS HERPETIFORMIS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms by which clofazimine and dapsone inhibit the myeloperoxidase system. A possible correlation with their anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of inhibition of myeloperoxidase by anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory action of dapsone: inhibition of neutrophil adherence is associated with inhibition of chemoattractant-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Dapsone suppresses integrin-mediated neutrophil adherence function - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Clindamycin 2,4-Diphosphate: A Procedural Guide
The proper disposal of clindamycin 2,4-diphosphate is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step information for research, scientific, and drug development professionals on the safe handling and disposal of this pharmaceutical compound. All procedures must be conducted in accordance with local, state, and federal regulations.[1]
Regulatory and Safety Overview
The disposal of pharmaceutical waste is governed by multiple regulatory bodies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[2][3] Clindamycin phosphate may be classified as a hazardous waste, particularly if it exhibits characteristics such as ignitability (RCRA code D001).[4] Therefore, it is imperative to handle it as a regulated substance.
| Parameter | Guideline | Source |
| Waste Classification | May be classified as RCRA hazardous waste (e.g., D001 for ignitable solutions). | [4] |
| Primary Disposal Method | Incineration in a licensed facility or burial in a specifically licensed landfill. | [1] |
| Container for Hazardous Waste | Black, clearly labeled, sealed, and leak-proof containers. | [3][4] |
| Container for Non-Hazardous Waste | Blue or white, clearly labeled containers. | [3] |
| Spill Management | Use dry cleanup methods; avoid generating dust. Prevent entry into drains or waterways. | [1] |
| Prohibited Disposal | Do not dispose of in household garbage or flush down the sewer system. | [3][5] |
Standard Operating Procedure for Disposal
This protocol outlines the step-by-step process for the safe disposal of this compound from a laboratory setting.
Experimental Protocol: Waste Segregation and Disposal
Objective: To safely collect, segregate, and dispose of this compound waste in compliance with regulatory standards.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, gloves, lab coat.[1][6]
-
Designated, labeled waste containers (e.g., black container for hazardous pharmaceutical waste).[3]
-
Spill cleanup kit.
Methodology:
-
Risk Assessment & PPE: Before handling, conduct a risk assessment. Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[1][6] If handling the powder form where dust may be generated, a dust respirator is recommended.[1]
-
Waste Identification: Identify all waste streams containing this compound, including pure compound, contaminated labware (vials, pipette tips), and solutions.
-
Segregation and Containerization:
-
Place all solid waste and residues into a designated, sealed, and clearly labeled hazardous waste container.[1][7] Use black containers for hazardous pharmaceutical waste.[3]
-
Do not mix with other incompatible waste streams.[4]
-
Ensure containers are kept securely sealed when not in use and are protected from physical damage.[1]
-
-
Handling Spills:
-
Minor Spills: For small dry spills, use dry cleanup procedures to avoid generating dust.[1] Carefully sweep or vacuum the material (using a HEPA-filtered vacuum) and place it in the designated hazardous waste container.[1]
-
Major Spills: In the event of a large spill, evacuate the area and alert emergency services.[1] Control personal contact by wearing appropriate protective clothing.[1] Prevent the spillage from entering drains or water courses by any means available.[1]
-
-
Final Disposal:
-
Empty Container Decontamination:
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. luriechildrens.org [luriechildrens.org]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling Clindamycin 2,4-diphosphate
This guide provides crucial safety, handling, and disposal information for laboratory professionals working with Clindamycin 2,4-diphosphate. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Occupational Exposure Limits
This compound is classified with the following hazards:
-
Suspected of damaging fertility or the unborn child and may cause harm to breast-fed children.[4]
Fine dust particles may also form explosive mixtures in the air or fuel fires.[5][6]
Occupational Exposure Limits (OELs) have been established to minimize health risks associated with handling this compound. Engineering controls and personal protective equipment should be used to ensure that airborne concentrations are maintained below these limits.
| Compound | Organization | Exposure Limit (8-hour Time-Weighted Average) |
| Clindamycin Hydrochloride | Pfizer | 100 µg/m³ |
| Clindamycin (anhydrous) | PCCA | 0.1 mg/m³ (100 µg/m³) |
Personal Protective Equipment (PPE)
A comprehensive assessment of potential exposure should be conducted before handling this compound. The following PPE is required to prevent contact and inhalation.
-
Hand Protection: Wear impervious protective gloves that conform to EN374 or ASTM F1001 standards.[5] For tasks with a higher risk of exposure, such as handling bulk quantities or cleaning spills, consider wearing two pairs of gloves.[7] Change gloves immediately if they become contaminated, torn, or punctured.[7]
-
Eye and Face Protection: Use safety glasses with side shields or chemical splash goggles that meet EN166 or ANSI Z87.1 standards.[5] A full-face shield may be necessary for operations that could generate dust or splashes.[3]
-
Skin and Body Protection: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[7] Protective clothing must meet standards such as EN13982 or ANSI 103.[5][8]
-
Respiratory Protection: If engineering controls (e.g., fume hood, ventilated enclosure) do not maintain exposure below the OEL, or during spill cleanup, an appropriate particulate respirator (such as a half-mask with a P3 filter) is required.[5][9] Respirators must meet standards like EN140 or EN143.[5]
Safe Handling and Operational Plan
Engineering Controls:
-
Use local exhaust ventilation, such as a chemical fume hood or a ventilated balance enclosure, to minimize the generation and accumulation of dust and aerosols.[5][6][9]
Standard Operating Procedure:
-
Wash hands thoroughly before donning PPE.
-
Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Carefully weigh and handle the solid compound to minimize dust formation.
-
Avoid all direct contact with the substance.[3] Do not eat, drink, or apply cosmetics in the handling area.[7]
-
After handling, decontaminate the work surface.
-
Remove PPE carefully to avoid cross-contamination. Wash hands and any exposed skin thoroughly after removing PPE.[5][11]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical.
-
Evacuation and Alerting: Alert personnel in the immediate area and evacuate non-essential individuals.[5][9]
-
PPE: Don the appropriate PPE as described in Section 2, including respiratory protection.
-
Containment: Contain the source of the spill if it is safe to do so.[5][6]
-
Cleanup:
-
Disposal: Place all contaminated materials (spilled substance, cleaning materials, and disposable PPE) into a clearly labeled, sealed container for hazardous waste disposal.[5][6]
Disposal Plan
All waste containing this compound, including stock solutions, contaminated labware, and PPE, must be treated as hazardous chemical waste.[12]
-
Segregation: Do not mix with general laboratory or biohazardous waste.
-
Containment: Collect waste in a designated, sealed, and properly labeled hazardous waste container.[13] The container must be robust and compatible with the waste.
-
Environmental Protection: Do not dispose of this chemical down the drain or in the regular trash.[1][4] Prevent it from entering waterways or the sewage system.[3]
-
Institutional Guidelines: Adhere strictly to your institution's Environmental Health and Safety (EHS) guidelines for hazardous chemical waste disposal.[14] Arrange for pickup and disposal by an approved waste management vendor.
Workflow for Safe Handling of this compound
References
- 1. pharmacopoeia.com [pharmacopoeia.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. pccarx.com [pccarx.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. vippetcare.com [vippetcare.com]
- 11. fishersci.com [fishersci.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Laboratory waste | Staff Portal [staff.ki.se]
- 14. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
